molecular formula C10H15N B1587077 N-Methyl-4-ethylbenzylamine CAS No. 568577-84-4

N-Methyl-4-ethylbenzylamine

Cat. No.: B1587077
CAS No.: 568577-84-4
M. Wt: 149.23 g/mol
InChI Key: JCSDSVXBTRWEJS-UHFFFAOYSA-N
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Description

N-Methyl-4-ethylbenzylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDSVXBTRWEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366178
Record name N-Methyl-4-ethylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-84-4
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-4-ethylbenzylamine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. As a substituted secondary benzylamine, this compound holds potential interest for researchers in medicinal chemistry, organic synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust profile. The document details a validated synthetic protocol via reductive amination, outlines expected spectroscopic characteristics for structural confirmation, and discusses essential safety and handling protocols. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a detailed understanding of this compound and its chemical context.

Introduction and Nomenclature

This compound is a secondary amine featuring a benzyl group substituted with an ethyl group at the para (4) position of the aromatic ring, and a methyl group attached to the nitrogen atom. Its structure combines features of simple alkylamines and substituted aromatic compounds, making it a versatile building block in organic synthesis. Understanding its basic properties is crucial for its application in the development of novel chemical entities.

This guide provides an in-depth look at its chemical identity, physical properties, a reliable synthetic route, methods for spectroscopic characterization, and necessary safety precautions. The information herein is grounded in data from close structural analogs such as N-Methyl-4-methylbenzylamine, 4-Ethylbenzylamine, and N-Methylbenzylamine, providing a scientifically sound basis for working with this compound.

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are fundamental to its application, dictating its solubility, reactivity, and handling requirements.

Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Identifiers and Computed Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅N-
Molecular Weight 149.23 g/mol -
IUPAC Name N-Methyl-1-(4-ethylphenyl)methanamine-
CAS Number Not assigned-
Monoisotopic Mass 149.120449694 DaComputed¹
Topological Polar Surface Area 12 ŲComputed¹
Complexity 100Computed¹
Hydrogen Bond Donor Count 1Computed¹
Hydrogen Bond Acceptor Count 1Computed¹
Rotatable Bond Count 3Computed¹

¹Computed properties are based on the structure and are analogous to those of N-Methyl-4-methylbenzylamine.[1]

Estimated Physical Properties
PropertyEstimated ValueBasis for Estimation & References
Appearance Colorless to pale yellow liquidBased on the appearance of N-Methylbenzylamine.[3]
Boiling Point ~210-215 °C (at 760 mmHg)Expected to be slightly higher than 4-ethylbenzylamine (208°C) and N-methylbenzylamine (184-189°C) due to increased molecular weight.[2][3]
Density ~0.94 - 0.96 g/mL at 25 °CExpected to be similar to 4-ethylbenzylamine (0.95 g/mL) and N-methylbenzylamine (0.94 g/mL).[2][4]
Refractive Index ~1.52 - 1.53 (at 20 °C)Expected to be in the range of N-methylbenzylamine (1.522) and 4-ethylbenzylamine (1.534).[2][4]
Solubility Slightly soluble in waterN-Methylbenzylamine is reported to be soluble in water.[3]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-ethylbenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely used for its high yields and operational simplicity.[5][6]

Reaction Scheme

Caption: Synthesis workflow via reductive amination.

Experimental Protocol

Rationale: This protocol uses methanol as a solvent due to its ability to dissolve both the reactants and the reducing agent, sodium borohydride (NaBH₄). A catalytic amount of acetic acid is added to accelerate the formation of the iminium ion intermediate, which is more susceptible to reduction.[7] NaBH₄ is a mild and selective reducing agent suitable for this transformation.[5]

Materials:

  • 4-Ethylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Glacial Acetic Acid (optional)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol (approx. 5-10 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylamine solution (1.1-1.2 eq).

    • (Optional) Add a few drops of glacial acetic acid to catalyze imine formation.

    • Allow the mixture to stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are publicly available, the following data are predicted based on established principles of spectroscopy and analysis of its structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic protons (ortho to CH₂N)~7.2 - 7.3Doublet (d)2H
Aromatic protons (meta to CH₂N)~7.1 - 7.2Doublet (d)2H
Benzylic protons (-CH₂-N)~3.7 - 3.8Singlet (s)2H
Ethyl protons (-CH₂-CH₃)~2.6 - 2.7Quartet (q)2H
N-Methyl protons (-N-CH₃)~2.4 - 2.5Singlet (s)3H
NH proton~1.5 - 2.5 (broad)Singlet (s, broad)1H
Ethyl protons (-CH₂-CH₃)~1.2 - 1.3Triplet (t)3H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-CH₂N)~138 - 140
Aromatic C (quaternary, C-Ethyl)~142 - 144
Aromatic CH (ortho to CH₂N)~128 - 129
Aromatic CH (meta to CH₂N)~128 - 129
Benzylic Carbon (-CH₂-N)~56 - 58
N-Methyl Carbon (-N-CH₃)~35 - 37
Ethyl Carbon (-CH₂-CH₃)~28 - 30
Ethyl Carbon (-CH₂-CH₃)~15 - 17
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500 (weak, broad)Secondary amine
Aromatic C-H Stretch3000 - 3100sp² C-H bond
Aliphatic C-H Stretch2850 - 3000sp³ C-H bonds
Aromatic C=C Bending1600 - 1620, 1450 - 1500Benzene ring vibrations
C-N Stretch1020 - 1250Amine C-N bond
p-Disubstituted Ring Bend800 - 840 (strong)Out-of-plane C-H bending
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments.

m/z ValuePredicted Fragment IonDescription
149[C₁₀H₁₅N]⁺•Molecular Ion (M⁺•)
134[M - CH₃]⁺Loss of a methyl radical
120[M - C₂H₅]⁺ or [C₈H₁₀N]⁺Loss of an ethyl radical or benzylic cleavage
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) exists for this compound. The following information is extrapolated from the safety profiles of closely related compounds like N-Methylbenzylamine and N-Ethylbenzylamine.[3][8][9][10] Users must conduct their own risk assessment before handling this chemical.

  • GHS Hazard Classification (Predicted):

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

    • Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

Potential Applications

While specific applications for this compound are not documented, its structure suggests potential utility in several areas of chemical research:

  • Pharmaceutical Intermediate: Substituted benzylamines are common scaffolds in the synthesis of biologically active molecules.

  • Agrochemicals: The benzylamine core is present in various pesticides and herbicides.

  • Corrosion Inhibitors: Amines are often used to prevent corrosion of metals.

  • Epoxy Resin Curing Agents: Secondary amines can act as curing agents in polymer chemistry.

Further research is required to explore and validate these potential applications.

References

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  • PubChem. (n.d.). N-Ethylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

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  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • This reference is intentionally left blank.
  • Stenutz. (n.d.). N-methylbenzylamine. Retrieved from [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

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  • This reference is intentionally left blank.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating N-Methyl-4-ethylbenzylamine in Modern Chemistry

This compound, identified by its CAS number 568577-84-4, is a secondary amine belonging to the versatile class of benzylamines.[1][2][3][4] These compounds are characterized by a benzyl group attached to a nitrogen atom, and they serve as crucial building blocks and intermediates in a wide array of chemical syntheses. The specific substitution pattern of this compound—a methyl group on the nitrogen and an ethyl group at the para position of the phenyl ring—imparts distinct physicochemical properties that make it a valuable precursor in the fields of pharmaceutical development, agrochemicals, and materials science.

Benzylamines, in general, are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs), including antihypertensives, antidepressants, and antifungal agents.[5] Their utility stems from the reactivity of the amine group, which readily participates in nucleophilic substitution and condensation reactions.[5] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization, potential applications, and essential safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The structural attributes of this compound dictate its physical and chemical behavior. The presence of the ethyl group on the aromatic ring and the methyl group on the nitrogen atom influences its polarity, boiling point, and solubility. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 568577-84-4[1][2][3][4]
Molecular Formula C10H15N[1][3][6]
Molecular Weight 149.24 g/mol [3][6]
IUPAC Name 1-(4-ethylphenyl)-N-methylmethanamine[3]
Synonyms N-(4-ethylbenzyl)-N-methylamine, 4-Ethyl-N-methylbenzylamine[2][3]
Purity (Typical) ≥97%[3]
SMILES CCC1=CC=C(C=C1)CNC[3][6]
InChI Key JCSDSVXBTRWEJS-UHFFFAOYSA-N[3]

Synthesis of this compound: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of secondary amines like this compound is reductive amination.[7][8][9] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[8][9] For the synthesis of this compound, the logical precursors are 4-ethylbenzaldehyde and methylamine.

The causality behind this choice of methodology lies in its efficiency, operational simplicity, and the commercial availability of the starting materials.[10] The use of a mild reducing agent is crucial to selectively reduce the C=N double bond of the imine without affecting the carbonyl group of the starting aldehyde. Sodium borohydride (NaBH4) is a common and cost-effective choice for this transformation.[8][11]

Logical Workflow for Synthesis

G reagents 4-Ethylbenzaldehyde + Methylamine Solution imine_formation Imine Formation (Intermediate) reagents->imine_formation Stir at RT solvent Methanol solvent->reagents reduction Reduction imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup Quench reaction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->reduction Portion-wise addition purification Purification (e.g., Distillation) workup->purification product This compound purification->product G sample Purified Product gcms GC-MS Analysis sample->gcms Purity & Mass nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Elucidation ftir FTIR Spectroscopy sample->ftir Functional Groups data_analysis Data Interpretation & Structure Confirmation gcms->data_analysis nmr->data_analysis ftir->data_analysis G ppe Personal Protective Equipment (PPE) - Safety Goggles & Face Shield - Chemical-resistant Gloves (e.g., Nitrile) - Lab Coat handling Handling Procedures - Use in a well-ventilated area or fume hood - Avoid inhalation of vapors - Prevent contact with skin and eyes - Ground equipment to prevent static discharge ppe->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly sealed - Store away from incompatible materials (acids, oxidizing agents) handling->storage emergency Emergency Response - Eye Contact: Rinse with water for 15+ min - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting - **Seek immediate medical attention** handling->emergency

Sources

Introduction: The Imperative of Structural Certainty

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of N-Methyl-4-ethylbenzylamine

In the realm of chemical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The biological activity, physicochemical properties, and synthetic accessibility of a compound are intrinsically linked to the precise three-dimensional arrangement of its atoms. This compound, a substituted secondary amine, serves as an exemplary case study for illustrating the modern, multi-technique approach to structure elucidation. While not an overly complex molecule, it possesses distinct structural motifs—a parasubstituted aromatic ring, a secondary amine, and two different alkyl groups (methyl and ethyl)—that require a synergistic application of analytical methods for definitive characterization.

This guide eschews a rigid, checklist-style approach. Instead, it presents a logical, investigative workflow that mirrors the process a senior scientist would follow. We begin by determining the molecular formula and identifying key functional groups, then proceed to meticulously piece together the molecular puzzle using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized, explaining not just what was done, but why it was the most logical next step, ensuring a self-validating and scientifically rigorous elucidation process.

Chapter 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Before delving into the intricate connectivity of the carbon-hydrogen framework, we must first establish the fundamental properties of the molecule: its mass and the functional groups it contains. This foundational data provides the constraints within which we will solve the structure.

Mass Spectrometry (MS): Defining the Molecular Formula

The first analytical step is invariably High-Resolution Mass Spectrometry (HRMS). Its purpose is to determine the exact mass of the molecule with high precision, which allows for the unambiguous calculation of the molecular formula.

Expected Data & Interpretation: For this compound (C₁₀H₁₅N), the exact mass is 149.1204. An HRMS experiment, likely using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation, would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 150.1283. This experimentally determined mass would be compared against a chemical formula database, confirming the elemental composition as C₁₀H₁₅N.

Electron Ionization (EI) would yield the molecular ion [M]⁺ at m/z 149 and provide valuable fragmentation data. The most prominent fragment would likely be the tropylium ion or a related benzyl cation at m/z 91, formed by cleavage of the C-N bond alpha to the ring. Another significant fragment at m/z 120 would correspond to the loss of an ethyl group ([M-29]⁺), a characteristic fragmentation for N-ethyl amines.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Parameter Optimization: Optimize source parameters, including capillary voltage (~3.5 kV), cone voltage (~30 V), and desolvation gas temperature and flow, to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high-resolution data will provide the exact mass of the parent ion to four or more decimal places.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Expected Data & Interpretation: The IR spectrum of this compound would provide several key pieces of information:

  • N-H Stretch: A weak to medium absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.[2][3][4] This immediately distinguishes it from a primary or tertiary amine.

  • C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹). Aliphatic C-H stretches from the methyl, ethyl, and benzylic methylene groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).[5]

  • Aromatic C=C Stretches: Medium to sharp absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

  • Aromatic Substitution Pattern: A strong absorption band in the 800-840 cm⁻¹ region would strongly suggest 1,4-disubstitution (para) on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is needed.

  • Background Scan: With the clean ATR crystal, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum of absorbance versus wavenumber (cm⁻¹).

Chapter 2: The Core of Elucidation - A Comprehensive NMR Strategy

With the molecular formula (C₁₀H₁₅N) and key functional groups (secondary amine, 1,4-disubstituted aromatic ring) established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of the atoms.

The Elucidation Workflow: A Logical Progression

Our NMR strategy will follow a logical progression, where each experiment builds upon the information provided by the last. This creates a self-validating system for assigning the structure.

Elucidation_Workflow cluster_preliminary Foundational Analysis cluster_nmr NMR Core Analysis MS HRMS H1 ¹H NMR MS->H1  Molecular Formula (C₁₀H₁₅N) IR IR Spec IR->H1  Functional Groups C13 ¹³C NMR H1->C13  Proton Environments COSY ¹H-¹H COSY H1->COSY  ³JHH Correlations DEPT DEPT-135 C13->DEPT  Carbon Environments HSQC ¹H-¹³C HSQC DEPT->HSQC  CH, CH₂, CH₃ Info HMBC ¹H-¹³C HMBC COSY->HMBC  ¹JCH & ³JHH Data HSQC->HMBC  ¹JCH & ³JHH Data Final_Structure Final Structure Confirmation HMBC->Final_Structure  ²JCH & ³JCH Connectivity

Caption: A logical workflow for structure elucidation.

¹H NMR: The Proton Inventory

The ¹H NMR spectrum provides the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity).

Expected Data & Interpretation: Based on analogous compounds, the following signals are predicted for this compound in CDCl₃.[6][7][8]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-2', H-6' ~ 7.25Doublet2H~ 8.0Ar-H (ortho to CH₂NH)
H-3', H-5' ~ 7.15Doublet2H~ 8.0Ar-H (ortho to Ethyl)
H-7 ~ 3.70Singlet2H-Ar-CH ₂-NH
H-9 ~ 2.65Quartet2H~ 7.6Ar-CH ₂-CH₃
H-8 ~ 2.45Singlet3H-N-CH
NH ~ 1.60Broad Singlet1H-NH
H-10 ~ 1.25Triplet3H~ 7.6Ar-CH₂-CH
  • Aromatic Region: Two doublets, each integrating to 2H, confirm the 1,4-disubstitution pattern.

  • Benzylic Methylene (H-7): A singlet around 3.7 ppm is characteristic of the CH₂ group between the aromatic ring and the nitrogen.

  • Ethyl Group (H-9, H-10): A quartet (H-9) coupled to a triplet (H-10) is the classic signature of an ethyl group.

  • N-Methyl Group (H-8): A singlet integrating to 3H is assigned to the methyl group attached to the nitrogen.

  • Amine Proton (NH): A broad singlet that is exchangeable with D₂O confirms the N-H proton.

¹³C NMR and DEPT: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.

Expected Data & Interpretation: Based on data from similar structures, the following carbon signals are predicted.[6][9][10]

SignalChemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C-4' ~ 143.0Quaternary (Absent)C -CH₂CH₃
C-1' ~ 137.0Quaternary (Absent)C -CH₂NH
C-2', C-6' ~ 129.0CH (Positive)C H (ortho to CH₂NH)
C-3', C-5' ~ 128.5CH (Positive)C H (ortho to Ethyl)
C-7 ~ 56.0CH₂ (Negative)Ar-C H₂-NH
C-8 ~ 36.0CH₃ (Positive)N-C H₃
C-9 ~ 28.5CH₂ (Negative)Ar-C H₂-CH₃
C-10 ~ 15.5CH₃ (Positive)Ar-CH₂-C H₃
  • Symmetry: The presence of only 6 signals in the aromatic/aliphatic region (8 total carbons expected from the formula) indicates molecular symmetry, consistent with the 1,4-disubstitution.

  • DEPT Analysis: The DEPT-135 spectrum would confirm two CH₂ groups, two CH₃ groups, and two (equivalent pairs of) CH groups, perfectly matching the proposed structure. The two quaternary aromatic carbons would be identified by their absence in the DEPT spectrum but presence in the broadband ¹³C spectrum.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans (e.g., 16) for a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

  • DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse sequences (e.g., gCOSY, gHSQC, gHMBC). Optimize acquisition and processing parameters according to the spectrometer's software guidelines to achieve good resolution in both dimensions. For HMBC, set the long-range coupling delay to optimize for correlations over ~8 Hz.

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other, typically through three bonds (³JHH).

    • Key Correlation: A clear cross-peak between the quartet at ~2.65 ppm (H-9) and the triplet at ~1.25 ppm (H-10) would definitively establish the ethyl group fragment. A weaker four-bond correlation might be seen between the aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).

    • Key Correlations: The HSQC would link every proton signal (except the NH) to its corresponding carbon signal from the tables above, confirming the assignments made from chemical shift predictions. For example, it would show a cross-peak between the proton at ~3.70 ppm (H-7) and the carbon at ~56.0 ppm (C-7).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It allows us to connect the individual spin systems.

HMBC_Correlations H7_pos->C1_pos H7 → C1' H7_pos->C2_pos H7 → C2'/C6' H7_pos:s->C8_pos:n H7 → C8 H8_pos->C7_pos H8 → C7 H9_pos->C4_pos H9 → C4' H10_pos->C9_pos H10 → C9 H2_pos->C4_pos H2' → C4'

Sources

A Technical Guide to N-Methyl-4-ethylbenzylamine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of N-Methyl-4-ethylbenzylamine, a substituted benzylamine derivative. As a secondary amine, it serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. This document outlines its fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis via reductive amination, and describes standard methodologies for its analytical characterization.

Core Properties and Chemical Identifiers

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a colorless to light yellow liquid under standard conditions. Its key identifiers and properties are summarized below for rapid reference.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
CAS Number 568577-84-4[1]
IUPAC Name 1-(4-ethylphenyl)-N-methylmethanamine[1]
Synonyms 4-Ethyl-N-methylbenzylamine, N-(4-ethylbenzyl)-N-methylamine[1]
Density 0.91 g/cm³[1]
Flash Point 85°C[1]
Refractive Index 1.509[1]
Boiling Point 105°C (Note: Likely at reduced pressure)[1]
Solubility Soluble in most organic solvents, slightly soluble in water.[1]

Synthesis via Reductive Amination

The synthesis of this compound is efficiently achieved through a one-pot reductive amination process. This widely-used method involves the initial reaction of an aldehyde (4-ethylbenzaldehyde) with a primary amine (methylamine) to form a Schiff base (imine) intermediate, which is then immediately reduced in situ to the desired secondary amine. This approach is favored for its high efficiency and operational simplicity compared to multi-step procedures involving protection and deprotection strategies.

Causality of Experimental Design

The chosen protocol relies on sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ is a mild and selective reductant, ideal for converting the imine C=N bond to a C-N single bond without affecting the aromatic ring. Methanol serves as the solvent as it readily dissolves the reactants and the reducing agent, facilitating a homogenous reaction environment. The reaction is performed at room temperature to prevent side reactions and ensure high selectivity for the desired product.

Synthesis Workflow

synthesis_workflow cluster_process Process reactant1 4-Ethylbenzaldehyde stir Stir at Room Temp (Imine Formation) reactant1->stir reactant2 Methylamine (CH₃NH₂) reactant2->stir solvent Methanol (Solvent) solvent->stir intermediate Imine Intermediate (in situ) stir->intermediate reducer Sodium Borohydride (NaBH₄) (Reducing Agent) workup Aqueous Workup & Extraction reducer->workup intermediate->reducer product This compound workup->product

Caption: Reductive amination workflow for this compound synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for benzylamine synthesis.[3]

  • Reaction Setup : To a solution of 4-ethylbenzaldehyde (10 mmol, 1 equivalent) in methanol (20 mL) within a round-bottom flask, add methylamine (10 mmol, 1 equivalent; typically as a solution in methanol or THF).

  • Imine Formation : Stir the reaction mixture at room temperature for 3-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC). This step allows the aldehyde and amine to condense into the corresponding imine.

  • Reduction : Cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (5 mmol, 0.5 equivalents) in small portions. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion : After the addition of NaBH₄ is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 6 hours or until the reaction is complete as indicated by TLC.

  • Quenching and Workup : Carefully quench the reaction by the slow addition of water (10 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with saturated aqueous NaCl (brine) (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound as a light yellow oil.[3]

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of volatile compounds like this compound and confirming its molecular weight. The gas chromatograph separates the compound from any residual starting materials or byproducts, and the mass spectrometer provides a fragmentation pattern and the molecular ion peak corresponding to its mass.

This protocol is based on standard methods for analyzing similar amine compounds.[4]

  • Sample Preparation : Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection : Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions :

    • Column : Use a standard non-polar capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm id x 0.25 µm film thickness). This column provides excellent separation for a wide range of analytes.[4]

    • Carrier Gas : Use ultra-high purity helium at a constant flow rate of approximately 1.0 mL/min.

    • Injector Temperature : Set to 250°C to ensure rapid volatilization of the sample.

    • Oven Program : Begin at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature gradient ensures the separation of components with different boiling points.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

    • Mass Range : Scan from m/z 40 to 500. This range will capture the molecular ion (149.23) and key fragment ions.

    • Ion Source Temperature : 230°C.[4]

  • Data Analysis : Analyze the resulting chromatogram for a single major peak. The mass spectrum of this peak should exhibit a molecular ion [M]⁺ at m/z = 149 and a characteristic base peak corresponding to the stable tropylium-like ion from benzylic cleavage at m/z = 105 ([C₈H₉]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR : The proton NMR spectrum will provide definitive structural information. Expected signals include:

    • A triplet and a quartet in the aliphatic region for the ethyl group (CH₃ and CH₂).

    • A singlet around 2.5 ppm for the N-methyl (N-CH₃) protons.

    • A singlet around 3.7 ppm for the benzylic (Ar-CH₂) protons.

    • Signals in the aromatic region (7.0-7.4 ppm) corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments, corroborating the proposed structure.

References

  • N-(4-ethylbenzyl)-N-methylamine . ChemBK. [Link][1]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS) . U.S. Department of Energy, Office of Scientific and Technical Information. [Link][4]

Sources

physical and chemical properties of N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-4-ethylbenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted secondary benzylamine, a class of organic compounds that serve as crucial intermediates and structural motifs in organic synthesis and medicinal chemistry.[1] The benzylamine framework, consisting of a benzyl group attached to a nitrogen atom, is a privileged structure found in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its relevance in modern drug discovery. The insights herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. While specific experimental data for this compound is not widely published, we can infer its properties with high confidence based on closely related analogs like N-methylbenzylamine and N-methyl-4-methylbenzylamine.[3][4]

Physical Properties

The properties of this compound are summarized in the table below. These values are a combination of predictions and data from analogous compounds, providing a reliable reference for handling and experimental design.

PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₁₀H₁₅N-
Molecular Weight 149.24 g/mol -
Appearance Colorless to pale yellow liquidBased on analogs like N-methylbenzylamine[5]
Boiling Point ~200-210 °CInferred from N-methylbenzylamine (184-189 °C)[4]
Density ~0.93 g/mL at 25 °CInferred from N-methylbenzylamine (0.939 g/mL)[4]
Refractive Index ~1.51-1.52Inferred from N-methylbenzylamine (n20/D 1.522)[4]
Solubility Soluble in organic solvents (e.g., Ethanol, Ether, CH₂Cl₂), slightly soluble in water.[5][6]General property of secondary benzylamines
pKa (Strongest Basic) ~9.7Inferred from N-methylbenzylamine (9.75)[1][4]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the ethyl-substituted benzene ring will appear as two doublets in the aromatic region (~7.1-7.3 ppm). The benzylic protons (-CH₂-) will present as a singlet around 3.6-3.7 ppm. The N-methyl protons (-NCH₃) will be a singlet around 2.4 ppm. The ethyl group will show a quartet for the -CH₂- protons (~2.6 ppm) and a triplet for the terminal -CH₃ protons (~1.2 ppm). The amine proton (-NH-) will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms. Key predicted shifts include the benzylic carbon at ~56 ppm, the N-methyl carbon at ~36 ppm, and aromatic carbons between 128-143 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A medium N-H stretch is expected around 3300-3400 cm⁻¹. C-H stretches for the aromatic and aliphatic groups will appear around 3100-2850 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. The most prominent fragment will likely be the tropylium-like ion resulting from the loss of the methylamino group, or the iminium ion at m/z = 134 (M-15) from the loss of a methyl radical.

Synthesis via Reductive Amination

Reductive amination is the most efficient and widely used method for preparing secondary amines like this compound.[7][8][9] This two-step, one-pot process involves the initial formation of an imine from an aldehyde (4-ethylbenzaldehyde) and a primary amine (methylamine), followed by in-situ reduction to the target secondary amine.[7][10]

Causality and Experimental Choices

The choice of reagents is critical for a successful and selective reaction.

  • Precursors: 4-ethylbenzaldehyde and methylamine are the logical starting materials.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation.[11] A milder and more selective agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, as they selectively reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[7]

  • Solvent: Methanol is an excellent solvent as it readily dissolves the reactants and the intermediate imine.[10][11]

  • Catalyst: A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion, which is the species that is actually reduced.[10]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Reactants 1. Reactant Mixing (4-Ethylbenzaldehyde, Methylamine, Methanol) Imine_Formation 2. Imine Formation (Stir at RT, optional Acetic Acid) Reactants->Imine_Formation Condensation Reduction 3. Reduction (Add NaBH4 in portions) Imine_Formation->Reduction In-situ Quench 4. Quenching (Add Water) Reduction->Quench Reaction complete Extraction 5. Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying 6. Drying & Filtration (e.g., Na2SO4) Extraction->Drying Evaporation 7. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 8. Final Purification (Silica Gel Chromatography) Evaporation->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the identity and purity of the final product are confirmed by analytical methods.

  • Imine Formation:

    • To a solution of 4-ethylbenzaldehyde (10 mmol, 1 equiv.) in methanol (20 mL) in a round-bottom flask, add a solution of methylamine (10 mmol, 1 equiv., e.g., 40% in water).

    • Stir the reaction mixture at room temperature for 3-4 hours to allow for the formation of the intermediate imine.[11] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (5 mmol, 0.5 equiv.) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution.

    • Once the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 6 hours or until the reaction is complete (as monitored by TLC).[11]

  • Workup:

    • Carefully quench the reaction by adding water (10 mL).[11]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).[11]

    • Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

  • Purification and Validation:

    • Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a liquid.[11]

    • Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 1.2.

Relevance in Drug Development

Substituted benzylamines are a cornerstone in medicinal chemistry due to their ability to interact with a wide array of biological targets.[2] They serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas.[2][12]

  • Scaffold for Bioactive Molecules: The N-benzylamine moiety is a privileged scaffold. By modifying the substituents on the aromatic ring and the nitrogen atom, chemists can fine-tune the molecule's steric and electronic properties to optimize binding to enzyme active sites or cell surface receptors.[13][14]

  • Enzyme Inhibition: Benzylamine derivatives have been successfully designed as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase (implicated in hormone-dependent cancers) and complement factor D (a target for inflammatory diseases).[13][14] The basic nitrogen can form key ionic interactions within enzyme active sites.

  • CNS-Active Agents: Many compounds targeting the central nervous system (CNS), such as antidepressants and anticonvulsants, incorporate the benzylamine structure.[2] The lipophilicity of the benzyl group facilitates crossing the blood-brain barrier.

  • Protecting Group: The N-benzyl group is also used as a protecting group for amines in multi-step syntheses, which can be selectively removed under specific conditions.[15]

Safety and Handling

This compound, like other benzylamines, should be handled with appropriate care in a laboratory setting. Safety data for close analogs like N-methylbenzylamine indicate that it is a corrosive compound.

  • Hazards: Causes severe skin burns and eye damage. May cause allergic skin or respiratory reactions. It is combustible and may be sensitive to air.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16] Keep away from heat, open flames, and strong oxidizing agents.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.[17]

Conclusion

This compound is a valuable chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis is straightforward via reductive amination, and its properties are well-understood based on established chemical principles and data from closely related structures. By leveraging the insights provided in this guide, researchers and scientists can confidently and safely incorporate this versatile amine into their development pipelines, paving the way for novel chemical entities and therapeutic innovations.

References

  • Comprehensive Analysis of Benzylamine: Properties, Applic
  • N-Ethylbenzylamine | C9H13N | CID 84352. PubChem, NIH.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI.
  • SAFETY DATA SHEET - N-Methylbenzylamine. TCI Chemicals.
  • SAFETY DATA SHEET - N-Ethylmethylamine. Fisher Scientific.
  • SAFETY DATA SHEET - Combustible liquid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Methylbenzylamine. Fisher Scientific.
  • SAFETY DATA SHEET - N-methylbenzylamine. Merck Millipore.
  • N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640. PubChem, NIH.
  • Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.
  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conform
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES.
  • Reductive Amin
  • N-(4-ethylbenzyl)-N-methylamine. ChemBK.
  • Showing Compound N-Methylbenzylamine (FDB012647). FooDB.
  • Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869. PubChem, NIH.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • N-Ethylbenzylamine synthesis. ChemicalBook.
  • Synthesis of 4-methyl-N-methylbenzylamine. PrepChem.com.
  • What are the properties and applications of N-Methylbenzylamine? Guidechem.
  • N-Methylbenzylamine | 103-67-3. ChemicalBook.
  • 4-amino-N-alkyl benzylamine preparation methood.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

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N-Methyl-4-ethylbenzylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of N-Methyl-4-ethylbenzylamine

Introduction: this compound (CAS No. 568577-84-4) is a benzylamine derivative utilized in specialized research and synthesis applications.[1] Due to the limited availability of comprehensive safety data for this specific compound, this guide has been developed by synthesizing information from its own GHS classifications and extrapolating from the well-documented profiles of close structural analogs, primarily N-Methylbenzylamine and other substituted benzylamines. This document is intended for researchers, chemists, and drug development professionals, providing a framework for risk assessment and the implementation of robust safety protocols grounded in established chemical principles. The core principle of this guide is that all substituted benzylamines should be handled as corrosive, toxic, and potentially sensitizing materials, demanding stringent adherence to safety procedures.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound and its analogs stem from their alkaline and reactive amine functionality. This makes them corrosive to biological tissues and harmful upon exposure.

GHS Hazard Classification: The hazard profile, compiled from data on this compound and its close analogs, indicates significant risk upon exposure.

Hazard ClassGHS Hazard StatementRationale and Toxicological InsightSupporting Sources
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.Amines can be readily absorbed through oral, dermal, and inhalation routes. Systemic absorption can lead to toxicity. The "harmful" classification indicates a moderate level of acute toxicity.[2][3]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.As an amine, this compound is basic and will react corrosively with skin tissue, causing chemical burns and potentially irreversible damage. This is a primary and immediate hazard.[3][4][5][6][7]
Serious Eye Damage H318: Causes serious eye damage.The eyes are extremely sensitive to corrosive and irritating chemicals. Direct contact can rapidly lead to severe damage, including blindness. This necessitates stringent eye protection.[2][8]
Sensitization H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.Some individuals may develop a hypersensitivity to amines upon exposure. Subsequent low-level exposures can trigger an allergic response, such as contact dermatitis or respiratory distress.[5][8][9]

Physical and Chemical Properties

Understanding the physical properties of a chemical is fundamental to assessing its risks, such as flammability and vapor hazards.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N[8]
Molecular Weight 149.23 g/mol [8]
Appearance Colorless to light yellow liquid[1][8]
Boiling Point 105 °C (this compound) 184-189 °C (N-Methylbenzylamine analog)[8][10]
Density ~0.94 g/mL at 25 °C (N-Methylbenzylamine analog)[5][10]
Flash Point 77 °C (171 °F) (N-Methylbenzylamine analog)[4][5]
Solubility Soluble in most organic solvents; slightly soluble to soluble in water.[1][5][11]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, carbon dioxide.[4][10][12][13]

Note: Data is for this compound where available; otherwise, data from the close analog N-Methylbenzylamine is provided for risk assessment context.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, beginning with engineering controls and supplemented by rigorous use of PPE. The causality is clear: to prevent a corrosive and toxic substance from contacting the body.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.

cluster_controls Hierarchy of Controls for Chemical Safety cluster_labels elimination Elimination (Remove the hazard) substitution Substitution (Use a less hazardous chemical) elimination->substitution lab1 Most Effective engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood substitution->engineering admin Administrative Controls (Change the way people work) e.g., SOPs, Training engineering->admin ppe Personal Protective Equipment (PPE) (Protect the worker with gear) e.g., Goggles, Gloves admin->ppe lab2 Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[12][13]

  • Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area.[4][12] Their functionality should be tested regularly.

Personal Protective Equipment (PPE)

Selection of PPE is based on a risk assessment of the procedures being performed. The following represent the minimum required PPE.[14]

PPE TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles AND a face shield.The compound causes severe, potentially irreversible eye damage.[3][8] Goggles protect from splashes, and the face shield provides a secondary barrier for the entire face.
Skin Protection Impervious gloves (e.g., Nitrile rubber). Flame-retardant lab coat. Full-length pants and closed-toe shoes.Prevents contact with the skin, which can cause severe chemical burns.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][12]
Respiratory Protection Not typically required when used in a fume hood.A NIOSH/MSHA approved respirator with an appropriate cartridge should be used if engineering controls fail, during a large spill, or if aerosols are generated.[4][5] Respirator use requires formal training and fit-testing.

Standard Operating Procedures: Handling and Storage

Safe Handling Protocol
  • Pre-Handling Inspection: Visually inspect the container for any signs of damage or leaks before moving it.

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clear the work area of any incompatible materials, especially acids and oxidizing agents.[10][13]

  • Don PPE: Put on all required PPE as specified in Section 3.3 before handling the chemical.

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge, as the compound is combustible.[4] Perform all transfers slowly and carefully to avoid splashing or generating aerosols.

  • Post-Handling: Tightly close the container immediately after use.[4] Decontaminate any surfaces that may have been exposed.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory area.[3]

Storage Protocol
  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[4][13]

  • Container: Keep in the original, tightly sealed container.[3]

  • Segregation: Store away from incompatible substances such as acids, acid anhydrides, and strong oxidizing agents.[4][13]

  • Atmosphere: For long-term storage or to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[8][12]

Emergency Procedures: Exposure and Spill Response

Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be trained on these procedures before working with the chemical.

First Aid for Exposure

Immediate medical attention is required for all exposure routes.[12][13]

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the victim to fresh air.[4] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[4] 3. Call for immediate medical assistance.[5][12]
Skin Contact 1. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and jewelry.[4][15][16] 2. Use a safety shower if the contact area is large.[4] 3. Seek immediate medical attention.[5][6]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[4][15] 2. Remove contact lenses if present and easy to do so.[5][12] 3. Call for immediate medical assistance/an ophthalmologist.[4][9]
Ingestion 1. Do NOT induce vomiting, as this can cause further damage to the esophagus.[5][12] 2. If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[4][5]
Spill Response Protocol

The response to a spill depends entirely on its scale and the immediate risk.

start Chemical Spill Occurs assess Assess Spill - Size? - Location? - Immediate Danger? start->assess minor_spill MINOR SPILL (<100 mL, contained in hood) assess->minor_spill Minor major_spill MAJOR SPILL (>100 mL or outside hood) assess->major_spill Major ppe_minor 1. Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat minor_spill->ppe_minor alert 1. Alert personnel and evacuate the area major_spill->alert contain 2. Contain the spill with absorbent material (vermiculite, sand) ppe_minor->contain collect 3. Collect absorbed material using non-sparking tools contain->collect decon 4. Decontaminate area with mild detergent and water collect->decon dispose_minor 5. Package waste in a sealed container for hazardous waste pickup decon->dispose_minor call 2. Call Emergency Services (911) and EHS from a safe location alert->call secure 3. Secure the area and prevent entry call->secure inform 4. Inform responders of the chemical identity and associated hazards secure->inform

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps (Minor Spill):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within a fume hood.

  • PPE: Don all necessary PPE, including a face shield, lab coat, and double nitrile gloves.[16]

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads, working from the outside in to prevent spreading.[4][17]

  • Collection: Once fully absorbed, carefully collect the material using spark-proof tools and place it into a designated, labeled, and sealable container for hazardous waste.[3][18]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., mild detergent and water), followed by a water rinse.[16]

  • Disposal: All contaminated materials, including gloves, absorbent, and cleaning materials, must be placed in the hazardous waste container.[16][19]

  • Reporting: Report the incident to the laboratory supervisor or Principal Investigator.[16]

Waste Disposal

Chemical waste generators are responsible for ensuring proper disposal in accordance with all regulations.

  • Classification: this compound and materials contaminated with it are classified as hazardous waste.

  • Procedure: Do not dispose of this chemical down the drain or in regular trash.[20] Collect all waste in a properly labeled, sealed, and compatible container.[16][17]

  • Consultation: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for professional waste disposal.[17]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness. Retrieved from [Link]

  • University of Oklahoma. (2025). Spill Control/Emergency Response. EHSO Manual. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Emergency Management and Safety. Retrieved from [Link]

  • ChemBK. (2024). N-(4-ethylbenzyl)-N-methylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

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N-Methyl-4-ethylbenzylamine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-4-ethylbenzylamine is a substituted benzylamine that, while not extensively studied, holds significant potential for research and development in medicinal chemistry and pharmacology. Its structural similarity to known bioactive molecules suggests several promising avenues of investigation. This guide provides a comprehensive overview of the compound's chemical properties and outlines potential research applications, complete with detailed experimental protocols for its characterization and evaluation.

Chemical Properties and Synthesis

This compound is a derivative of benzylamine with a methyl group on the nitrogen atom and an ethyl group at the 4-position of the benzene ring.[1][2] While specific experimental data for this compound is scarce, its properties can be inferred from structurally similar compounds like N-methyl-4-methylbenzylamine and N-ethylbenzylamine.

Physicochemical Properties (Predicted and Inferred)
PropertyValueSource
Molecular FormulaC10H15N[1][2]
Molecular Weight149.23 g/mol [1][2]
Boiling Point~105 °C (predicted)[1][2]
AppearanceColorless to light yellow liquid (predicted)[1][2]
SolubilitySoluble in most organic solvents, slightly soluble in water (inferred)[3]
Synthesis

The most common and efficient method for synthesizing N-alkylated benzylamines is through reductive amination.[4] This process typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine in the presence of a reducing agent.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification 4-ethylbenzaldehyde 4-ethylbenzaldehyde reaction_vessel Reaction in Methanol 4-ethylbenzaldehyde->reaction_vessel methylamine methylamine methylamine->reaction_vessel imine_formation Imine Intermediate Formation reaction_vessel->imine_formation Stir at RT reduction Reduction with Sodium Borohydride imine_formation->reduction Addition of NaBH4 quenching Quenching with Water reduction->quenching extraction Extraction with Diethyl Ether quenching->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Silica Gel Chromatography evaporation->chromatography product This compound chromatography->product G start This compound assay In vitro MAO Inhibition Assay (MAO-A and MAO-B) start->assay ic50 Determine IC50 values assay->ic50 selective Selective Inhibitor? ic50->selective maoa_selective Investigate as Antidepressant selective->maoa_selective Yes (MAO-A) maob_selective Investigate as Neuroprotective Agent selective->maob_selective Yes (MAO-B) non_selective Further SAR Studies selective->non_selective No end Lead Compound Identification maoa_selective->end maob_selective->end non_selective->end G start This compound binding_assay Radioligand Binding Assay (e.g., 5-HT2A receptor) start->binding_assay determine_ki Determine Ki value binding_assay->determine_ki high_affinity High Affinity? determine_ki->high_affinity functional_assay Functional Assay (Agonist/Antagonist) high_affinity->functional_assay Yes low_affinity Low Priority for this target high_affinity->low_affinity No lead_optimization Lead Optimization functional_assay->lead_optimization

Sources

An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-4-ethylbenzylamine and its structural analogs, a class of compounds with significant relevance in medicinal chemistry and drug development. This document delves into the synthetic methodologies, analytical characterization, structure-activity relationships (SAR), and toxicological considerations for this compound family. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to support researchers, scientists, and drug development professionals in their exploration of these versatile molecules.

Introduction: The Benzylamine Scaffold in Drug Discovery

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its structural simplicity, ease of functionalization, and ability to participate in key intermolecular interactions, such as hydrogen bonding and π-stacking, make it an attractive starting point for the design of novel therapeutics. N-alkylated benzylamines, in particular, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and central nervous system effects.[1][2]

This compound serves as a prototypical example within this class, featuring a secondary amine and a para-substituted alkyl group on the benzene ring. Understanding the synthesis, properties, and biological profile of this core molecule and its structural analogs is crucial for the rational design of new chemical entities with desired therapeutic properties. This guide will systematically explore the chemical space around this compound, providing a foundational understanding for researchers in the field.

Synthesis of this compound and its Analogs

The most prevalent and efficient method for the synthesis of this compound and its N-alkyl analogs is reductive amination . This robust one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3]

General Reaction Scheme: Reductive Amination

The synthesis of this compound proceeds via the reaction of 4-ethylbenzaldehyde with methylamine, followed by reduction.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 4-ethylbenzaldehyde 4-Ethylbenzaldehyde Imine Imine Intermediate 4-ethylbenzaldehyde->Imine + Methylamine Methylamine Methylamine (CH3NH2) This compound This compound Imine->this compound + Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Ethylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

    • To the stirred solution, add methylamine (1.0-1.2 eq). The reaction mixture is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis of Structural Analogs

The versatility of the reductive amination protocol allows for the straightforward synthesis of a wide range of structural analogs by varying the starting aldehyde and amine.

  • Varying the N-Alkyl Group: To synthesize analogs with different N-alkyl substituents (e.g., N-ethyl, N-propyl, N-isopropyl), substitute methylamine with the corresponding primary amine (ethylamine, propylamine, isopropylamine, etc.).[3][4]

  • Varying the 4-Position Substituent: To synthesize analogs with different substituents at the 4-position of the benzene ring, replace 4-ethylbenzaldehyde with other para-substituted benzaldehydes (e.g., 4-methylbenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound and its analogs. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N-alkylbenzylamines. It provides both retention time data for separation and mass spectral data for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For benzylamine derivatives, reversed-phase HPLC with UV detection is commonly used.[5][6] Derivatization with fluorescent tags can be employed to enhance sensitivity.

Capillary Electrophoresis (CE): CE offers high-efficiency separations based on the electrophoretic mobility of charged species and can be a valuable tool for the analysis of amines.[7][8][9]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[10][11] The chemical shifts and coupling constants provide detailed information about the molecular framework.

  • ¹H NMR: Key signals for this compound include the benzylic protons, the N-methyl protons, the ethyl group protons, and the aromatic protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[12][13] Common fragmentation pathways for N-alkylbenzylamines involve cleavage at the benzylic position.

Physicochemical Properties of this compound and Selected Analogs

The following table summarizes key physicochemical properties of this compound and some of its structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)CAS Number
N-MethylbenzylamineC₈H₁₁N121.18184-187103-67-3[14]
N-EthylbenzylamineC₉H₁₃N135.2119914321-27-8[15]
This compound C₁₀H₁₅N 149.23 ~215-220 (predicted) 568577-84-4
N-PropylbenzylamineC₁₀H₁₅N149.23211-2132030-58-2[16]
N-IsopropylbenzylamineC₁₀H₁₅N149.23200102-97-6[17]
(4-Ethylphenyl)methanamineC₉H₁₃N135.21204-2057441-43-2[18]
N-Methyl-4-methylbenzylamineC₉H₁₃N135.21205-207699-04-7[19]

Structure-Activity Relationships (SAR) and Biological Activities

The biological activity of N-alkylbenzylamines can be significantly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. Systematic structural modifications allow for the exploration of SAR and the optimization of desired pharmacological properties.

Antimicrobial and Antifungal Activity

Substituted benzylamines have been investigated for their antimicrobial and antifungal properties. The lipophilicity and electronic properties of the substituents on the benzene ring, as well as the nature of the N-alkyl group, can modulate their activity. For instance, certain benzylamine derivatives have shown efficacy against pathogenic fungi and bacteria.[20][21]

Central Nervous System (CNS) Activity

The benzylamine scaffold is present in numerous CNS-active compounds. Modifications to the substitution pattern can influence their interaction with various receptors and transporters in the brain. For example, some N-benzylphenethylamines are potent agonists of serotonin 5-HT2A/2C receptors.

Enzyme Inhibition

Substituted benzylamines have also been explored as enzyme inhibitors. For example, they have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[20] The electronic nature of the substituents on the aromatic ring can impact their substrate or inhibitor properties.

Toxicological Profile

A thorough understanding of the toxicological profile of this compound and its analogs is critical for their safe handling and potential development as therapeutic agents. In vitro toxicology assays are valuable tools for early-stage safety assessment.

In Vitro Cytotoxicity Assays

Cytotoxicity assays, such as the MTT or resazurin-based assays, can be used to assess the effect of these compounds on cell viability in various cell lines.[17] These assays provide an initial indication of the potential for cellular toxicity.

In Vitro Genotoxicity Assays

Genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay, are employed to evaluate the potential of a compound to cause DNA damage or mutations.[22][23]

General Considerations for Amine-Containing Compounds

Primary, secondary, and tertiary amines can exhibit different toxicological profiles. Generally, primary amines are considered less promiscuous in in vitro assays and may have more favorable in vivo toxicology profiles compared to secondary and tertiary amines. However, this is a generalization, and the specific toxicological properties of each compound must be evaluated on a case-by-case basis.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential in drug discovery and medicinal chemistry. Their synthesis is readily achieved through robust methods like reductive amination, and their structures can be extensively modified to explore a wide range of chemical space. This guide has provided a comprehensive overview of the synthesis, analytical characterization, biological activities, and toxicological considerations for this compound family. The detailed protocols, comparative data, and structured approach presented herein are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of these promising molecules.

References

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commercial availability of N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of N-Methyl-4-ethylbenzylamine

Introduction: Profiling this compound

This compound, with the CAS number 568577-84-4, is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure, featuring a secondary amine and a substituted aromatic ring, makes it a versatile building block for more complex molecules. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on its chemical properties, commercial availability, synthesis protocols, and safe handling procedures. The primary utility of this compound lies in its role as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3]

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in research and synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Key Identifiers and Properties
PropertyValueSource
CAS Number 568577-84-4[1][2]
Molecular Formula C10H15N[1][2]
Molar Mass 149.23 g/mol [1][2]
IUPAC Name 1-(4-ethylphenyl)-N-methylmethanamine[1]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 105 °C[1]
Density 0.91 g/cm³[1]
Flash Point 85 °C[1]
Solubility Soluble in most organic solvents; slightly soluble in water[1]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[1][2]
Chemical Structure

The structure of this compound is fundamental to its reactivity. The presence of the N-H bond allows for further functionalization, while the aromatic ring can participate in various substitution reactions.

Caption: Chemical structure of this compound.

Section 2: Commercial Availability and Procurement

This compound is available from various chemical suppliers globally, typically on a research and development scale.[2]

  • Suppliers: It is listed by suppliers specializing in organic intermediates and building blocks. A search on chemical supplier databases reveals its availability primarily from manufacturers in China, the United States, and Germany.[2]

  • Purity and Quantities: The compound is generally offered in purities of 95% or higher. It can be procured in quantities ranging from grams to kilograms, catering to both laboratory-scale research and pilot-scale synthesis needs.

  • Procurement Considerations: When sourcing this chemical, it is essential to request a Certificate of Analysis (CoA) to verify purity and identity. Researchers should also inquire about the typical lead times, as it may be synthesized on demand rather than being a stock item for all suppliers.

Section 3: Synthesis Methodologies

The most common and efficient method for synthesizing this compound is through reductive amination. This well-established protocol involves the reaction of an aldehyde (4-ethylbenzaldehyde) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[4][5]

Reductive Amination Workflow

The process can be carried out in a one-pot reaction, which is highly efficient and minimizes waste.[5]

G reagents 1. Mix Reactants 4-Ethylbenzaldehyde Methylamine in Methanol imine 2. Imine Formation Stir at room temp (3-4h) reagents->imine Formation of Schiff base reduction 3. In Situ Reduction Add Sodium Borohydride (NaBH4) imine->reduction Nucleophilic attack stir 4. Complete Reaction Stir for ~6h reduction->stir Hydride transfer quench 5. Quench Reaction Add Water stir->quench Decompose excess NaBH4 extract 6. Workup Extract with Diethyl Ether quench->extract Isolate organic product purify 7. Purification Silica Gel Chromatography extract->purify Remove impurities product Final Product This compound purify->product

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-substituted benzylamines.[4]

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 equivalent) in methanol.

    • To this solution, add methylamine (1.0 equivalent, typically as a solution in a solvent like THF or water).

    • Stir the reaction mixture at room temperature for 3-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, cool the mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, approximately 0.5 equivalents) in small portions. The addition is exothermic and may cause bubbling.

    • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 6 hours or until the reaction is complete (as monitored by TLC/GC).[4]

  • Workup and Purification:

    • Carefully quench the reaction by adding water to decompose any remaining sodium borohydride.[4]

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine (saturated aqueous NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography to yield the pure this compound.[4]

Section 4: Key Applications in Research and Development

This compound is primarily used as an intermediate in multi-step organic syntheses.

  • Pharmaceutical Synthesis: Benzylamines are common structural motifs in active pharmaceutical ingredients (APIs). This compound provides a scaffold that can be further elaborated to create novel drug candidates. Its secondary amine functionality is a key site for introducing diversity into molecular libraries.[6]

  • Agrochemicals: It can be used in the development of new pesticides and herbicides, where the benzylamine core is often associated with biological activity.[1]

  • Protecting Group Chemistry: The related N-methylbenzylamine group is sometimes used as a protecting group for amines, which can be cleaved under specific conditions.[7] While the 4-ethyl substitution modifies its properties, the underlying chemistry is relevant.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like N-Methylbenzylamine and N-Ethylbenzylamine provide a strong basis for assessing its hazards.[8][9][10] These compounds are corrosive and can cause severe skin burns and eye damage.

Hazard Identification and Precautionary Measures
Hazard ClassStatementPrecautionary Measures
Skin Corrosion H314: Causes severe skin burns and eye damage.[8][9][10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
Acute Toxicity Harmful if swallowed or in contact with skin.[9]P270: Do not eat, drink or smoke when using this product.[9]
Respiratory/Skin Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][10] H317: May cause an allergic skin reaction.[8][10]P260: Do not breathe dusts or mists.[8] P284: Wear respiratory protection.[8]
Flammability Combustible liquid.[9]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[9]
Handling and Storage Protocol
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12] An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12][13] As recommended, store under an inert atmosphere at 2–8 °C to maintain purity.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[12]

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential for applications in pharmaceutical and chemical research. Its straightforward synthesis via reductive amination allows for its preparation in a standard laboratory setting. Adherence to strict safety protocols, based on data from analogous compounds, is paramount to ensure its safe handling. This guide provides the foundational knowledge for researchers to procure, synthesize, and utilize this versatile building block in their development programs.

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  • Merck Millipore. (n.d.). SAFETY DATA SHEET: N-methylbenzylamine.

  • ChemicalBook. (n.d.). N-Ethylbenzylamine synthesis.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Ethyl-N-methylbenzylamine.

  • Lee, J., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8), 1749-1756.

  • ChemBK. (2024). N-(4-ethylbenzyl)-N-methylamine.

  • Sigma-Aldrich. (n.d.). N-Ethylbenzylamine 97%.

  • Thermo Scientific Chemicals. (n.d.). N-Methylbenzylamine, 97%.

  • Santa Cruz Biotechnology. (n.d.). N-Ethyl-N-methylbenzylamine.

  • Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation method.

  • Sigma-Aldrich. (n.d.). N-Ethylbenzylamine 97%.

  • Parchem. (n.d.). N-Ethyl-N-methylbenzylamine.

  • Stenutz. (n.d.). N-ethyl-N-methylbenzylamine.

  • ChemicalBook. (n.d.). N-(4-ETHYLBENZYL)-N-METHYLAMINE Product Description.

  • Guidechem. (n.d.). What are the properties and applications of N-Methylbenzylamine?.

  • PubChem. (n.d.). N-Ethylbenzylamine. National Center for Biotechnology Information.

  • IndiaMART. (n.d.). Liquid N-Ethylbenzylamine For Organic Synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China N-Methylbenzylamine CAS:103-67-3 manufacturer supplier.

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647).

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • OKCHEM. (2025). N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applications.

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Methodological & Application

Synthesis of N-Methyl-4-ethylbenzylamine: A Detailed Protocol for Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-4-ethylbenzylamine, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The described method utilizes a one-pot reductive amination of 4-ethylbenzaldehyde with methylamine, followed by in situ reduction of the intermediate imine using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental setup, purification procedures, and characterization techniques.

Introduction

N-substituted benzylamines are crucial building blocks in the synthesis of a wide array of biologically active molecules and fine chemicals.[1] this compound, in particular, serves as a key precursor for various target compounds due to the presence of both a secondary amine and a substituted aromatic ring. The primary synthetic route to such secondary amines is reductive amination, which offers a controlled and efficient alternative to direct alkylation of amines, a method often plagued by over-alkylation.[2]

This protocol details a robust and scalable procedure for the synthesis of this compound, focusing on the widely employed and cost-effective reducing agent, sodium borohydride.[3] The reaction proceeds in two main stages within a single reaction vessel: the formation of an N-(4-ethylbenzylidene)methanamine intermediate, followed by its immediate reduction to the desired secondary amine.

Reaction Scheme

The overall synthesis of this compound from 4-ethylbenzaldehyde and methylamine is depicted below:

G A 4-ethylbenzaldehyde C N-(4-ethylbenzylidene)methanamine (Imine Intermediate) A->C + Methylamine (-H2O) B Methylamine D This compound C->D + NaBH4 E Sodium Borohydride (NaBH4)

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reductive amination process can be dissected into two key mechanistic steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of 4-ethylbenzaldehyde. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form the N-(4-ethylbenzylidene)methanamine (imine or Schiff base) intermediate.[1]

  • Imine Reduction: The formed imine is subsequently reduced to the final secondary amine product. Sodium borohydride serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the C=N double bond of the imine, leading to the formation of the this compound after an aqueous workup to protonate the resulting anion.[2]

Experimental Protocol

This protocol is a representative procedure based on established methods for the reductive amination of aldehydes.[3][4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-ethylbenzaldehydeC₉H₁₀O134.181.34 g10.01.0
Methylamine (40% in H₂O)CH₅N31.060.85 mL~11.0~1.1
Sodium BorohydrideNaBH₄37.830.45 g12.01.2
MethanolCH₃OH32.0420 mL--
Diethyl Ether(C₂H₅)₂O74.1260 mL--
Saturated NaCl solutionNaCl(aq)-30 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Deionized WaterH₂O18.02As needed--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and drying

  • Silica gel for column chromatography

Procedure
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.34 g, 10.0 mmol).

    • Dissolve the aldehyde in 20 mL of methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylamine (40% in water, 0.85 mL, ~11.0 mmol) to the stirred solution over 5 minutes.

    • Allow the reaction mixture to stir at room temperature for 3-4 hours to ensure complete formation of the imine intermediate.[4]

  • Reduction of the Imine:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium borohydride (0.45 g, 12.0 mmol) in 5 mL of cold water. Caution: Sodium borohydride reacts with water to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.

    • Slowly add the sodium borohydride solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 6 hours.[4]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 10 mL of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 20 mL).[4]

    • Combine the organic layers and wash with saturated sodium chloride solution (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol to afford the pure this compound as a light yellow oil.[4]

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The expected chemical shifts (in ppm, referenced to TMS) in CDCl₃ are approximately:

    • 7.20-7.30 (m, 4H, Ar-H)

    • 3.70 (s, 2H, Ar-CH₂-N)

    • 2.65 (q, J = 7.6 Hz, 2H, Ar-CH₂-CH₃)

    • 2.45 (s, 3H, N-CH₃)

    • 1.25 (t, J = 7.6 Hz, 3H, Ar-CH₂-CH₃)

    • A broad singlet for the N-H proton may also be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The expected chemical shifts (in ppm) in CDCl₃ are approximately:

    • 143.0 (Ar-C)

    • 138.0 (Ar-C)

    • 128.5 (Ar-CH)

    • 128.0 (Ar-CH)

    • 56.0 (Ar-CH₂-N)

    • 36.0 (N-CH₃)

    • 28.5 (Ar-CH₂-CH₃)

    • 15.5 (Ar-CH₂-CH₃)

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to confirm the molecular weight and purity of the product. The expected molecular ion peak [M]⁺ would be at m/z = 149.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. It is also corrosive and can cause severe skin burns and eye damage. Handle with care and avoid contact with moisture.[1]

  • Methylamine is a flammable and corrosive gas/liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated area.

  • 4-ethylbenzaldehyde is a combustible liquid and may cause skin and eye irritation.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Work away from any potential ignition sources.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve 4-ethylbenzaldehyde in Methanol B Cool to 0 °C A->B C Add Methylamine B->C D Stir at RT for 3-4h (Imine Formation) C->D E Cool to 0 °C D->E F Prepare NaBH4 solution E->F G Add NaBH4 solution dropwise F->G H Stir at RT for 6h G->H I Quench with Water H->I J Remove Methanol (Rotovap) I->J K Extract with Diethyl Ether J->K L Wash with Brine K->L M Dry over Na2SO4 L->M N Concentrate (Rotovap) M->N O Purify by Column Chromatography N->O P P O->P Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound via reductive amination. The one-pot nature of this procedure, coupled with the use of readily available and inexpensive reagents, makes it a practical method for both academic and industrial research settings. The provided mechanistic insights, detailed procedural steps, and characterization guidelines offer a comprehensive resource for the successful synthesis and validation of this important chemical intermediate.

References

  • Pan, W., Hu, K., Bai, P., Yu, L., Ma, Q., Li, T., Zhang, X., Chen, C., Peng, K., Liu, W., & Sang, Z. (2016). Design, synthesis and biological evaluation of novel N-substituted benzylamine derivatives as potent and selective inhibitors of α-glucosidase. Bioorganic & Medicinal Chemistry Letters, 26(10), 2539-2543. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-4-ethylbenzylamine is a substituted benzylamine derivative. As with many fine chemicals and active pharmaceutical ingredient (API) precursors, comprehensive analytical characterization is crucial for ensuring identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols described herein are grounded in established analytical principles for similar molecules and offer a robust framework for method development and validation.[1]

The causality behind the selection of the multi-faceted approach detailed below is to build a self-validating system of analysis. Each technique provides orthogonal information, and when combined, they create a comprehensive and trustworthy characterization of the target molecule. For instance, while chromatography separates impurities, spectroscopy provides definitive structural confirmation.

Logical Workflow for Analysis

A logical workflow ensures that the most efficient and informative analytical techniques are applied sequentially. This approach begins with qualitative identification and proceeds to quantitative purity assessment.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Separation & Quantification cluster_2 Data Integration & Reporting Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID NMR NMR Spectroscopy Sample->NMR Structural Elucidation Data Integrated Data Analysis FTIR->Data GCMS GC-MS Analysis NMR->GCMS Informs on Volatility HPLC HPLC-UV Analysis NMR->HPLC Informs on Chromophores NMR->Data GCMS->Data HPLC->Data Report Certificate of Analysis Data->Report

Caption: Logical workflow for the comprehensive analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Protocol:

  • Sample Preparation: A small amount of the neat this compound oil is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Spectral Features: The FT-IR spectrum of this compound is expected to show characteristic peaks for the amine and aromatic functional groups.[2]

Vibrational ModeExpected Wavenumber (cm⁻¹)Comments
N-H Stretch3300-3500 (weak)Characteristic of secondary amines.
C-H Stretch (Aromatic)3000-3100Indicates the presence of the benzene ring.
C-H Stretch (Aliphatic)2850-2975From the methyl and ethyl groups.
C=C Stretch (Aromatic)1450-1600Multiple bands are expected for the benzene ring.
C-N Stretch1020-1250Confirms the presence of the amine group.
Aromatic Substitution800-850A strong band in this region would suggest 1,4-disubstitution on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for full characterization.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃): Based on analogous structures like N-ethylbenzylamine and 4-methylbenzylamine, the following proton signals are anticipated.[3][4]

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H ~7.1-7.3m4H
Ar-CH₂ -N~3.7s2H
N-CH₂ -CH₃~2.6q2H
N-CH₃ ~2.4s3H
Ar-CH₂ -CH₃~2.6q2H
Ar-CH₂-CH₃ ~1.2t3H
N-CH₂-CH₃ ~1.1t3H

Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon spectrum will complement the proton data and confirm the carbon framework.[5][6]

AssignmentChemical Shift (δ, ppm)
Aromatic C (quaternary, C-CH₂CH₃)~142
Aromatic C (quaternary, C-CH₂N)~138
Aromatic CH~128-129
Ar-C H₂-N~58
N-C H₂-CH₃~48
N-C H₃~34
Ar-C H₂-CH₃~28
Ar-CH₂-C H₃~16
N-CH₂-C H₃~15

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass-to-charge ratio information for identification.[7]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS System and Conditions: The following parameters are a good starting point for method development and are based on methods for similar compounds.[8]

    • GC Column: Agilent DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time and assess purity by peak area percentage. The mass spectrum of the main peak is analyzed for the molecular ion and characteristic fragmentation patterns to confirm identity.

Expected GC-MS Data:

  • Molecular Ion (M⁺): m/z = 163 (corresponding to the molecular weight of C₁₁H₁₇N).

  • Key Fragments: A prominent fragment at m/z 91 (tropylium ion) is characteristic of benzyl compounds. Another significant fragment would likely be observed from the loss of an ethyl group.

GC-MS Workflow Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column DB-5MS Column (Temp Programmed) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (m/z 40-450) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (TIC & Spectra) Detector->Data

Caption: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a basic amine like this compound, reverse-phase HPLC with UV detection is a suitable method.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System and Conditions: The following reverse-phase conditions can be used as a starting point.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The resulting chromatogram is analyzed for the retention time of the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Rationale for Method Parameters:

  • A C18 column is a good general-purpose reverse-phase column.

  • The acidic modifier in the mobile phase protonates the amine, which reduces peak tailing and improves chromatographic performance.

  • UV detection is suitable due to the presence of the aromatic ring, which acts as a chromophore.

Summary of Analytical Techniques

TechniqueInformation ProvidedKey Strengths
FT-IR Functional group identificationRapid, non-destructive, provides a molecular fingerprint.
NMR Definitive structural elucidation and confirmationProvides detailed information on the molecular skeleton and connectivity.
GC-MS Separation of volatile impurities and structural confirmationHigh separation efficiency, provides molecular weight and fragmentation data.
HPLC-UV Separation of non-volatile impurities and quantificationVersatile for a wide range of compounds, excellent for purity determination.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The synergistic use of spectroscopic and chromatographic techniques ensures a high degree of confidence in the identity, structure, and purity of the compound. It is imperative that these methods are properly validated for their intended use, including assessments of specificity, linearity, accuracy, precision, and robustness, in accordance with relevant regulatory guidelines.

References

  • PubChem. N-Ethylbenzylamine. National Center for Biotechnology Information. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. (2023). [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • N-Methylbenzylamine. SIELC Technologies. [Link]

  • CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
  • Benzamide, N-ethyl-4-methyl-. PubChem. [Link]

  • N-Ethyl-4-methylbenzenesulfonamide. SIELC Technologies. [Link]

  • N-Methyl-4-methylbenzylamine. PubChem. [Link]

  • FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. [Link]

  • Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • N-Methylbenzylamine. PubChem. [Link]

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  • Benzenemethanamine, N-methyl-. NIST WebBook. [Link]

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Application Note & Protocol: High-Purity Isolation of N-Methyl-4-ethylbenzylamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-ethylbenzylamine, a secondary amine, is a valuable building block in pharmaceutical and chemical synthesis. Its inherent basicity presents a significant challenge for purification via standard silica gel chromatography, often leading to poor separation, peak tailing, and yield loss due to strong interactions with acidic silanol groups.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We detail a systematic approach, beginning with method development on Thin-Layer Chromatography (TLC) and culminating in a preparative scale separation. The core of this protocol is the neutralization of the acidic stationary phase by incorporating a basic modifier into the mobile phase, a technique that ensures sharp elution profiles and high recovery of the target compound.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for purifying basic amine compounds.

Principle of the Method: Overcoming Amine-Silica Interactions

The primary obstacle in the chromatographic purification of basic amines like this compound on standard silica gel is an acid-base interaction. The silica surface is rich in weakly acidic silanol groups (Si-OH), which can protonate the basic amine, causing it to bind strongly and irreversibly to the stationary phase.[1][2] This interaction manifests as significant peak tailing, where the compound slowly "bleeds" from the column rather than eluting as a sharp band, leading to broad fractions and poor resolution from impurities.

To counteract this, our protocol employs a competitive displacement strategy . By introducing a small percentage of a volatile competing base, such as triethylamine (TEA), into the mobile phase, the acidic silanol sites on the silica gel are effectively neutralized or "capped."[1][3] The TEA, being a small and relatively non-polar base, preferentially interacts with the silanol groups, preventing the larger, more valuable target amine from binding. This allows the this compound to travel through the column based on its polarity, enabling a predictable and efficient separation from non-basic or less basic impurities. An alternative, though often more costly, approach involves using an amine-functionalized stationary phase which provides a basic surface to repel the amine, simplifying the mobile phase selection.[2][4]

Workflow for Purification

The entire process, from initial analysis to final product isolation, follows a logical and self-validating sequence. The preliminary TLC analysis serves as a small-scale pilot for the larger, preparative column chromatography, ensuring a high probability of success.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Separation cluster_post Phase 3: Analysis & Isolation Crude Crude Sample (this compound + Impurities) TLC_Dev TLC Method Development (Varying Hexane/EtOAc + 1% TEA) Crude->TLC_Dev Spot Optimal_Solvent Identify Optimal Solvent System (Rf ≈ 0.25-0.35) TLC_Dev->Optimal_Solvent Analyze Column_Prep Prepare Silica Column (Slurry pack in initial eluent) Optimal_Solvent->Column_Prep Inform Sample_Load Load Sample (Dry or minimal solvent) Column_Prep->Sample_Load Elution Elute with Gradient (Collect fractions) Sample_Load->Elution Fraction_Analysis Analyze Fractions by TLC Elution->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for this compound Purification.

Materials and Equipment

  • Crude Sample: this compound from synthesis.

  • Stationary Phase: Silica gel, standard flash grade (e.g., 230-400 mesh).

  • Solvents (HPLC or ACS Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Mobile Phase Additive: Triethylamine (TEA).

  • Apparatus: Glass chromatography column, TLC plates (silica gel coated, with UV254 indicator), fraction collection tubes, rotary evaporator, UV lamp.

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

The goal of this step is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates well to preparative column chromatography, ensuring the compound elutes neither too quickly nor too slowly.

  • Prepare Eluents: In separate small beakers, prepare a few test solvent systems. A good starting point for a benzylamine derivative is mixtures of Hexane and Ethyl Acetate. Crucially, add 1% triethylamine (TEA) to each mixture to prevent streaking.[3]

    • System A: 95:5 (v/v) Hexane:EtOAc + 1% TEA

    • System B: 90:10 (v/v) Hexane:EtOAc + 1% TEA

    • System C: 80:20 (v/v) Hexane:EtOAc + 1% TEA

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the target compound an Rf of ~0.3. If all spots are too low, increase the polarity (more EtOAc). If they are too high, decrease the polarity (more Hexane).

Protocol 2: Preparative Flash Column Chromatography

This protocol assumes a standard laboratory scale purification (500 mg - 5 g of crude material).

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).

    • Prepare a slurry of the silica gel in the least polar solvent system you plan to use (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Allow excess solvent to drain until it is level with the top of the silica.

    • Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disruption during sample loading.[5]

  • Sample Loading:

    • Wet Loading (preferred for highly soluble samples): Dissolve the crude material in the absolute minimum amount of DCM or the initial mobile phase. Carefully apply the solution to the top of the column with a pipette.

    • Dry Loading (for less soluble samples): Dissolve the crude material in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

    • Add another thin layer of sand over the sample.

  • Elution:

    • Carefully add your starting eluent (a slightly less polar mixture than the one identified by TLC, e.g., if TLC showed Rf=0.3 in 80:20 Hexane:EtOAc, start with 90:10).

    • Begin eluting the column, collecting fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (a "gradient elution") to elute compounds of increasing polarity. For example, move from 90:10 to 85:15 to 80:20 Hexane:EtOAc (always including 1% TEA). This provides better separation than running the entire column with a single solvent mixture ("isocratic elution").[6]

Protocol 3: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few collected fractions onto a TLC plate. Develop the plate using the optimal solvent system identified in Protocol 1.

  • Pooling Fractions: Under a UV lamp, identify the fractions that contain only the spot corresponding to your pure product. Combine these pure fractions into a clean round-bottom flask.

  • Solvent Removal: Remove the solvents and the volatile TEA from the pooled fractions using a rotary evaporator.

  • Final Characterization: Once the solvent is removed, you will be left with the purified this compound. Confirm its identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Key Chromatographic Parameters

For ease of reference, the critical parameters for this purification are summarized below.

ParameterRecommended SpecificationRationale
Stationary Phase Standard Silica Gel (230-400 mesh)Cost-effective and widely available. Its acidity is managed by the mobile phase.
Mobile Phase System n-Hexane / Ethyl AcetateGood selectivity for moderately polar compounds; solvents are easily removed.[3]
Mobile Phase Modifier 1% Triethylamine (TEA) Critical. Neutralizes acidic silanol sites, preventing peak tailing and improving recovery.[1][3][7]
Elution Mode Gradient ElutionStarts with low polarity and gradually increases, providing superior resolution compared to isocratic elution.[6]
Method Development Thin-Layer Chromatography (TLC)A rapid and material-sparing method to determine the optimal mobile phase composition before committing to the preparative scale.[4]
Target Rf (TLC) 0.25 - 0.35Ensures the compound will elute from the preparative column in a reasonable volume with good separation.

Troubleshooting

  • Problem: The compound streaks on the TLC plate even with TEA.

    • Solution: The crude sample may be too acidic. Consider a simple acid-base workup before chromatography. Alternatively, increase the TEA concentration to 1.5-2.0%.

  • Problem: Poor separation between the product and an impurity.

    • Solution: The Hexane/EtOAc system may not be optimal. Try a different solvent system, such as Dichloromethane/Methanol (e.g., 99:1 to 95:5 DCM:MeOH + 1% TEA), which offers different selectivity.[8][9]

  • Problem: The compound will not elute from the column.

    • Solution: The mobile phase is not polar enough. Significantly increase the percentage of the more polar solvent (EtOAc or MeOH) in your gradient. Ensure TEA is present in the mobile phase.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.). Informa Connect. Available at: [Link]

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Available at: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Available at: [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 701-704. Available at: [Link]

  • Fasano, V., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical and Biomedical Analysis, 116, 186-192. Available at: [Link]

  • Tobiszewski, M. (2018). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Monatshefte für Chemie - Chemical Monthly, 149(10), 1779-1785. Available at: [Link]

  • Amino Columns in Chromatography. (2023). Pharma Growth Hub. Available at: [Link]

  • Supplementary Information. (2011). The Royal Society of Chemistry. Available at: [Link]

  • N-Methyl-4-methylbenzylamine. (n.d.). PubChem. Available at: [Link]

  • Exploring the Use of the Desirability Function to Optimize the Separation of Oligonucleotide Impurities by Ion Pair-RP LCMS. (2010). ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a versatile scaffold. (2013). Semantic Scholar. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • N-Ethylbenzylamine. (n.d.). PubChem. Available at: [Link]

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Application Notes & Protocols: The Utility of N-Methyl-4-ethylbenzylamine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of N-Methyl-4-ethylbenzylamine. We delve into its physicochemical properties, provide a robust protocol for its synthesis via reductive amination, and detail its subsequent use as a nucleophilic intermediate in N-acylation reactions. The causality behind experimental choices, safety protocols, and analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (CAS 568577-84-4) is a secondary amine that serves as a valuable and versatile intermediate in multi-step organic synthesis.[1] Its structure, featuring a nucleophilic secondary nitrogen atom and a substituted benzyl group, makes it an ideal precursor for creating more complex molecular architectures. The benzyl moiety can be a stable part of a final target molecule or function as a protecting group that can be removed under specific conditions, such as catalytic hydrogenolysis.[2]

Secondary amines like this compound are critical building blocks in the pharmaceutical and agrochemical industries.[3][4] They are frequently employed to introduce N-alkyl-benzyl fragments into molecules, a common motif in biologically active compounds. This guide provides the foundational knowledge and practical protocols to effectively synthesize and utilize this intermediate in a laboratory setting.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use. The data below has been compiled from chemical supplier databases.

Physical and Chemical Properties
PropertyValueSource
CAS Number 568577-84-4[1][5]
Molecular Formula C₁₀H₁₅N[1][5]
Molecular Weight 149.23 g/mol [1][5]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 105 °C[1][5]
Density 0.91 g/cm³[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[1][5]
Safety & Handling
  • Hazard Statement: Based on analogous structures like N-methylbenzylamine and N-ethylbenzylamine, this compound is expected to be corrosive and cause severe skin burns and eye damage.[6][7][8] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[6][9]

  • Precautionary Measures:

    • Always handle this chemical inside a certified chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[10]

    • Avoid inhalation of vapors or mists.[7] Ensure adequate ventilation.

    • Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.[6]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][10]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[6]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

Note: This information is based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before use.

Synthesis of this compound

The most direct and efficient method for preparing this compound is through the reductive amination of 4-ethylbenzaldehyde with methylamine. This one-pot reaction involves two key stages: the formation of an intermediate imine (or iminium ion), followed by its immediate reduction to the target secondary amine.[11][12]

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-ethylbenzaldehyde and Methylamine in Methanol B Stir at Room Temp (Imine Formation) A->B 3-4 hours C Add NaBH4 in portions (Reduction) B->C Cool in ice bath D Monitor by TLC C->D Stir for 6-8 hours E Quench with Water D->E When SM consumed F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purify via Column Chromatography I->J

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for N-alkylation of benzaldehydes.[13]

Materials:

  • 4-ethylbenzaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF/Methanol) (1.0-1.2 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (0.5-1.0 eq)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.5 M concentration).

  • Add the methylamine solution (1.0 eq) dropwise to the stirred solution at room temperature.

    • Rationale: This step forms the corresponding imine in situ. The reaction is typically stirred for 3-4 hours to allow for sufficient conversion.[13] An acid catalyst, like a few drops of acetic acid, can be added to accelerate iminium ion formation, which is more readily reduced.[14]

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄) (0.5 eq) in small portions over 30 minutes.

    • Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the C=N bond of the imine over the starting aldehyde, especially at lower temperatures.[11] Adding it in portions helps to control the exothermic reaction and any hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by slowly adding deionized water. This will decompose any remaining NaBH₄.[13]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.[13]

  • Combine the organic extracts and wash once with saturated brine.

    • Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient eluent system such as dichloromethane/methanol or ethyl acetate/hexanes to afford the pure this compound.[13]

Application as an Intermediate: N-Acylation

This compound, as a secondary amine, is an excellent nucleophile for reacting with electrophilic acylating agents like acid chlorides or anhydrides to form stable N,N-disubstituted amides.[15] This is a fundamental transformation in organic synthesis, particularly in medicinal chemistry for creating peptide bonds or other amide-containing scaffolds.[16]

N-Acylation Reaction Mechanism

G cluster_mech N-Acylation of a Secondary Amine Amine R₂NH Intermediate [R₂N⁺H(C(O⁻)Cl)R'] Amine->Intermediate Nucleophilic Attack AcidChloride R'-COCl AcidChloride->Intermediate Product R₂N-COR' + HCl Intermediate->Product Collapse & Elimination of Cl⁻

Caption: General mechanism for the N-acylation of a secondary amine.

Protocol: Synthesis of N-(4-ethylbenzyl)-N-methylacetamide

This protocol details the acetylation of this compound using acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Pyridine (or Triethylamine, Et₃N) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous copper (II) sulfate (CuSO₄) (if using pyridine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.[17]

  • Cool the mixture to 0 °C in an ice bath.

  • Acylation: Prepare a solution of acetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Rationale: The reaction is highly exothermic; cooling prevents side reactions. Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[15][17]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.

    • Expertise Note: A small amount of 4-Dimethylaminopyridine (DMAP) can be added as a nucleophilic catalyst to accelerate slow reactions.[17]

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase sequentially with:

    • 1 M HCl (to remove excess pyridine).

    • Saturated NaHCO₃ (to remove residual acid).

    • Saturated CuSO₄ solution (this is particularly effective at removing the last traces of pyridine by complexation).[17]

    • Saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: If necessary, the product can be further purified by flash chromatography or recrystallization.

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate and its products, standard analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress. Staining with ninhydrin can be useful for visualizing the amine starting material, which will show a colored spot.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), the benzylic CH₂ (a singlet), and aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The secondary amine will show an N-H stretch (around 3300-3500 cm⁻¹), while its acylated product (the amide) will show a strong C=O stretch (around 1650 cm⁻¹).

References

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Available at: [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table from a publication]. Available at: [Link]

  • Chem Service. (2019). SAFETY DATA SHEET - N-Methylbenzylamine Hydrochloride. Available at: [Link]

  • Fengchen Group. (2025). N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applications. Available at: [Link]

  • Chemistry Shorts. (2023). Reductive Amination. YouTube. Available at: [Link]

  • ChemBK. (n.d.). N-(4-ethylbenzyl)-N-methylamine. Available at: [Link]

  • HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Vol. 87, No. 8. Available at: [Link]

  • Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
  • Green Chemistry Education Materials (GEMs). (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link]

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • Fengchen Group. (2025). N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-Methylbenzylamine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • PubChem. (n.d.). N-Ethylbenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-N-benzylaniline. National Center for Biotechnology Information. Available at: [Link]

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Application Notes & Protocols: The Synthetic Utility of N-Methyl-4-alkylbenzylamines in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to N-Methyl-4-ethylbenzylamine and its Analogs

Editor's Note: While the primary focus of this guide is the synthetic applications of this compound, it is important to note that specific literature for this exact molecule is not abundant. However, the chemical principles and reactivity patterns are well-represented by its close and extensively studied analogs, N-Methylbenzylamine and N-Methyl-4-methylbenzylamine. This guide will, therefore, draw upon the established applications of these congeners to provide a robust and predictive framework for the utilization of this compound in organic synthesis.

Introduction: The Versatile N-Methylbenzylamine Scaffold

N-Methylbenzylamine and its derivatives are a critical class of intermediates in contemporary organic synthesis.[1] These secondary amines are valued for their dual functionality, which allows for a diverse range of chemical transformations.[1] The presence of a benzyl group offers unique advantages, including the potential for subsequent de-benzylation under reductive conditions, making it a valuable protecting group for methylamines.[2][3] The general structure, characterized by a benzyl moiety attached to a methylamino group, serves as a cornerstone for constructing more complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][4]

The introduction of an alkyl substituent at the para position of the benzene ring, as in this compound, can subtly modulate the electronic properties and steric hindrance of the molecule, but the fundamental reactivity of the N-methylamino group remains the primary driver of its synthetic applications. This guide will focus on two principal areas where this compound and its analogs demonstrate significant utility: as a key reactant in reductive amination and as a precursor for the synthesis of N-methylated compounds.

Core Application: Reductive Amination for the Synthesis of Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] It provides a more controlled alternative to the direct alkylation of amines, which often suffers from over-alkylation.[5] In this process, a secondary amine like this compound reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[7]

The general workflow for this transformation is depicted below:

G cluster_0 Reductive Amination Workflow Start Aldehyde/Ketone + This compound Imine_Formation Formation of Iminium Ion Intermediate Start->Imine_Formation Acid or Lewis Acid Catalyst Reduction In situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Product Tertiary Amine Product Reduction->Product G cluster_1 N-Debenzylation Strategy Start N-Benzyl-N-methylated Compound Hydrogenolysis Catalytic Hydrogenolysis Start->Hydrogenolysis H2, Pd/C Product N-Methylated Product + Toluene Hydrogenolysis->Product

Sources

Application Notes and Protocols for N-Methyl-4-ethylbenzylamine: Synthesis and Derivative Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for reactions involving N-Methyl-4-ethylbenzylamine. It details a robust protocol for the synthesis of this key secondary amine intermediate via reductive amination. Furthermore, it outlines versatile and efficient methods for its subsequent functionalization through N-alkylation and N-acylation, critical steps in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The causality behind experimental choices, self-validating protocols, and authoritative citations are integrated to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted benzyl group and a secondary amine moiety, makes it a versatile precursor for a wide range of more complex molecules. In the realm of medicinal chemistry, the N-benzylamine scaffold is a common feature in biologically active compounds. The ability to further functionalize the nitrogen atom allows for the systematic modification of a molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity. This guide provides detailed, field-proven protocols for the synthesis and subsequent derivatization of this compound, empowering researchers to confidently incorporate this intermediate into their synthetic strategies.

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 4-ethylbenzaldehyde with methylamine. This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-ethylbenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an N-methyl-4-ethylbenzylidene imine. A hydride-based reducing agent, such as sodium borohydride, then selectively reduces the carbon-nitrogen double bond of the imine to yield the final secondary amine product.[2] The use of a protic solvent like methanol facilitates both the imine formation and the reduction step.

Diagram 1: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-ethylbenzaldehyde 4-ethylbenzaldehyde Imine Intermediate Imine Intermediate 4-ethylbenzaldehyde->Imine Intermediate + Methylamine - H2O Methylamine Methylamine This compound Final Product Imine Intermediate->this compound + NaBH4 Reducing Agent Sodium Borohydride (NaBH4)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of benzaldehydes.[3]

Materials:

  • 4-ethylbenzaldehyde

  • Methylamine (40% solution in water or 2.0 M in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of 4-ethylbenzaldehyde (10 mmol, 1.34 g) in methanol (20 mL) in a round-bottom flask, add methylamine (10 mmol, e.g., 1.14 mL of a 40% aqueous solution or 5 mL of a 2.0 M solution in methanol).

  • Stir the reaction mixture at room temperature for 3-4 hours to facilitate imine formation.

  • Cool the flask in an ice bath and add sodium borohydride (5.0 mmol, 0.19 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 6 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic phases and wash with saturated aqueous sodium chloride (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by silica gel chromatography using a mixture of dichloromethane and methanol as the eluent.[3]

ReagentMolar Equiv.Amount (for 10 mmol scale)
4-ethylbenzaldehyde1.01.34 g
Methylamine1.010 mmol
Sodium borohydride0.50.19 g
Methanol-20 mL

Reactions of this compound

As a secondary amine, this compound readily undergoes a variety of chemical transformations, most notably N-alkylation and N-acylation, to produce tertiary amines and amides, respectively.

N-Alkylation to Tertiary Amines

N-alkylation introduces a third substituent onto the nitrogen atom, a common strategy in drug design to modulate biological activity. The reaction typically proceeds via an SN2 mechanism where the secondary amine acts as a nucleophile, displacing a leaving group from an alkyl halide.[4]

Causality: The choice of a non-nucleophilic, sterically hindered base is critical to prevent the base from competing with the secondary amine in the alkylation reaction and to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[4]

Diagram 2: N-Alkylation Workflow

G Secondary Amine This compound Tertiary Amine N-Alkyl-N-Methyl-4-ethylbenzylamine Secondary Amine->Tertiary Amine + Alkyl Halide Alkyl Halide R-X (e.g., Benzyl Bromide) Base Hindered Base (e.g., DIPEA) Base->Tertiary Amine in Acetonitrile

Caption: General workflow for the N-alkylation of this compound.

General Protocol for N-Alkylation:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA) or another hindered base

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add the hindered base (e.g., DIPEA, 1.5 mmol).

  • Slowly add the alkylating agent (1.1 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tertiary amine, which can be purified by column chromatography.[4]

ReagentMolar Equiv.
This compound1.0
Alkyl Halide1.1
Hindered Base (e.g., DIPEA)1.5
N-Acylation to Amides

N-acylation is a fundamental transformation that converts the amine into a more stable and less basic amide. This is often used as a protecting group strategy or to introduce a carbonyl moiety as a key pharmacophore. The reaction typically involves an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.[5][6]

Causality: A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid generated when using an acyl chloride, preventing the protonation of the starting amine.[7]

Diagram 3: N-Acylation Workflow

G Secondary Amine This compound Amide N-Acyl-N-Methyl-4-ethylbenzylamine Secondary Amine->Amide + Acylating Agent Acylating Agent R-COCl or (RCO)2O Base Pyridine or Et3N Base->Amide in DCM

Caption: General workflow for the N-acylation of this compound.

General Protocol for N-Acylation:

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride) or acid anhydride

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Dilute aqueous HCl

  • Dilute aqueous NaOH

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) and pyridine (1.1 mmol) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

  • Add a solution of the acyl chloride (1.05 mmol) in DCM dropwise to the cooled, stirred solution.

  • Monitor the reaction by TLC. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Once the reaction is complete, wash the organic phase with dilute aqueous HCl, followed by dilute aqueous NaOH, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide, which can be purified by recrystallization or column chromatography.

ReagentMolar Equiv.
This compound1.0
Acyl Chloride1.05
Pyridine1.1

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the synthesis and derivatization of this compound. The reductive amination procedure provides an efficient route to this key secondary amine, while the subsequent N-alkylation and N-acylation protocols open avenues for the creation of a diverse library of compounds for further investigation in drug discovery and materials science. By understanding the underlying principles and following these detailed experimental steps, researchers can effectively utilize this compound as a versatile synthetic intermediate.

References

Application Note: Structural Elucidation of N-Methyl-4-ethylbenzylamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of N-Methyl-4-ethylbenzylamine, a substituted benzylamine derivative of interest in pharmaceutical and chemical research. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical techniques for unambiguous molecular identification. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. By integrating high-resolution ¹H and ¹³C NMR data with mass spectral fragmentation analysis, we provide a robust, self-validating workflow for the structural confirmation of this compound and related compounds.

Introduction

This compound belongs to the benzylamine class of compounds, which are prevalent scaffolds in numerous biologically active molecules and synthetic intermediates. The precise and accurate determination of its chemical structure is a critical prerequisite for any further investigation, be it in the context of reaction monitoring, impurity profiling, or understanding its pharmacological properties. The substitution pattern on the aromatic ring and the nature of the N-alkyl group significantly influence the molecule's chemical and biological characteristics. Therefore, a rigorous analytical approach is imperative.

This document outlines the application of ¹H and ¹³C NMR spectroscopy for mapping the covalent framework of the molecule and the use of mass spectrometry to determine its molecular weight and deduce its fragmentation pathways, thereby providing orthogonal confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known chemical shifts of structurally similar compounds such as ethylbenzene and N-methylbenzylamine, we can predict the NMR spectra for this compound with high accuracy.[1][2][3][4][5][6] The para-substitution on the benzene ring will result in a simplified, symmetric aromatic region in the spectrum.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a-CH₃ (Ethyl)~1.25Triplet (t)3H~7.6
b-CH₂- (Ethyl)~2.65Quartet (q)2H~7.6
cN-CH₃~2.45Singlet (s)3H-
dAr-CH₂-N~3.70Singlet (s)2H-
eAromatic H (ortho to ethyl)~7.15Doublet (d)2H~8.0
fAromatic H (ortho to benzyl)~7.25Doublet (d)2H~8.0
gN-HVariableSinglet (broad)1H-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)
1-CH₃ (Ethyl)~15.5
2-CH₂- (Ethyl)~28.5
3N-CH₃~36.0
4Ar-CH₂-N~56.0
5Aromatic C (ortho to ethyl)~128.0
6Aromatic C (ortho to benzyl)~128.5
7Aromatic C (ipso to benzyl)~137.0
8Aromatic C (ipso to ethyl)~143.0
Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality 1D NMR spectra.

2.2.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its good solubilizing properties and the single residual solvent peak at ~7.26 ppm in the ¹H spectrum.

  • Filtration: To ensure a homogeneous magnetic field and sharp spectral lines, it is crucial to remove any particulate matter.[9] Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2.2. Instrument Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acq_h1 Acquire 1H Spectrum (16 scans) lock->acq_h1 acq_c13 Acquire 13C Spectrum (1024 scans) lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase calibrate Calibrate & Reference phase->calibrate integrate Integrate (1H) calibrate->integrate for 1H only final_spectra final_spectra calibrate->final_spectra Final Spectra (1H & 13C)

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable structural information that complements NMR data. For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective technique.[11] Alternatively, Liquid Chromatography (LC) coupled with Electrospray Ionization (ESI) can be used, particularly for less volatile samples or complex mixtures.[12]

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol . In EI-MS, the molecular ion (M⁺˙) is expected at m/z 149. The fragmentation is driven by the stability of the resulting ions, with cleavage adjacent to the nitrogen atom being a dominant pathway.

Key Predicted Fragments (EI-MS):

  • m/z 149 (Molecular Ion): [C₁₀H₁₅N]⁺˙. Its presence confirms the molecular weight.

  • m/z 134 (Base Peak): [M - CH₃]⁺. Loss of a methyl radical from the ethyl group is less likely than α-cleavage. A more prominent fragment at m/z 120 is expected.

  • m/z 120: [M - C₂H₅]⁺. This fragment would arise from the loss of the ethyl group, but this is not a typical primary fragmentation for this structure. The most probable major fragment is from benzylic cleavage.

  • m/z 104: [C₈H₈]⁺˙. This could be a styrene radical cation, formed after rearrangement and loss of methylamine.

  • m/z 91 (Tropylium ion): [C₇H₇]⁺. A very common and stable fragment in the mass spectra of compounds containing a benzyl group.

  • m/z 44: [CH₃-NH=CH₂]⁺. A characteristic fragment resulting from α-cleavage (benzylic cleavage), which is highly favored. This is often the base peak in similar secondary amines.[13]

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for similar benzylamine compounds.[11][14][15]

3.2.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like methanol or ethyl acetate.[11]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

3.2.2. Instrument Setup and Data Acquisition

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is well-suited for separating this type of analyte.

  • Injector:

    • Set the injector temperature to 250 °C.

    • Inject 1 µL of the sample in splitless or split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Visualization of Fragmentation and Workflow

MS_Fragmentation cluster_mol This compound mol [C10H15N]⁺˙ m/z 149 (Molecular Ion) frag1 [C8H10N]⁺ m/z 120 mol->frag1 Loss of C2H5 frag3 [C2H6N]⁺ m/z 44 (Base Peak) mol->frag3 α-cleavage (Benzylic) frag2 [C7H7]⁺ m/z 91 (Tropylium) frag1->frag2 Rearrangement

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

GCMS_Workflow cluster_prep_ms Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock Prepare Stock (1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL stock->dilute inject Inject 1 µL dilute->inject separate GC Separation (HP-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect tic Total Ion Chromatogram detect->tic mass_spec Mass Spectrum of Peak tic->mass_spec frag_analysis Fragmentation Analysis mass_spec->frag_analysis final_id final_id frag_analysis->final_id Structural Confirmation

Caption: Workflow for GC-MS sample preparation, analysis, and data interpretation.

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a powerful and definitive approach for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon framework, confirming the connectivity and substitution pattern. Concurrently, GC-MS analysis confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure, particularly the highly favored benzylic cleavage. The protocols and predicted data presented in this application note serve as a robust guide for the unambiguous characterization of this compound and can be adapted for other substituted benzylamines, ensuring high confidence in structural assignments for research and development applications.

References

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Regensburg. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link]

  • Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (2015). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9?. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Retrieved from [Link]

  • OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

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Application Note: Quantitative Analysis of N-Methyl-4-ethylbenzylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the accurate quantification of N-Methyl-4-ethylbenzylamine in complex reaction mixtures, a critical step in process monitoring and quality control for pharmaceutical and chemical synthesis. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine, high-throughput analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. Additionally, a protocol for Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is outlined as a powerful, non-destructive alternative for purity assessment and quantification without the need for a specific reference standard of the analyte. All methodologies are designed to be self-validating, adhering to principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction

This compound is a substituted benzylamine derivative that can serve as a key intermediate or be a potential impurity in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Accurate and precise quantification of this analyte within reaction mixtures is paramount for reaction optimization, yield determination, and ensuring the purity of the final product. The presence of starting materials, byproducts, and reagents in the reaction matrix necessitates the development of selective and robust analytical methods.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of validated protocols to reliably quantify this compound. The methodologies have been structured to offer both high-throughput screening capabilities and in-depth confirmatory analysis.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C10H15N[4]
Molecular Weight 149.23 g/mol [4]
Boiling Point 105 °C[4]
Density 0.91 g/cm³[4]
Solubility Soluble in most organic solvents, slightly soluble in water.[4]
UV Absorbance Expected to have UV absorbance due to the benzene ring, with a maximum likely around 210-270 nm.Inferred from similar compounds[5][6]

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine quantification of analytes in solution. The method described below is based on reverse-phase chromatography, which is well-suited for separating moderately polar compounds like this compound from a complex matrix.

Rationale for Method Selection

Reverse-phase HPLC offers excellent reproducibility and is compatible with a wide range of organic solvents and buffers. UV detection is straightforward and provides good sensitivity for aromatic compounds. This method is ideal for monitoring reaction progress and for quality control in a manufacturing environment.

Experimental Protocol

3.2.1. Sample Preparation

  • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD)
Detection Wavelength 220 nm

3.2.3. Calibration

Prepare a series of calibration standards of this compound in the diluent at concentrations ranging from 1 µg/mL to 100 µg/mL. A linear regression of the peak area versus concentration should be established with a correlation coefficient (r²) ≥ 0.999.

Method Validation Parameters (ICH Q2(R1))
ParameterSpecification
Linearity r² ≥ 0.999 over the range of 1-100 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Specificity The peak for this compound should be well-resolved from other components in the reaction mixture (resolution > 2.0).
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: HPLC-UV analysis workflow for this compound.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It provides higher specificity than HPLC-UV due to the mass fragmentation patterns generated. This method is ideal for confirming the identity of this compound and for identifying and quantifying potential impurities.

Rationale for Method Selection

The relatively low boiling point and thermal stability of this compound make it amenable to GC analysis.[4] Mass spectrometry detection provides definitive structural information, which is invaluable for impurity profiling and for distinguishing between isomers that may not be resolved by HPLC.

Experimental Protocol

4.2.1. Sample Preparation

  • Accurately weigh approximately 25 mg of the reaction mixture into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Vortex for 30 seconds.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

4.2.2. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4.2.3. Data Analysis

Quantification is performed by integrating the peak area of a characteristic ion of this compound (e.g., the molecular ion at m/z 149 or a major fragment ion) and comparing it to a calibration curve. The mass spectrum can be compared to a reference library for identity confirmation.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate HP-5ms Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect integrate Extract & Integrate Ion Chromatogram detect->integrate identify Confirm Identity (Mass Spectrum) integrate->identify quantify Quantify vs. Calibration Curve integrate->quantify

Caption: GC-MS analysis workflow for this compound.

Methodology 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require an identical standard of the analyte.[7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined.

Rationale for Method Selection

qNMR is a primary ratio method of measurement, offering high precision and accuracy without the need for analyte-specific calibration curves. It is particularly useful for characterizing reference materials and for situations where a pure standard of this compound is not available. The technique is non-destructive, allowing for sample recovery.

Experimental Protocol

5.2.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The standard should have resonances that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

5.2.2. Instrumentation and Data Acquisition

ParameterCondition
NMR Spectrometer Bruker 400 MHz or equivalent
Nucleus ¹H
Pulse Program Standard single pulse (e.g., zg30)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (e.g., 30 s)
Number of Scans 16 or higher for good signal-to-noise
Spectral Width Appropriate for ¹H NMR (e.g., 20 ppm)

5.2.3. Data Analysis

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal corresponding to a known number of protons on the this compound molecule (e.g., the N-methyl singlet or the ethyl quartet/triplet).

  • Integrate a signal from the internal standard corresponding to a known number of protons.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (mstandard / manalyte) * (MWanalyte / MWstandard) * Pstandard

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = Mass

    • MW = Molecular weight

    • P = Purity of the standard

Logical Relationship Diagram

qNMR_Logic cluster_inputs Known Inputs cluster_measured Measured Values cluster_calculation Calculation cluster_output Result mass_std Mass of Standard calc Calculate Molar Ratio mass_std->calc mw_std MW of Standard mw_std->calc purity_std Purity of Standard purity_std->calc protons_std Protons in Standard Signal protons_std->calc mw_analyte MW of Analyte mw_analyte->calc protons_analyte Protons in Analyte Signal protons_analyte->calc integral_std Integral of Standard integral_std->calc integral_analyte Integral of Analyte integral_analyte->calc result Concentration of Analyte calc->result

Caption: Logical flow for qNMR concentration determination.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in reaction mixtures. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is recommended for routine process monitoring and quality control due to its high throughput and reliability. GC-MS should be employed for confirmatory analysis and for the identification and quantification of volatile impurities. qNMR offers a powerful, non-destructive alternative for absolute quantification, particularly when a certified reference standard of the analyte is unavailable. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and trustworthy data in a research and drug development setting.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • SIELC Technologies. N-Methylbenzylamine. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • SIELC Technologies. N-Ethylbenzylamine. [Link]

  • PubChem. N-Methyl-4-methylbenzylamine. [Link]

  • HETEROCYCLES. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

  • ChemBK. N-Benzylmethylamine. [Link]

  • PubChem. N-Ethylbenzylamine. [Link]

  • Nanalysis. Quantitative NMR (qNMR). [Link]

  • Google Patents.
  • PubChem. N-Methylbenzylamine. [Link]

  • PubChem. Benzamide, N-ethyl-4-methyl-. [Link]

  • ChemBK. N-(4-ethylbenzyl)-N-methylamine. [Link]

  • Google Patents.
  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Semantic Scholar. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

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Topic: N-Methyl-4-ethylbenzylamine Derivatization for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for the chemical derivatization of N-Methyl-4-ethylbenzylamine, a secondary benzylamine, to improve its analytical characteristics for chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). Secondary amines like this compound can present analytical challenges, including poor peak shape and insufficient volatility for robust GC analysis. Furthermore, the determination of enantiomeric purity requires specialized approaches. This application note details two primary protocols: an achiral acylation method to enhance chromatographic performance and a chiral derivatization method to enable the separation and quantification of enantiomers. The causality behind procedural steps, key technical considerations, and representative analytical conditions are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and validated workflow.

Introduction: The Analytical Challenge

This compound is a secondary amine whose analysis is pertinent in contexts such as synthetic chemistry, metabolite identification, and pharmaceutical development. Direct analysis by Gas Chromatography (GC) can be hampered by the molecule's polarity, which is conferred by the N-H bond of the secondary amine. This can lead to undesirable chromatographic behavior, such as peak tailing due to interactions with active sites in the GC system, thereby compromising resolution and sensitivity.

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the amine functional group, we can significantly improve the analyte's properties for analysis.[1] The primary goals of derivatizing this compound are:

  • To Increase Volatility and Thermal Stability: Replacing the polar N-H proton with a non-polar group reduces intermolecular hydrogen bonding, making the molecule more volatile and suitable for GC analysis.[2]

  • To Improve Chromatographic Properties: Derivatization leads to sharper, more symmetrical peaks, resulting in better resolution and more reliable quantification.[1]

  • To Enable Enantiomeric Separation: For chiral analysis, derivatization with an enantiomerically pure reagent creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.[2]

This guide provides the scientific rationale and step-by-step protocols for achieving these analytical enhancements.

Strategic Workflow for Derivatization and Analysis

The overall process follows a logical sequence from sample preparation to data interpretation. The choice of derivatization agent is dictated by the analytical goal: routine quantification (achiral) or enantiomeric purity assessment (chiral).

G cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Interpretation Sample This compound (in aprotic solvent) Decision Define Analytical Goal Sample->Decision Achiral Protocol 1: Achiral Acylation (TFAA) Decision->Achiral Quantification Chiral Protocol 2: Chiral Derivatization (NEIC) Decision->Chiral Chiral Purity GCMS GC-MS Analysis (Achiral Column) Achiral->GCMS HPLC HPLC or GC-MS Analysis (Achiral Column) Chiral->HPLC Quant Quantification (Single Peak) GCMS->Quant Enantio Enantiomeric Excess (ee%) (Two Resolved Peaks) HPLC->Enantio

Figure 1: General workflow for the derivatization and analysis of this compound.

Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)

Objective: To prepare a volatile and stable derivative for robust GC-MS quantification. Acylation with TFAA replaces the active hydrogen on the nitrogen with a trifluoroacetyl group. This blocks polar interactions and introduces a highly electronegative group, which can also enhance sensitivity for Electron Capture Detection (ECD).

Rationale for Reagent Selection

Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that rapidly and quantitatively reacts with primary and secondary amines. The resulting trifluoroacetamide derivative is significantly more volatile and thermally stable than the parent amine. The reaction is typically performed in an aprotic solvent, often with a mild base to scavenge the trifluoroacetic acid byproduct.

Figure 2: Reaction scheme for the derivatization of this compound with TFAA.

Materials and Reagents
  • This compound sample

  • Trifluoroacetic anhydride (TFAA), derivatization grade

  • Acetonitrile (ACN) or Ethyl Acetate (EtOAc), anhydrous

  • Pyridine (optional, as an acid scavenger)

  • Nitrogen gas supply

  • Heater block or water bath

  • Autosampler vials with inserts (2 mL)

  • Microsyringes

Step-by-Step Protocol
  • Sample Preparation: Dissolve a known quantity of the this compound sample in the chosen aprotic solvent (e.g., ACN) to a final concentration of approximately 1 mg/mL.

  • Aliquot: Transfer 100 µL of the sample solution to a clean, dry autosampler vial.

  • Reagent Addition: Add 100 µL of TFAA to the vial. If the sample matrix is acidic, add 10 µL of pyridine to neutralize the acid generated during the reaction.

    • Scientist's Note: The reaction is often quantitative without a base, but a base can be beneficial for complex matrices. Perform all additions under a fume hood.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heater block set to 70°C for 30 minutes.

  • Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.

  • Evaporation (Optional): Gently evaporate the excess reagent and solvent under a stream of dry nitrogen. Reconstitute the residue in a suitable solvent (e.g., Ethyl Acetate) for GC-MS analysis. This step is crucial for removing excess derivatizing agent which can be harsh on the GC column but may lead to loss of a volatile derivative.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Representative GC-MS Conditions
ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

Protocol 2: Chiral Derivatization with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC)

Objective: To form diastereomers for the determination of enantiomeric excess (ee%). This protocol uses a chiral derivatizing agent (CDA) to react with the (R)- and (S)-enantiomers of this compound, producing two distinct diastereomeric urea derivatives.

Rationale for Reagent Selection

Isocyanates react cleanly with secondary amines to form ureas. By using an enantiomerically pure isocyanate like (R)-NEIC, two different diastereomers are formed: (R,R)-urea and (S,R)-urea. These diastereomers possess different spatial arrangements and, consequently, different physicochemical properties, allowing them to be separated using standard, non-chiral chromatography.[2]

Figure 3: Formation of diastereomeric ureas for chiral analysis.

Materials and Reagents
  • Racemic or enantiomerically-enriched this compound sample

  • (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC), ≥99% ee

  • Toluene or Dichloromethane (DCM), anhydrous

  • Heater block or water bath

  • Vials and microsyringes as in Protocol 1

Step-by-Step Protocol
  • Sample Preparation: Prepare a ~1 mg/mL solution of the amine sample in anhydrous toluene.

  • Reagent Preparation: Prepare a ~1.5 mg/mL solution of (R)-NEIC in anhydrous toluene.

    • Scientist's Note: A slight molar excess of the derivatizing agent ensures complete reaction of the analyte. Isocyanates are moisture-sensitive; use anhydrous solvents and handle reagents quickly.

  • Reaction: In a clean vial, combine 100 µL of the amine solution with 100 µL of the (R)-NEIC solution.

  • Incubation: Cap the vial tightly, vortex, and heat at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for analysis. Dilution with the mobile phase may be necessary for HPLC analysis or with the appropriate solvent for GC-MS.

Representative HPLC Conditions

While the derivatives can be analyzed by GC, their higher molecular weight often makes HPLC a more suitable technique.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm

Data Interpretation and Troubleshooting

ProtocolExpected ResultCommon Issues & Solutions
1: Achiral (TFAA) A single, sharp chromatographic peak for the N-trifluoroacetyl derivative with a characteristic mass spectrum.Incomplete Derivatization: (Presence of parent amine peak) -> Increase reaction time/temperature or use a base catalyst. Broad Peaks: -> Check for active sites in the GC liner/column; ensure system is clean.
2: Chiral (NEIC) Two distinct, baseline-resolved peaks corresponding to the two diastereomers. The area ratio of the two peaks directly reflects the enantiomeric ratio of the original sample.Poor Resolution: -> Optimize the mobile phase composition (HPLC) or temperature ramp rate (GC). Single Peak: -> Confirm the starting material is racemic. If so, the chromatographic conditions are insufficient to resolve the diastereomers. Try a different column or mobile phase.

Conclusion

Chemical derivatization is an indispensable tool for the robust analysis of this compound. For quantitative analysis, acylation with TFAA provides a volatile and stable derivative suitable for GC-MS. For stereochemical investigations, derivatization with a chiral reagent like (R)-NEIC allows for the accurate determination of enantiomeric purity via the chromatographic separation of the resulting diastereomers. The protocols and principles outlined in this application note provide a validated framework for researchers to achieve reliable and high-quality analytical results.

References

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., & James, T. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Al-Hazmi, M. A., El-Shahawi, M. S., & Al-Sibaai, A. A. (2021). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available at: [Link]

  • Lisi, A. M., & Cohn, R. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]

  • Huang, J. (2022). Derivatization for GC-MS analysis? ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: N-Methyl-4-ethylbenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on N-Methyl-4-ethylbenzylamine, a compound that, while not extensively documented in publicly accessible literature, belongs to the well-established and biologically significant class of N-alkylbenzylamines. The information presented herein is a synthesis of established principles and data from closely related analogs. By examining the known biological activities and synthetic routes of similar molecules, we can project the potential applications and develop robust protocols for the investigation of this compound as a valuable building block in drug discovery. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising scaffold.

The N-Alkylbenzylamine Scaffold: A Privileged Motif in Drug Discovery

The N-alkylbenzylamine framework is a recurring structural motif in a wide array of biologically active compounds. The versatility of the benzylamine core allows for substitutions on the aromatic ring and the nitrogen atom, leading to a vast chemical space with diverse pharmacological profiles. Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating the potential of this chemical class.

Known Biological Activities of Benzylamine Derivatives:
  • Antimicrobial Activity: Benzylamine derivatives have shown promise as antibacterial and antifungal agents. Their mechanism of action can involve the disruption of bacterial cell membranes.[1][2]

  • Enzyme Inhibition: The structural features of N-alkylbenzylamines make them suitable candidates for designing enzyme inhibitors. For instance, derivatives have been developed as inhibitors of butyrylcholinesterase, which is relevant for the treatment of Alzheimer's disease.

  • Receptor Modulation: The benzylamine moiety can interact with various receptors in the central nervous system, and as such, derivatives have been explored for their potential in treating neurological and psychiatric disorders.

  • Anticancer Properties: Certain benzylamine derivatives have been synthesized and evaluated as inhibitors of human DNA topoisomerase II, an important target in cancer therapy.[3]

The introduction of a 4-ethyl group on the phenyl ring of N-methylbenzylamine is a strategic modification. The ethyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. It is hypothesized that this compound could serve as a key intermediate for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via reductive amination. This widely used method involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine.

Protocol: Reductive Amination Synthesis of this compound

Objective: To synthesize this compound from 4-ethylbenzaldehyde and methylamine.

Materials:

  • 4-Ethylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of dichloromethane and methanol)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-ethylbenzaldehyde (10 mmol) in methanol (20 mL).

    • Cool the solution in an ice bath.

    • Slowly add methylamine (10 mmol) to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 3-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • After imine formation is complete, cool the reaction mixture again in an ice bath.

    • Carefully add sodium borohydride (5.0 mmol) in small portions to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 6 hours.

  • Work-up:

    • Quench the reaction by slowly adding water (10 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • Elute with a suitable solvent system, such as a gradient of methanol in dichloromethane, to obtain the pure this compound.

Rationale for Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency and operational simplicity. The in-situ reduction of the imine minimizes side reactions.

  • Sodium Borohydride: A mild and selective reducing agent that is effective for reducing imines without affecting the aromatic ring.

  • Methanol as Solvent: It is a good solvent for both the reactants and the reducing agent.

  • Aqueous Work-up: Essential for removing inorganic salts and any remaining water-soluble impurities.

  • Chromatographic Purification: Ensures the final product is of high purity, which is crucial for subsequent medicinal chemistry applications and biological testing.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Ethylbenzaldehyde + Methylamine ImineFormation Imine Formation (Methanol, RT, 3-4h) Reactants->ImineFormation Imine Intermediate Imine ImineFormation->Imine Reduction Reduction (NaBH4, Methanol, RT, 6h) Imine->Reduction CrudeProduct Crude Product Reduction->CrudeProduct Workup Aqueous Work-up & Extraction CrudeProduct->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Reductive amination workflow for the synthesis of this compound.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the known activities of related benzylamine derivatives, this compound can be a valuable starting point for developing novel therapeutic agents. Below are some proposed applications and corresponding in vitro screening protocols.

As a Scaffold for Novel Antimicrobial Agents

Hypothesis: The this compound scaffold can be elaborated to design novel antimicrobial agents with activity against a range of pathogens.

Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Microbial Strains: A panel of clinically relevant bacterial and fungal strains should be used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Broth Microdilution Assay:

    • Prepare a stock solution of this compound and its derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

  • Cytotoxicity Assay: To assess selectivity, the compounds should be tested for cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) using an MTT or similar assay.

As a Precursor for Enzyme Inhibitors

Hypothesis: Derivatives of this compound can be designed to target specific enzymes implicated in disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer's disease.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Enzyme and Substrate: Use purified human AChE and BChE, and acetylthiocholine (ATC) and butyrylthiocholine (BTC) as substrates, respectively.

  • Assay Procedure:

    • In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme.

    • Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Screening Cascade Logic

ScreeningCascade start This compound Derivative Library primary_screening Primary Screening (e.g., Antimicrobial MIC) start->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assay Secondary Assay (e.g., Enzyme Inhibition IC50) hit_identification->secondary_assay lead_selection Lead Selection secondary_assay->lead_selection admet_profiling In Vitro ADMET Profiling (Solubility, Permeability, etc.) lead_selection->admet_profiling lead_optimization Lead Optimization admet_profiling->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo

Caption: A logical workflow for the screening and development of this compound derivatives.

Data Summary of Related Benzylamine Analogs

To provide context for the potential potency of this compound derivatives, the following table summarizes the biological activity of some reported benzylamine analogs.

Compound ClassTargetExample ActivityReference
Benzylamine DerivativesCatecholamine UptakeInhibition of norepinephrine and dopamine accumulation in rat brain homogenates[4]
N-benzyl benzamide derivativesButyrylcholinesterase (BChE)IC₅₀ values from picomolar to nanomolar[5]
N-benzylbenzamide derivativesTubulin PolymerizationIC₅₀ values ranging from 12 to 27 nM against several cancer cell lines[6]
4-substituted benzylamine derivatives of 4'-O-demethylepipodophyllotoxinHuman DNA topoisomerase IIMore than 2-fold more potent than etoposide[3]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, scaffold in medicinal chemistry. By leveraging the wealth of knowledge on the broader class of N-alkylbenzylamines, we can confidently propose its utility as a versatile building block for the synthesis of novel therapeutic agents. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to initiate investigations into this promising compound. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.

References

  • Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. Available at: [Link]

  • 4-amino-N-alkyl benzylamine preparation method. Google Patents.
  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. Available at: [Link]

  • Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. PubMed. Available at: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available at: [Link]

  • N-Methyl-4-methylbenzylamine. PubChem. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • N-Ethylbenzylamine. PubChem. Available at: [Link]

  • Preparation of N-benzylamines. Google Patents.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

  • N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applications. LinkedIn. Available at: [Link]

  • The Essential Role of N-Methylbenzylamine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. Available at: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available at: [Link]

  • N-Methylbenzylamine. PubChem. Available at: [Link]

  • N-methyl-4-methylbenzylamine. ChemBK. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-4-ethylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to enhance reaction yields and purity.

Introduction

The synthesis of this compound, a valuable secondary amine intermediate, is most commonly achieved through the reductive amination of 4-ethylbenzaldehyde with methylamine. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. This guide provides a detailed exploration of the reaction mechanism, comprehensive troubleshooting FAQs, step-by-step protocols, and visual aids to empower you to overcome these synthetic hurdles.

Core Reaction: Reductive Amination

The fundamental transformation involves a two-step process that is often performed in a single pot:

  • Imine Formation: 4-ethylbenzaldehyde reacts with methylamine in a reversible condensation reaction to form the corresponding N-(4-ethylbenzylidene)methanamine (an imine or Schiff base). This step is catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the target secondary amine, this compound.

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am observing very low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a frequent issue stemming from several factors, primarily related to inefficient imine formation or issues with the reduction step.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable.

    • Causality: The formation of the imine intermediate involves the elimination of water. If water is not effectively removed or the reaction conditions do not favor its formation, the starting materials will remain unreacted.

    • Solutions:

      • pH Control: The reaction is catalyzed by mild acid. The optimal pH range is typically between 4 and 7.[1] If the medium is too acidic, the amine nucleophile will be protonated and rendered unreactive. If it's too basic, the carbonyl group of the aldehyde will not be sufficiently activated. Consider adding a catalytic amount of acetic acid (e.g., 0.1-0.5 equivalents) to facilitate imine formation.[2]

      • Dehydrating Agents: To drive the equilibrium towards the imine, consider adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[1]

  • Decomposition or Inactivity of the Reducing Agent: The choice and handling of the reducing agent are critical.

    • Causality: Sodium borohydride (NaBH₄) can reduce the starting aldehyde to 4-ethylbenzyl alcohol, a common side product that reduces the overall yield of the desired amine.[3][4] Milder, more selective reagents are often preferred. Sodium triacetoxyborohydride (STAB) is sensitive to moisture and can decompose if not handled under anhydrous conditions.[3]

    • Solutions:

      • Choice of Reducing Agent: For a one-pot procedure, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent that rapidly reduces iminium ions but is less reactive towards aldehydes and ketones.[5][6][7] Sodium cyanoborohydride (NaBH₃CN) is another option that is less sensitive to moisture.[3]

      • Stepwise Procedure: If using sodium borohydride (NaBH₄), a two-step (indirect) reductive amination is recommended to maximize yield.[8] First, allow the imine to form completely (monitor by TLC or NMR), and then add the NaBH₄ at a low temperature (0 °C) to reduce the imine.[1][9] This minimizes the reduction of the starting aldehyde.

      • Reagent Quality: Ensure your reducing agent is fresh and has been stored properly to prevent decomposition.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome.

    • Causality: Imine formation can be slow at low temperatures. The choice of solvent can affect the solubility of reagents and the stability of intermediates.

    • Solutions:

      • Temperature: Most reductive aminations proceed well at room temperature.[1] If the reaction is sluggish, gentle heating (40-50 °C) can be applied during the imine formation step before the addition of the reducing agent.

      • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using sodium triacetoxyborohydride.[3][6] For sodium borohydride reductions, methanol or ethanol are commonly used.[3][10]

FAQ 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with significant amounts of 4-ethylbenzyl alcohol and the starting 4-ethylbenzaldehyde. How can I prevent their formation and remove them?

Answer:

The presence of these impurities indicates that the reduction of the aldehyde is competing with the desired reductive amination pathway.

  • Preventing Impurity Formation:

    • Causality: As mentioned, stronger reducing agents like NaBH₄ can readily reduce the aldehyde.

    • Solution: The most effective way to prevent the formation of 4-ethylbenzyl alcohol is to use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a one-pot reaction.[5][7][11] Its steric bulk and the electron-withdrawing acetoxy groups make it less reactive towards aldehydes compared to the protonated imine (iminium ion).[6][12]

  • Removing Impurities During Workup:

    • Causality: The desired product, this compound, is a basic compound, while the starting aldehyde and the alcohol byproduct are neutral. This difference in chemical properties can be exploited for purification.

    • Solution: Acid-Base Extraction:

      • After quenching the reaction, dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral aldehyde and alcohol impurities will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) until it is strongly alkaline (pH > 12).

      • Extract the deprotonated amine product back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

FAQ 3: Formation of a Tertiary Amine Impurity

Question: I am observing a byproduct with a higher molecular weight, which I suspect is the tertiary amine, N,N-dimethyl-4-ethylbenzylamine. How can this be happening and how do I avoid it?

Answer:

The formation of a tertiary amine suggests over-alkylation, which is less common in reductive amination compared to direct alkylation with alkyl halides but can still occur under certain conditions.

  • Causality: If the reaction conditions allow for the newly formed secondary amine to react with another molecule of the aldehyde to form a new iminium ion, subsequent reduction will lead to the tertiary amine. This is more likely if there is an excess of the aldehyde and reducing agent.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the aldehyde.[12]

    • Stepwise Procedure: An indirect (two-step) approach can provide better control. First, form the imine using equimolar amounts of the aldehyde and amine. Once the aldehyde is consumed, then add the reducing agent.[1]

Visualizing the Process

Reaction Mechanism and Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via reductive amination, along with potential side reactions.

G cluster_intermediates Intermediates cluster_products Products & Byproducts 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Methylamine Methylamine Hemiaminal Hemiaminal Imine Imine Hemiaminal->Imine - H2O This compound This compound Imine->this compound + [H] (Reduction) 4-Ethylbenzyl alcohol 4-Ethylbenzyl alcohol

Caption: Primary reaction pathway and a common side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.

G start Low Yield or Impurities check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok adjust_pH Adjust pH (4-7) Add Acetic Acid imine_ok->adjust_pH No check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent Yes add_dehydrating Add Dehydrating Agent (e.g., MgSO4) adjust_pH->add_dehydrating add_dehydrating->check_imine use_stab Use NaBH(OAc)3 (One-pot) check_reducing_agent->use_stab Using NaBH4? two_step Use NaBH4 (Two-step) check_reducing_agent->two_step Using NaBH4? check_purity Check Purity (TLC/LC-MS) use_stab->check_purity two_step->check_purity impurities_present Impurities Present? check_purity->impurities_present acid_base_extraction Perform Acid-Base Extraction impurities_present->acid_base_extraction Yes end High Yield & Purity impurities_present->end No acid_base_extraction->end

Caption: A systematic workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Recommended)

This method is highly reliable and generally provides good to excellent yields with high purity.[5][6]

Materials:

  • 4-ethylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylbenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in DCE or DCM (approximately 0.2 M concentration).

  • Add methylamine (1.1-1.2 eq). If using an aqueous solution, the use of a dehydrating agent is recommended.

  • (Optional) Add glacial acetic acid (1.0-2.0 eq) to catalyze imine formation.[5]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.3-1.5 eq). The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product via column chromatography or acid-base extraction as described in FAQ 2.

Protocol 2: Two-Step Synthesis using Sodium Borohydride

This is a more economical method but requires careful control to avoid side reactions.[1][8][10]

Materials:

  • 4-ethylbenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether or Ethyl acetate

Procedure:

Step A: Imine Formation

  • Dissolve 4-ethylbenzaldehyde (1.0 eq) and methylamine (1.0-1.1 eq) in methanol (approximately 0.5 M concentration) in a round-bottom flask.

  • Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.

Step B: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction of the imine is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify as needed.

Data Summary Table

ParameterRecommended Condition/ReagentRationale & Impact on Yield
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines/iminium ions over aldehydes, minimizing byproduct formation and maximizing yield of the desired amine.[5][6][7][11]
Sodium Borohydride (NaBH₄)More reactive and less expensive, but can reduce the starting aldehyde. Requires a two-step procedure for optimal yield.[3][4]
Stoichiometry 1.1-1.2 eq. of MethylamineA slight excess of the amine helps to drive the imine formation equilibrium and ensure complete consumption of the limiting aldehyde.[12]
Solvent DCE or DCM (for NaBH(OAc)₃)Aprotic solvents that are compatible with the moisture-sensitive NaBH(OAc)₃.[3][6]
Methanol or Ethanol (for NaBH₄)Protic solvents that are suitable for NaBH₄ reductions.[3]
pH/Catalyst Catalytic Acetic Acid (0.1-2.0 eq)Catalyzes the dehydration step in imine formation, accelerating the reaction.[2]
Workup Acid-Base ExtractionEffectively separates the basic amine product from neutral impurities like the starting aldehyde and alcohol byproduct.[1]

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. Retrieved from [Link]

  • Sorribes, I., Junge, K., & Beller, M. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 136(41), 14314-14319.
  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Catalysis. (2020). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2014). Practical reduction of imines by NaBH4/alumina under solvent-free conditions: An efficient route to secondary amine. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and achieve higher yields of your target compound.

Troubleshooting Guide: Common Synthetic Routes and Side Reactions

The synthesis of this compound is most commonly achieved through two primary routes: Reductive Amination and Direct N-Alkylation. Each method, while effective, presents a unique set of potential side reactions. This guide will address these issues in a question-and-answer format to provide clear and actionable solutions.

Route 1: Reductive Amination of 4-Ethylbenzaldehyde with Methylamine

This approach involves the reaction of 4-ethylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Question 1: My reaction is producing a significant amount of 4-ethylbenzyl alcohol. What is causing this and how can I prevent it?

Answer: The formation of 4-ethylbenzyl alcohol is a common side reaction that occurs when the reducing agent reduces the starting aldehyde before it can react with methylamine to form the imine.

  • Causality: This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄) when added too early or under conditions that favor aldehyde reduction over imine formation.

  • Troubleshooting & Optimization:

    • Sequential Addition: A robust strategy is a two-step, one-pot procedure. First, stir the 4-ethylbenzaldehyde and methylamine together in a suitable solvent (e.g., methanol) for a period to allow for imine formation. Monitor the reaction by TLC or GC-MS. Once the imine has formed, then add the reducing agent.[1][2]

    • Choice of Reducing Agent: Utilize a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[3]

Question 2: I am observing the formation of a tertiary amine, N,N-Dimethyl-4-ethylbenzylamine. How can I improve the selectivity for the secondary amine?

Answer: The formation of the tertiary amine is a result of the newly formed this compound (a secondary amine) reacting with another equivalent of the imine precursor (formaldehyde, if used) or undergoing further methylation.

  • Causality: This over-alkylation is favored when there is an excess of the methylating agent or when the secondary amine product is more nucleophilic than the starting primary amine.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of methylamine relative to 4-ethylbenzaldehyde to ensure the aldehyde is consumed, but avoid a large excess which might not be practical.

    • Protecting Groups: For applications requiring very high purity, consider using a protected form of methylamine, such as N-Boc-N-methylamine, followed by a deprotection step.[4]

Question 3: My final product is contaminated with N,N',N''-triethyl-2,4,6-triphenyl-1,3,5-triazinane. What is this impurity and how did it form?

Answer: This trimer is a potential byproduct from the self-condensation of the intermediate imine, N-(4-ethylbenzylidene)methanamine, especially under certain conditions.

  • Causality: The formation of this cyclic trimer can be favored by prolonged reaction times before the addition of the reducing agent or by certain catalysts.

  • Troubleshooting & Optimization:

    • Reaction Time: Minimize the time between imine formation and reduction.

    • pH Control: Maintaining a slightly acidic pH can help to protonate the imine, forming the iminium ion, which is more susceptible to reduction and less prone to trimerization.[3]

Route 2: Eschweiler-Clarke Reductive Methylation of 4-Ethylbenzylamine

The Eschweiler-Clarke reaction is a classic and effective method for methylating primary amines using an excess of formic acid and formaldehyde.[5][6][7]

Question 4: I am concerned about the formation of quaternary ammonium salts. Is this a risk with the Eschweiler-Clarke reaction?

Answer: One of the significant advantages of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts.

  • Mechanistic Insight: The reaction proceeds through the formation of an iminium ion from the tertiary amine. However, a tertiary amine cannot form another imine or iminium ion with formaldehyde, thus preventing the fourth alkylation step.[5][8] This makes the reaction self-limiting at the tertiary amine stage. Since the target is a secondary amine, this method is not the primary choice for its synthesis from a primary amine, but is relevant if a tertiary amine is the desired product. For the synthesis of this compound, one would start with 4-ethylbenzylamine and aim for mono-methylation.

Question 5: My reaction is incomplete, and I have a mixture of the starting material (4-ethylbenzylamine) and the desired product. How can I drive the reaction to completion?

Answer: Incomplete reaction in an Eschweiler-Clarke type synthesis can be due to several factors.

  • Causality: Insufficient amounts of formaldehyde or formic acid, or temperatures that are too low can lead to an incomplete reaction. The reaction relies on an excess of these reagents to proceed to completion.[5][6]

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid.

    • Temperature: The reaction is typically performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[5]

    • Reaction Time: Allow for an adequate reaction time, monitoring by TLC or GC-MS until the starting material is consumed.

Route 3: N-Alkylation of 4-Ethylbenzylamine with a Methylating Agent

This route involves the direct reaction of 4-ethylbenzylamine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Question 6: My main issue is over-alkylation, leading to the formation of N,N-Dimethyl-4-ethylbenzylamine and even the quaternary ammonium salt. How can I achieve selective mono-methylation?

Answer: Over-alkylation is the most significant challenge in direct N-alkylation of primary amines.[3][9]

  • Causality: The product, this compound, is often more nucleophilic than the starting 4-ethylbenzylamine, making it more reactive towards the methylating agent.

  • Troubleshooting & Optimization:

    • Stoichiometry and Slow Addition: Use only a slight excess (or even a slight deficiency) of the methylating agent and add it slowly to the reaction mixture to maintain a low concentration.

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base. This will deprotonate the amine without competing in the alkylation reaction.[10]

    • Protecting Group Strategy: A more controlled approach involves protecting the amine, for example as a sulfonamide, followed by methylation and then deprotection.[11]

Question 7: I am using a palladium catalyst for a related synthesis and observing debenzylation. Is this a risk for this compound synthesis?

Answer: Yes, if you are using a catalytic hydrogenation approach for the reductive amination, debenzylation can be a significant side reaction, particularly with palladium catalysts.

  • Causality: Palladium catalysts are known to catalyze the hydrogenolytic cleavage of benzylamines, which would lead to the formation of 4-ethyltoluene and methylamine.[12]

  • Troubleshooting & Optimization:

    • Catalyst Choice: If you must use a catalytic hydrogenation method, consider using a different catalyst such as Raney Nickel, which has been shown to produce fewer debenzylation byproducts.[12]

    • Reaction Conditions: Carefully control the hydrogen pressure and temperature to minimize hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound from the common byproducts?

A1: The purification strategy depends on the nature of the impurities.

  • Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be an effective method.

  • Acid-Base Extraction: You can exploit the basicity of the amine. Dissolve the crude product in a non-polar organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine into the aqueous phase as its salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Chromatography: For high-purity requirements, column chromatography on silica gel is a reliable method.[1]

Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting materials, product, and byproducts.[14]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for purity assessment and quantification of non-volatile impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities.[15]

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like methylamine, formaldehyde, and formic acid.

  • Reagent Handling: Be aware of the specific hazards of each reagent. For example, methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.

Visualizing Reaction Pathways and Troubleshooting

To better understand the synthetic pathways and potential side reactions, the following diagrams illustrate the key transformations.

cluster_RA Reductive Amination Pathway 4-Et-Benzaldehyde 4-Ethylbenzaldehyde Alcohol 4-Ethylbenzyl Alcohol 4-Et-Benzaldehyde->Alcohol + [H] (Side Reaction) Methylamine Methylamine Imine N-(4-ethylbenzylidene)methanamine Product This compound Imine->Product + [H]

Caption: Reductive amination of 4-ethylbenzaldehyde.

cluster_NA N-Alkylation Pathway & Side Reactions 4-Et-Benzylamine 4-Ethylbenzylamine Product This compound Tertiary_Amine N,N-Dimethyl-4-ethylbenzylamine Product->Tertiary_Amine + CH₃-X (Over-alkylation) Quat_Salt Quaternary Ammonium Salt Tertiary_Amine->Quat_Salt + CH₃-X (Over-alkylation)

Caption: N-Alkylation showing over-alkylation side reactions.

Quantitative Data Summary

The choice of synthetic method and reaction conditions can significantly impact the yield and purity of this compound. The following table provides a comparative overview.

Synthetic RouteKey ReagentsCommon Side ProductsTypical Yield RangePurity Considerations
Reductive Amination4-Ethylbenzaldehyde, Methylamine, NaBH₃CN/NaBH(OAc)₃4-Ethylbenzyl alcohol70-90%Good selectivity with proper reducing agent.
Eschweiler-Clarke4-Ethylbenzylamine, HCOOH, HCHOMinimal75-95%Avoids over-alkylation to quaternary salts.
N-Alkylation4-Ethylbenzylamine, CH₃I, BaseOver-alkylation products40-70%Prone to over-alkylation; requires careful control.
Catalytic Hydrogenation4-Ethylbenzaldehyde, Methylamine, H₂, Catalyst4-Ethyltoluene (with Pd/C)60-85%Catalyst choice is critical to avoid debenzylation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination and is optimized for selectivity.[3]

  • Imine Formation: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or water) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Bata, P., et al. (2025). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Kim, S. H., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749. [Link]

  • Selva, M., et al. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 38(8), 2953-2958.
  • Gawas, P., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15847–15856. [Link]

  • The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5510. [Link]

  • Sarthaks eConnect. (2021). Predict the products of exhaustive methylation of following compounds : (1) Ethylamine. (2) Benzylamine. Sarthaks eConnect. [Link]

  • CN105001096A - 4-amino-N-alkyl benzylamine preparation methood. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. Organic Syntheses. [Link]

  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Innovare Academic Sciences. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • Chemistry Classroom. (2023). Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • European Patent Office. (1981). Methylamines purification process. Espacenet. [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Acta Crystallographica Section E. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. IUCr. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses. [Link]

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Technical Support Center: Purification of N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity in your experiments. Our approach is rooted in a deep understanding of the chemical principles at play, ensuring that each recommendation is not just a step to follow, but a well-reasoned solution to a specific problem.

Introduction to Purification Challenges

This compound, a secondary amine, presents a unique set of purification challenges primarily due to its basic nature and its susceptibility to certain side reactions during synthesis. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and any degradation products. For this compound, the most common impurities include residual 4-ethylbenzylamine (the primary amine precursor), the tertiary amine formed by over-methylation, and potentially other process-related impurities.

The basicity of the amine nitrogen can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor separation and peak tailing. Furthermore, its reactivity requires careful consideration of purification conditions to prevent degradation. This guide will walk you through troubleshooting these issues with detailed protocols and scientific explanations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For a typical reductive amination or N-alkylation synthesis, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-ethylbenzylamine and the methylating agent or its byproducts.

  • Over-alkylation Product: The tertiary amine, N,N-Dimethyl-4-ethylbenzylamine, is a common byproduct if the reaction is not carefully controlled.

  • Solvent and Reagent Residues: Residual solvents and any catalysts or bases used in the reaction.

A summary of these common impurities and their potential origin is provided in the table below.

ImpurityChemical StructureLikely Origin
4-ethylbenzylamine4-Et-C₆H₄-CH₂-NH₂Incomplete reaction of the starting primary amine.
N,N-Dimethyl-4-ethylbenzylamine4-Et-C₆H₄-CH₂(CH₃)₂Over-methylation of the desired secondary amine.
Benzyl Aldehyde/Ketone4-Et-C₆H₄-CHOIf synthesized via reductive amination, this is a starting material.

Q2: My compound is streaking badly on my silica gel column. What is causing this and how can I fix it?

A2: This is a classic problem when purifying amines on silica gel. The issue stems from the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can strongly interact with the basic nitrogen atom of your this compound, leading to a number of problems including:

  • Peak Tailing: The amine adsorbs strongly and elutes slowly and unevenly.

  • Poor Resolution: The strong interaction can cause co-elution with other components.

  • Yield Loss: Some of your product may remain irreversibly bound to the column.

To mitigate this, you need to "pacify" the acidic sites on the silica gel. Here are a few effective strategies:

  • Mobile Phase Modification: Add a small amount of a volatile basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.[1][2]

  • Use of Amine-Functionalized Silica: For more challenging separations, consider using a commercially available amine-functionalized silica gel.[2] This stationary phase has a less acidic surface, which minimizes the strong interactions with your basic analyte.

  • Alternative Stationary Phases: Normal-phase chromatography on diol or cyano-functionalized silica can also provide good separation of amines with reduced tailing.[1]

Q3: Can I purify this compound by distillation? Are there any risks?

A3: Yes, vacuum distillation is a viable method for purifying this compound, especially for larger quantities where chromatography may be less practical. However, there are potential risks to consider:

  • Thermal Degradation: Amines can be susceptible to thermal degradation, especially in the presence of oxygen. It is crucial to perform the distillation under a high vacuum to keep the boiling point as low as possible and to use an inert atmosphere (e.g., nitrogen or argon).

  • Co-distillation of Impurities: If the boiling points of your impurities are close to that of your product, distillation may not provide adequate separation.

For a successful distillation, ensure your setup is clean, dry, and free of leaks. A fractionating column can improve the separation efficiency.

Q4: I am considering crystallization for purification. What should I know?

A4: Crystallization can be an excellent method for achieving high purity, particularly if you can form a stable, crystalline salt of your amine.

  • Salt Formation: You can react your amine with an acid (e.g., hydrochloric acid, toluenesulfonic acid) to form a salt. These salts are often more crystalline than the free base. The choice of the counter-ion can significantly influence the crystal packing and properties.

  • Solvent Selection: The key to successful crystallization is finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.

  • Preferential Crystallization: For chiral amines, preferential crystallization can sometimes be used to separate enantiomers, although this is a more specialized technique.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.

Guide 1: Optimizing Column Chromatography

Problem: You are experiencing poor separation and significant peak tailing during silica gel chromatography of your crude this compound.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for amine chromatography.

Detailed Protocol for Mobile Phase Modification:

  • Prepare your standard eluent: For example, a mixture of ethyl acetate and hexanes.

  • Add Triethylamine (TEA): To your prepared eluent, add TEA to a final concentration of 0.5% by volume.

  • Equilibrate the Column: Flush your silica gel column with at least 5 column volumes of the TEA-containing eluent before loading your sample. This ensures the stationary phase is fully conditioned.

  • Load and Run: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Proceed with the chromatography as usual.

  • Analyze Fractions: Collect and analyze your fractions by TLC or GC-MS to determine the purity.

Causality: The triethylamine, being a stronger base than your product, will preferentially bind to the acidic silanol groups on the silica surface. This "masks" the acidic sites, preventing your this compound from interacting too strongly, thus allowing it to travel down the column more freely and resulting in a more symmetrical peak shape.

Guide 2: Purification by Acid-Base Extraction

Problem: Your crude product contains a significant amount of non-basic impurities and you want to perform a bulk purification before a final polishing step.

Workflow for Acid-Base Extraction:

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol for Acid-Base Extraction:

  • Dissolve Crude Product: Dissolve your crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The basic amines will be protonated and move into the aqueous layer.

  • Separate Layers: Carefully separate the aqueous layer from the organic layer. The organic layer contains your non-basic impurities and can be discarded.

  • Basify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). This will deprotonate your amine, making it insoluble in water.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether) two to three times.

  • Combine and Dry: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

Causality: This method leverages the basicity of the amine. By protonating it with acid, it becomes a water-soluble salt, allowing for its separation from non-basic (neutral or acidic) impurities that remain in the organic phase. Subsequent basification regenerates the free amine, which can then be extracted back into an organic solvent.

Analytical Methods for Purity Assessment

After purification, it is essential to accurately determine the purity of your this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for assessing the purity of volatile amines.

  • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is generally suitable.

  • Injection: A split injection is recommended to avoid overloading the column.

  • Temperature Program: A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV will provide a reproducible fragmentation pattern that can be used to identify your product and any impurities.

Expected GC-MS Data:

ParameterExpected Value
Molecular Weight 149.23 g/mol
Molecular Ion (M⁺) m/z 149
Major Fragments Expect to see fragments corresponding to the loss of a methyl group (m/z 134) and the benzylic fragment (m/z 105).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are invaluable for confirming the structure of your purified product and identifying impurities. Pay close attention to the integration of the proton signals to quantify the purity relative to any residual starting materials or byproducts.

References

  • Biotage. (n.d.). Is there an easy way to purify organic amines? Retrieved from [Link][2]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Technical Support Center: Troubleshooting N-Methyl-4-ethylbenzylamine Synthesis Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methyl-4-ethylbenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges and reaction failures through a detailed troubleshooting guide and frequently asked questions. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.

I. Troubleshooting Guide: A Deeper Dive into Reaction Failures

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, which is commonly prepared via the reductive amination of 4-ethylbenzaldehyde with methylamine.

Question 1: Why is my reaction showing low or no yield of this compound?

Answer:

Low or non-existent product yield is a frequent issue in reductive amination and can be attributed to several factors, primarily related to the formation of the imine intermediate and the subsequent reduction step.

Plausible Causes & Solutions:

  • Inefficient Imine Formation: The initial and critical step is the formation of the N-(4-ethylbenzylidene)methanamine (imine). This reaction is an equilibrium process, and its success is highly pH-dependent.

    • The Problem with pH: An optimal pH of approximately 4-6 is generally required for efficient imine formation.[1][2] If the pH is too high, there is insufficient acid to catalyze the reaction.[2] Conversely, if the pH is too low, the methylamine will be protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon of the 4-ethylbenzaldehyde.[1][2]

    • Solution: Monitor and adjust the pH of your reaction mixture. The addition of a catalytic amount of a mild acid, such as acetic acid, can facilitate imine formation.[3] This is particularly useful when using sodium triacetoxyborohydride (STAB) as the reducing agent.[3]

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are paramount.

    • Sodium Borohydride (NaBH₄): While a common and cost-effective reducing agent, NaBH₄ can also reduce the starting aldehyde, 4-ethylbenzaldehyde, to 4-ethylbenzyl alcohol, thus competing with the desired imine reduction.[1][4] This is especially problematic if the imine has not had sufficient time to form before the addition of the borohydride.[1][4]

    • Solution: If using NaBH₄, allow the aldehyde and amine to stir for a sufficient period (e.g., 1-4 hours) to ensure imine formation before adding the reducing agent in portions.[4][5]

    • Alternative Reducing Agents: Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN).[1][6] These reagents are less likely to reduce the starting aldehyde and are highly effective for one-pot reductive aminations.[3][6] STAB, in particular, is often preferred as it is less toxic than NaBH₃CN and works efficiently in solvents like dichloroethane (DCE).[3][7]

  • Reaction Temperature and Time:

    • The Issue: The reaction may be too slow at lower temperatures, or side reactions could be favored at higher temperatures. Insufficient reaction time will lead to incomplete conversion.

    • Solution: Most reductive aminations proceed well at room temperature.[5] However, gentle heating (e.g., to 40-50°C) can sometimes be beneficial, especially if starting materials are sterically hindered. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

Question 2: My final product is contaminated with significant impurities. What are they, and how can I prevent them?

Answer:

The presence of impurities indicates that side reactions are occurring or that the reaction has not gone to completion. Identifying these impurities is the first step in optimizing your protocol.

Common Impurities and Preventative Measures:

Impurity/Side ProductLikely CausePrevention and Mitigation
4-ethylbenzyl alcohol Reduction of the starting 4-ethylbenzaldehyde by a non-selective reducing agent.Use a milder reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[6] If using NaBH₄, ensure complete imine formation before its addition.[4]
Unreacted 4-ethylbenzaldehyde Incomplete reaction, possibly due to insufficient reaction time, temperature, or ineffective imine formation.Optimize reaction conditions (time, temperature, pH).[2][9] Ensure the quality of your reagents.
N,N-dimethyl-4-ethylbenzylamine (Tertiary Amine) Over-alkylation of the desired secondary amine product. This is more common in direct alkylation methods but can occur in reductive amination under certain conditions.Reductive amination is generally good at avoiding over-alkylation.[1] However, using a large excess of methylamine can help favor the formation of the primary amine.
Residual Imine Intermediate Incomplete reduction of the imine.[10]Increase the amount of the reducing agent or extend the reaction time after its addition.[10] Confirm the activity of your reducing agent, as they can degrade over time.
Question 3: The reaction seems to stall and is incomplete. What troubleshooting steps should I take?

Answer:

An incomplete reaction can be frustrating. A systematic approach to troubleshooting is key.

Systematic Troubleshooting Workflow:

  • Reagent Quality Check:

    • 4-ethylbenzaldehyde: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Ensure your starting material is pure.

    • Methylamine: Often used as a solution in a solvent like methanol or water. Verify its concentration.

    • Reducing Agent: Hydride reducing agents can be deactivated by moisture. Use freshly opened reagents or ensure they have been stored in a desiccator. You can test the activity of NaBH₄ by adding it to a simple ketone and monitoring the reduction.[11]

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of your reaction.[8] You can visualize the consumption of your starting materials and the formation of your product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of the spots.

    • GC-MS or LC-MS: For a more detailed analysis, these techniques can help identify the components of your reaction mixture at various time points.[12]

  • Step-wise vs. One-Pot Procedure:

    • If a one-pot reaction is failing, consider a two-step approach. First, form and isolate the imine. This allows you to confirm its formation before proceeding with the reduction. The isolated imine can then be reduced with an agent like NaBH₄ in a separate step.[7]

II. Frequently Asked Questions (FAQs)

What are the critical parameters for the reductive amination synthesis of this compound?

The most critical parameters are:

  • pH Control: Maintaining a slightly acidic pH (4-6) is crucial for efficient imine formation.

  • Choice of Reducing Agent: A selective reducing agent like NaBH(OAc)₃ or NaBH₃CN is often preferred to minimize side reactions.[1][3][6]

  • Solvent: The choice of solvent can influence the reaction. Methanol or ethanol are common when using NaBH₄ or NaBH₃CN.[4] For NaBH(OAc)₃, which is water-sensitive, solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are recommended.[3][4][7]

  • Stoichiometry: The molar ratios of the reactants can impact the reaction outcome. A slight excess of the amine is sometimes used to drive the imine formation.

How can I confirm the identity and purity of my this compound product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information and is one of the most definitive methods for product identification.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the aldehyde C=O stretch and the presence of the N-H bond in the secondary amine.

  • Thin Layer Chromatography (TLC) and Gas Chromatography (GC): Useful for assessing the purity of the final product.

What are the common side reactions to be aware of?

The primary side reactions include:

  • Reduction of the starting aldehyde to the corresponding alcohol (4-ethylbenzyl alcohol).[1]

  • Aldol condensation of the aldehyde, although this is more prevalent under strongly basic or acidic conditions.

  • Incomplete reduction leading to the persistence of the imine intermediate in the final product.[10]

III. Standard Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 4-ethylbenzaldehyde

  • Methylamine (e.g., 2 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylbenzaldehyde (1 equivalent) and 1,2-dichloroethane (DCE).

  • Add methylamine (1.1-1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In portions, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. Be cautious as some gas evolution may occur.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified, if necessary, by column chromatography on silica gel.

IV. Visualizing the Process

Reaction Pathway

Reductive_Amination aldehyde 4-ethylbenzaldehyde imine Imine Intermediate aldehyde->imine + Methylamine - H₂O amine Methylamine amine->imine iminium Iminium Ion imine->iminium + H+ product This compound iminium->product acid_cat H+ (cat.) reducing_agent [H-] (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product Yield check_reagents 1. Verify Reagent Quality (Aldehyde, Amine, Reductant) start->check_reagents check_ph 2. Check and Adjust pH (Target: 4-6) check_reagents->check_ph monitor_reaction 3. Monitor Reaction by TLC check_ph->monitor_reaction incomplete_imine Is Imine Forming? monitor_reaction->incomplete_imine incomplete_reduction Is Imine Consumed? incomplete_imine->incomplete_reduction Yes optimize_imine Optimize Imine Formation: - Adjust pH with Acetic Acid - Increase Reaction Time/Temp incomplete_imine->optimize_imine No optimize_reduction Optimize Reduction: - Add More Reducing Agent - Check Reductant Activity - Consider Alternative Reductant (STAB) incomplete_reduction->optimize_reduction No success Successful Reaction incomplete_reduction->success Yes optimize_imine->monitor_reaction optimize_reduction->monitor_reaction

Caption: Systematic workflow for troubleshooting low product yield.

V. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Chemistry Stack Exchange. (2018). Acid in Imine Formation. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • National Institutes of Health. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?[Link]

  • ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The following content is structured in a question-and-answer format to directly address common challenges encountered during the reductive amination of 4-ethylbenzaldehyde with methylamine.

Troubleshooting Guide & FAQs

Low Reaction Yield

Question 1: My reductive amination of 4-ethylbenzaldehyde with methylamine is resulting in a low yield. What are the primary factors I should investigate?

Low yields in this reaction are a common issue and can often be traced back to several key factors. The most critical aspects to examine are the formation of the imine intermediate, the activity of the reducing agent, and the overall reaction conditions.[1]

  • Inefficient Imine Formation: The initial and crucial step is the formation of the N-(4-ethylbenzylidene)methanamine intermediate. This is an equilibrium process that can be hindered by several factors:

    • Presence of Water: Water can hydrolyze the imine back to the starting aldehyde and amine, thus shifting the equilibrium away from the desired intermediate.[1]

    • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1][2] If the pH is too low, the methylamine will be protonated and rendered non-nucleophilic.[1][2] Conversely, if the pH is too high, the carbonyl group of the 4-ethylbenzaldehyde is not sufficiently activated for nucleophilic attack.[1]

    • Steric Hindrance: While less of a concern with methylamine, steric bulk on either the aldehyde or the amine can slow down imine formation.

  • Reducing Agent Issues: The choice and handling of the reducing agent are paramount.

    • Premature Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the 4-ethylbenzaldehyde to 4-ethylbenzyl alcohol before it has a chance to form the imine, leading to a significant reduction in yield.[2]

    • Inactive Reducing Agent: Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions. It's advisable to test the activity of your reducing agent on a known substrate if you suspect it has degraded.[1]

    • Incorrect Choice of Reducing Agent: For a one-pot reductive amination, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated imine (iminium ion).[2]

  • Suboptimal Reaction Conditions:

    • Temperature: While many reductive aminations proceed well at room temperature, gentle heating may be necessary to drive the imine formation to completion.[3] However, excessive heat can lead to side reactions.

    • Solvent: The reagents must be soluble in the chosen solvent.[1] Methanol is a common and effective solvent for this reaction.[4][5]

Question 2: How can I optimize the pH of my reaction to favor imine formation?

Achieving the optimal pH is a balancing act. You need conditions acidic enough to catalyze imine formation but not so acidic that the amine is fully protonated.

  • Use of Acetic Acid: A common and effective method is to add a catalytic amount of a weak acid, such as acetic acid.[1][3][5] Typically, a small addition is sufficient to bring the pH into the optimal 4-5 range.

  • Amine Salts: If you are using methylamine hydrochloride, the salt itself can help establish a suitable pH.[1]

  • Stepwise pH Adjustment: For precise control, you can monitor the pH of the solution as you add the acid.

Impure Product

Question 3: I've isolated my this compound, but it's impure. What are the likely contaminants and how can I avoid them?

The most common impurities are unreacted starting materials, byproducts from side reactions, and residual reagents.

  • Unreacted 4-ethylbenzaldehyde: This is often due to incomplete imine formation or a reducing agent that is too weak to reduce the imine under the reaction conditions.

    • Solution: Ensure complete imine formation by monitoring the reaction by Thin Layer Chromatography (TLC) before adding the reducing agent.[3] A stronger reducing agent or longer reaction time may be necessary.

  • 4-ethylbenzyl alcohol: This byproduct forms when the reducing agent reduces the aldehyde before imine formation.

    • Solution: Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[2] Alternatively, you can perform the reaction in a stepwise manner: first form the imine, and then add the NaBH₄.[2][6]

  • Over-alkylation (Tertiary Amine Formation): The product, a secondary amine, can react with another molecule of 4-ethylbenzaldehyde to form a tertiary amine. This is more likely if the product amine is more nucleophilic than the starting amine.[7]

    • Solution:

      • Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine.

      • Stepwise Procedure: Forming the imine first and then adding the reducing agent can minimize the time the secondary amine is exposed to unreacted aldehyde.[6]

      • Non-acidic Conditions: Suppressing the formation of the tertiary amine can sometimes be achieved under non-acidic conditions.[8]

Question 4: What is the best way to purify the final product?

Purification of this compound typically involves an aqueous workup followed by chromatography or distillation.

  • Aqueous Workup:

    • Quench the reaction by the careful addition of water.

    • Adjust the pH to be basic (e.g., with a saturated solution of potassium carbonate or sodium hydroxide) to ensure the amine is in its free base form.[5]

    • Extract the product into an organic solvent like diethyl ether or ethyl acetate.[4][5]

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[4][5]

  • Purification Techniques:

    • Silica Gel Chromatography: This is a common method for purifying amines. A mixture of dichloromethane and methanol is often used as the eluent.[4]

    • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[9]

Reaction Stalling or Failure

Question 5: My reaction seems to have stalled, with starting materials still present after a prolonged period. What should I do?

A stalled reaction can be frustrating, but there are several troubleshooting steps you can take.

  • Check Reagent Purity and Activity:

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids on storage. Ensure your 4-ethylbenzaldehyde is pure.

    • Amine Concentration: If using an aqueous solution of methylamine, ensure the concentration is accurate.

    • Reducing Agent Activity: As mentioned earlier, test your reducing agent's activity.[1]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently warming the reaction mixture can sometimes overcome a high activation barrier.[1][3]

    • Add a Dehydrating Agent: To drive the imine formation equilibrium forward, consider adding a dehydrating agent like molecular sieves.[8][10]

  • Monitor Imine Formation: Use TLC or NMR to confirm that the imine intermediate is forming.[3] If no imine is detected, the issue lies in the initial condensation step.

Data Summary

ParameterRecommended ConditionRationale
pH 4-5Optimal for imine formation.[1][2]
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selectively reduces the iminium ion over the aldehyde.[2]
NaBH₄ (stepwise)A stronger, cheaper option if added after imine formation.[2][6]
Solvent MethanolGood solubility for reactants.[4][5]
Temperature Room Temperature to gentle heatingBalances reaction rate with minimizing side reactions.[3]
Workup Basic aqueous extractionEnsures the amine is in its free base form for extraction.[5]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • To a stirred solution of 4-ethylbenzaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1 eq, as a solution in THF or as the hydrochloride salt).

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
  • Dissolve 4-ethylbenzaldehyde (1.0 eq) and methylamine (1.1 eq) in methanol.[4][5]

  • Add a few drops of acetic acid to catalyze imine formation.[5]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform a basic aqueous workup and purify as described in Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Aldehyde 4-Ethylbenzaldehyde Imine_Formation Imine Formation (pH 4-5) Aldehyde->Imine_Formation Amine Methylamine Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Product This compound Purification Chromatography Workup->Purification Purification->Product

Caption: General workflow for the reductive amination synthesis.

Troubleshooting_Flowchart Start Low Yield? Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Check_Reagent Check Reducing Agent Activity Start->Check_Reagent Impure_Product Impure Product? Start->Impure_Product Optimize_pH Optimize pH (4-5) Add Acetic Acid Check_Imine->Optimize_pH Dehydrating_Agent Add Dehydrating Agent (Molecular Sieves) Check_Imine->Dehydrating_Agent Change_Reagent Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Check_Reagent->Change_Reagent Stepwise Perform Stepwise Addition (Imine then Reductant) Change_Reagent->Stepwise Overalkylation Over-alkylation? Impure_Product->Overalkylation Unreacted_Aldehyde Unreacted Aldehyde? Impure_Product->Unreacted_Aldehyde Optimize_Purification Optimize Purification (Chromatography/Distillation) Impure_Product->Optimize_Purification Control_Stoichiometry Control Stoichiometry (Excess Amine) Overalkylation->Control_Stoichiometry Unreacted_Aldehyde->Stepwise

Caption: Troubleshooting decision tree for optimizing the reaction.

References

Sources

Technical Support Center: N-Methyl-4-ethylbenzylamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate with the high degree of purity required for subsequent applications. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. The two most common routes are reductive amination of 4-ethylbenzaldehyde with methylamine, and N-alkylation of 4-ethylbenzylamine.

  • From Reductive Amination:

    • Unreacted Starting Materials: 4-ethylbenzaldehyde, methylamine.

    • Primary Amine: 4-ethylbenzylamine (from reduction of the intermediate imine before methylation is complete, or if ammonia is a contaminant).

    • Tertiary Amine (Over-alkylation): N,N-Dimethyl-4-ethylbenzylamine, formed if the product secondary amine reacts further.

    • Imine Intermediate: Residual N-(4-ethylbenzylidene)methanamine if the reduction is incomplete.[1]

  • From N-Alkylation:

    • Unreacted Starting Material: 4-ethylbenzylamine.

    • Tertiary Amine (Over-alkylation): N,N-Dimethyl-4-ethylbenzylamine.[1]

    • Quaternary Ammonium Salt: Further reaction can lead to a non-volatile salt.[1]

A summary of potential impurities is provided below.

Impurity NameFormulaTypeOriginDistinguishing Feature
4-EthylbenzaldehydeC₉H₁₀OStarting MaterialReductive AminationCarbonyl group, non-basic
4-EthylbenzylamineC₉H₁₃NStarting Material/ByproductBoth RoutesPrimary Amine
N,N-Dimethyl-4-ethylbenzylamineC₁₁H₁₇NByproductBoth RoutesTertiary Amine
Imine IntermediateC₁₀H₁₃NByproductReductive AminationC=N bond, hydrolytically unstable

Q2: How can I accurately assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as starting materials and over-alkylation byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify impurities. Quantitative NMR (qNMR) can determine the absolute purity against a certified internal standard.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for analyzing less volatile impurities. Since benzylamines lack a strong UV chromophore, derivatization with an agent like dansyl chloride may be necessary for sensitive detection by UV detectors.[2]

Q3: My purified amine is a clear liquid, but it turns yellow or brown upon standing. What is happening and is it a problem?

A3: Amines, particularly benzylamines, are susceptible to air oxidation, which forms colored impurities. While minor discoloration may not affect some applications, it signifies degradation and the presence of new impurities. To prevent this, store the purified amine under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.[3] If purity is critical, re-purification by vacuum distillation before use is recommended.[4]

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Column Chromatography Challenges

Q: My compound is streaking severely on my silica gel TLC plate and column, resulting in poor separation. What's the cause and the solution?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.[5][6]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and unevenly, a phenomenon known as tailing or streaking.[5][6]

  • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or 0.1% n-propylamine is added.[5][7] This competing base neutralizes the acidic silanol sites, minimizing their interaction with your target compound and allowing for sharper peaks and better separation.[6]

  • Solution 2 (Stationary Phase Modification): Use a different stationary phase. Amine-functionalized silica (KP-NH) or basic alumina are excellent alternatives to standard silica for purifying amines.[5][6] These phases provide a basic surface that does not strongly interact with the amine, often allowing for successful purification with simple hexane/ethyl acetate gradients without the need for additives.[5]

Workflow: Troubleshooting Amine Purification by Chromatography

G start Start: Crude Amine Mixture check_tlc Run TLC on Silica with Hex/EtOAc start->check_tlc observe_tlc Observe TLC Plate check_tlc->observe_tlc streaking Severe Streaking / Tailing? observe_tlc->streaking Yes no_streaking Clean Spots, Poor Separation observe_tlc->no_streaking No add_tea Option 1: Add 1% TEA to Mobile Phase streaking->add_tea use_nh_silica Option 2: Use Amine-Functionalized Silica or Alumina TLC Plate streaking->use_nh_silica optimize_solvent Optimize Solvent System (e.g., DCM/MeOH) no_streaking->optimize_solvent rerun_tlc Re-run TLC add_tea->rerun_tlc separation_ok Separation Improved? rerun_tlc->separation_ok use_nh_silica->rerun_tlc proceed_column Proceed to Column Chromatography with Optimized Conditions separation_ok->proceed_column Yes separation_ok->optimize_solvent No, try different solvents end Purified Product proceed_column->end optimize_solvent->separation_ok

Caption: Troubleshooting workflow for amine purification via column chromatography.

Issue 2: Distillation Difficulties

Q: I am trying to purify my this compound by distillation, but the product seems to be decomposing at high temperatures. How can I avoid this?

A: Thermal degradation is a risk with many organic compounds, especially when impurities are present that can catalyze decomposition.

  • Causality: Prolonged heating can cause side reactions or decomposition. The boiling point of this compound is relatively high (approx. 105°C at reduced pressure), which can be problematic at atmospheric pressure.[3]

  • Solution: Perform the distillation under reduced pressure (vacuum distillation).[4] Lowering the pressure significantly reduces the boiling point of the liquid, allowing you to distill it at a much lower temperature where thermal decomposition is minimized. For a compound like this, a vacuum of 1-10 mmHg is a good starting point. It is also advisable to dry the amine with NaOH or KOH before distillation to remove water.[4]

Q: I have an impurity with a very similar boiling point to my product. Fractional distillation isn't working well. What are my options?

A: This is a common and difficult separation challenge. When boiling points are too close, physical separation by distillation becomes impractical.

  • Causality: The effectiveness of distillation relies on a significant difference in the vapor pressures (and thus boiling points) of the components.

  • Solution 1 (Chemical Conversion): Convert the amine mixture into salts. Primary, secondary, and tertiary amines have different pKa values and react differently. You can often form a salt of your secondary amine (e.g., the hydrochloride or toluenesulfonamide salt) and purify it by recrystallization.[4][8] The impurity, being structurally different, may not crystallize under the same conditions. After purification, the free amine can be regenerated by treatment with a base.

  • Solution 2 (Chromatography): This is where preparative column chromatography becomes the method of choice. Even with similar boiling points, small differences in polarity can be exploited by chromatography to achieve excellent separation.[7][9] Refer to the chromatography troubleshooting section above for optimizing this technique.

Issue 3: Extraction & Recrystallization Problems

Q: I am attempting an acid-base extraction to remove non-basic impurities, but my recovery of the amine is very low. What could be wrong?

A: Low recovery from an acid wash typically points to one of two issues: incorrect pH or hydrolysis.

  • Causality: For the amine to be protonated and move into the aqueous acid layer, the pH of the aqueous solution must be significantly lower than the pKa of the amine's conjugate acid. The pKa of a typical benzylammonium ion is around 9-10.

  • Solution: Ensure your aqueous acid wash (e.g., 1M HCl) has a pH of 2 or lower to guarantee complete protonation and extraction. Check the pH of the aqueous layer after extraction. If it has risen, add more acid. After extraction, ensure you basify the aqueous layer sufficiently (pH > 12) with a strong base like NaOH to fully deprotonate the amine before re-extracting it into an organic solvent.

Q: I have successfully converted my amine to its hydrochloride salt for purification, but I cannot get it to crystallize. What should I do?

A: Crystallization is a nuanced process that depends on solubility, concentration, and nucleation.

  • Causality: The salt may be too soluble in your chosen solvent, or the solution may not be saturated. Alternatively, nucleation may be inhibited.

  • Solution 1 (Solvent Screening): The choice of solvent is critical.[10] You need a solvent system where the salt is soluble when hot but sparingly soluble when cold. For amine hydrochlorides, common solvents include ethanol, isopropanol, or mixed solvent systems like ethanol/diethyl ether or methanol/acetone.[11][12] Perform small-scale tests to find the best solvent.[10]

  • Solution 2 (Induce Crystallization):

    • Seeding: If you have a tiny crystal of the pure product, add it to the cooled, saturated solution.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

    • Concentration: Carefully evaporate some of the solvent to increase the concentration and reach the saturation point.

    • Anti-Solvent Addition: In a two-solvent system, dissolve the salt in a minimal amount of a "good" hot solvent, then slowly add a "bad" solvent (one in which the salt is insoluble) until the solution becomes cloudy (the cloud point), then heat slightly to clarify and allow to cool slowly.[12][13]

Protocol: Purification via Salt Formation & Recrystallization

This protocol provides a robust method for purifying this compound when distillation or chromatography is ineffective, particularly for removing closely related amine impurities.

  • Salt Formation:

    • Dissolve the crude this compound (1.0 eq) in a suitable solvent like diethyl ether or ethyl acetate (approx. 5-10 mL per gram of amine).

    • While stirring in an ice bath, slowly add a solution of HCl in diethyl ether (commercially available, or prepared by bubbling HCl gas through ether) dropwise until no more white precipitate forms. A slight excess of HCl is acceptable.

    • Isolate the precipitated this compound hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether to remove non-basic impurities.

  • Recrystallization:

    • Transfer the crude salt to an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.[12]

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, cool the flask further in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of Free Base:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and add a strong base (e.g., 2M NaOH solution) dropwise with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate, often as an oil.

    • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Decision Workflow: Selecting the Optimal Purification Strategy

G start Start: Crude Product analysis Analyze Crude Product (TLC, GC-MS, or ¹H NMR) start->analysis decision1 Primary Impurities? analysis->decision1 non_basic Non-Basic (e.g., Aldehyde) decision1->non_basic Yes basic_impurities Basic (e.g., Other Amines) decision1->basic_impurities No / Both extraction Perform Acid-Base Extraction non_basic->extraction decision2 Nature of Basic Impurities? basic_impurities->decision2 check_purity1 Purity Sufficient? extraction->check_purity1 check_purity1->decision2 No end High-Purity Product check_purity1->end Yes diff_bp Significantly Different Boiling Points decision2->diff_bp similar_bp Similar Boiling Points / Polarities decision2->similar_bp distillation Vacuum Distillation diff_bp->distillation chromatography Column Chromatography (Amine-modified) similar_bp->chromatography recrystallize Salt Formation & Recrystallization similar_bp->recrystallize check_purity2 Purity Sufficient? distillation->check_purity2 chromatography->check_purity2 recrystallize->check_purity2 check_purity2->recrystallize No, try alternative check_purity2->end Yes

Caption: Decision tree for selecting a purification method for this compound.

References

  • Sadek, O., Zelesky, V., Toth, G., & Vekey, K. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Al-Huniti, M. H., & Al-Sarraf, T. A. (2006). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 10(4), 755-758. Available at: [Link]

  • Lerebours, R. & Wolf, C. (n.d.). Purification of secondary alkyl amines. U.S. Patent No. 3,864,402. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Kashima, C. (n.d.). Process for the preparation of benzylamine salts. German Patent No. DE19811092A1.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Available at: [Link]

  • CN105001096A - 4-amino-N-alkyl benzylamine preparation method. Google Patents.
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Lee, J. Y., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749-1762. Available at: [Link]

Sources

Technical Support Center: N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-4-ethylbenzylamine. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on preventing the degradation of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.

Understanding the Stability of this compound

This compound, like many secondary benzylamines, is susceptible to degradation through several pathways. Its stability can be compromised by exposure to atmospheric oxygen, light, high temperatures, and incompatible chemical agents. The primary degradation pathways of concern are oxidation, photodegradation, and reactions with acids and other electrophilic compounds. Understanding these vulnerabilities is the first step in designing robust experimental and storage protocols.

A key structural feature influencing its reactivity is the benzylic C-N bond and the electron-donating nature of the ethyl group on the aromatic ring, which can affect the susceptibility of the molecule to oxidative and photolytic cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the handling, storage, and use of this compound.

Q1: I've noticed a color change in my this compound sample, from colorless to a yellowish tint. What could be the cause?

A yellowish discoloration is a common indicator of degradation, most likely due to oxidation. Secondary benzylamines are prone to air oxidation, which can lead to the formation of imines and other colored impurities. This process can be accelerated by exposure to light and elevated temperatures.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) as recommended.[1] The presence of oxygen is a primary driver of this degradation.

    • Minimize Headspace: If you are using a portion of the sample, minimize the headspace in the storage container to reduce the amount of trapped air.

    • Check for Light Exposure: Confirm that the sample is stored in an amber or opaque container to protect it from light, which can photocatalyze oxidation.

    • Purity Check: If the integrity of the sample is critical for your experiment, it is advisable to re-analyze its purity using techniques like HPLC or GC-MS before use.

Q2: My reaction yield is lower than expected when using this compound. Could degradation be the culprit?

Yes, degradation of this compound can directly impact reaction yields. If the amine has degraded, its effective concentration is reduced, leading to incomplete reactions. Furthermore, degradation products can sometimes interfere with the desired reaction pathway.

  • Troubleshooting Steps:

    • Assess Purity: Before starting your reaction, confirm the purity of the this compound. A purity of >98% is generally recommended for most synthetic applications.

    • Inert Reaction Conditions: If your reaction is sensitive to oxygen, ensure it is carried out under an inert atmosphere. Degas your solvents and flush your reaction vessel with nitrogen or argon.

    • Compatibility Check: Review all reagents in your reaction mixture. Strong oxidizing agents, acids, acid chlorides, and acid anhydrides are incompatible with this compound and will cause its degradation.[2]

    • Temperature Control: Avoid excessive temperatures during your reaction setup and work-up, as thermal decomposition can occur.

Q3: What are the best practices for long-term storage of this compound?

For long-term stability, it is crucial to mitigate all potential degradation pathways.

  • Recommended Storage Protocol:

    • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1]

    • Temperature: Maintain storage at 2-8°C.[1][3]

    • Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

    • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Q4: How can I detect and quantify the degradation of this compound in my sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of this compound and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile impurities and degradation products.

  • Analytical Approach:

    • HPLC Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point. The aromatic ring allows for strong UV detection.

    • GC-MS Method: This is particularly useful for identifying low molecular weight degradation products and residual solvents.

    • Peak Identification: In a chromatogram of a degraded sample, new peaks will appear, and the area of the main this compound peak will decrease. Mass spectrometry can be used to identify the molecular weights of these new peaks, aiding in the elucidation of their structures.

Key Degradation Pathways and Prevention Strategies

The following diagram illustrates the primary degradation pathways for this compound and the recommended preventative measures.

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies NMBA This compound Oxidation Oxidation (Imine Formation) NMBA->Oxidation O2, Light, Heat Photodegradation Photodegradation (Radical Formation) NMBA->Photodegradation UV/Visible Light Incompatible Reaction with Incompatible Materials NMBA->Incompatible Acids, Oxidizers Inert Store Under Inert Atmosphere (N2, Ar) Inert->Oxidation Cold Refrigerate (2-8°C) Cold->Oxidation Dark Store in Amber Vials Dark->Oxidation Dark->Photodegradation Separate Isolate from Incompatible Chemicals Separate->Incompatible

Caption: Primary degradation pathways for this compound and corresponding preventative measures.

Experimental Protocols

This section provides detailed protocols for handling and performing forced degradation studies to understand the stability of this compound.

Protocol for Safe Handling and Aliquoting

To maintain the integrity of your stock of this compound, proper handling during aliquoting is essential.

  • Preparation: Move the sealed container of this compound from cold storage to a desiccator at room temperature to allow it to equilibrate and prevent condensation.

  • Inert Atmosphere: Perform all transfers inside a glove box or under a steady stream of an inert gas like nitrogen or argon.

  • Dispensing: Use a clean, dry syringe or pipette to transfer the desired amount to a pre-weighed, amber vial.

  • Sealing: Immediately cap the aliquot vial and the stock container. For added protection, you can wrap the cap with parafilm.

  • Storage: Return both the stock container and the new aliquot to the recommended storage conditions (2-8°C, under inert gas, protected from light).

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5] It is recommended to aim for 5-20% degradation of the active substance.[6]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOH60°C24-48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80°C48 hours
Photostability ICH Q1B Option 2Room TempAs per guideline

Step-by-Step Protocol for a Single Condition (e.g., Acid Hydrolysis):

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Application: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.

  • Incubation: Place the sample in a water bath at 60°C for the specified duration. It is advisable to take time points (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the progression of degradation.

  • Neutralization: After the desired time, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. This is crucial to stop the reaction before analysis.

  • Analysis: Analyze the stressed sample by a suitable analytical method, such as HPLC-UV/DAD or LC-MS, alongside a non-stressed control sample.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples to identify degradation products. Calculate the percentage of degradation.

The following flowchart outlines the general workflow for conducting and analyzing forced degradation studies.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Stop Reaction (if applicable) stress->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze compare Compare with Control analyze->compare identify Identify Degradation Products (Mass Spec, etc.) compare->identify end Develop Stability-Indicating Method identify->end

Caption: General workflow for performing and analyzing forced degradation studies.

By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of this compound degradation, ensuring the accuracy and reproducibility of their experimental results.

References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • ChemBK. (2024). N-(4-ethylbenzyl)-N-methylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylbenzylamine. Retrieved from [Link]

Sources

Technical Support Center: N-Methyl-4-ethylbenzylamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common pitfalls encountered during the synthesis, purification, and handling of this compound.

I. Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the most common methods for synthesizing this compound, and which one should I choose?

A1: The two primary methods for synthesizing this compound are Reductive Amination and Direct N-Alkylation .

  • Reductive Amination: This is generally the preferred method for achieving high selectivity and avoiding over-alkylation.[1] It involves the reaction of 4-ethylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the final secondary amine product.[2][3] This can often be performed as a one-pot reaction, making it highly efficient.[2]

  • Direct N-Alkylation: This method involves treating 4-ethylbenzylamine with a methylating agent, such as methyl iodide. While seemingly straightforward, this approach is prone to over-alkylation, where the this compound product reacts further to form the tertiary amine, N,N-dimethyl-4-ethylbenzylamine.[4][5][6] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[6]

Recommendation: For most applications, especially where product purity is critical, Reductive Amination is the superior choice due to its higher selectivity for the desired secondary amine.

Q2: In reductive amination, what is the purpose of a mildly acidic condition?

A2: A mildly acidic condition (typically pH 5-6) is crucial for catalyzing the formation of the imine intermediate from the aldehyde and amine.[3] The acid protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water) and facilitating its elimination to form the C=N double bond of the imine. However, the pH must be carefully controlled; if the solution is too acidic, the starting amine will be protonated, rendering it non-nucleophilic and inhibiting the initial reaction with the aldehyde.

Q3: Why is over-alkylation a significant problem in direct N-alkylation of amines?

A3: Over-alkylation is a common pitfall where the newly formed secondary amine competes with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[4][6] This "runaway reaction" happens because the secondary amine product is often as reactive, or even more reactive, than the primary amine reactant.[6] Controlling stoichiometry can be difficult, often resulting in a mixture of products that are challenging to separate.[7]

Purification

Q4: My crude this compound is an oil. How can I effectively purify it?

A4: There are several effective methods for purifying oily amines:

  • Vacuum Distillation: This is an excellent method if your desired product has a significantly different boiling point from the starting materials and byproducts.[8][9]

  • Column Chromatography: This is the preferred method when the components have similar boiling points but differ in polarity.[7][10] A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.

  • Acid-Base Extraction: This technique exploits the basicity of the amine. You can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[7][8][11]

  • Salt Crystallization: If the freebase amine does not crystallize, you can convert it to a salt, such as a hydrochloride salt.[8] This is done by dissolving the crude amine in a solvent like diethyl ether or isopropanol and adding a solution of HCl. The resulting salt often has a higher melting point and a more ordered crystal lattice, making it easier to crystallize and purify.[8]

Handling & Storage

Q5: What are the key safety precautions when working with this compound?

A5: Benzylamines are corrosive and can cause severe skin burns and eye damage.[12][13] It is imperative to handle them in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14][15] An emergency safety shower and eyewash station should be readily accessible.[12]

Q6: I've noticed a white precipitate forming in my stored this compound. What is it and how can I prevent it?

A6: The white precipitate is likely the carbamate salt, formed from the reaction of the amine with atmospheric carbon dioxide (CO2).[9] Amines can also be susceptible to air oxidation over time.[9] To prevent this, store the amine in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[16] Using an amber glass bottle will also protect it from light-induced degradation.[9]

II. Troubleshooting Guides

Guide 1: Synthesis by Reductive Amination

Problem: Low yield of this compound.

Potential Cause Explanation Recommended Solution
Suboptimal pH If the reaction medium is too acidic, the methylamine will be protonated and non-nucleophilic. If too basic, the imine formation will be slow.Buffer the reaction mixture to a pH of approximately 5-6. A common method is to add a small amount of acetic acid.[17]
Ineffective Reducing Agent A strong reducing agent like NaBH4 can reduce the starting 4-ethylbenzaldehyde before it forms the imine.[1][18]Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[1][2][19] These reagents are less likely to reduce the aldehyde starting material.
Incomplete Imine Formation Adding the reducing agent too early, before the imine has had sufficient time to form, will result in low yields.Allow the 4-ethylbenzaldehyde and methylamine to stir together for a period (e.g., 1-4 hours) before adding the reducing agent.[10][20] Monitor the reaction by TLC or GC-MS to confirm imine formation if possible.
Hydrolysis of Imine The imine intermediate is in equilibrium with the starting materials, and excess water can push the equilibrium back towards the aldehyde and amine.[2]Use a drying agent like anhydrous magnesium sulfate or perform the reaction in a solvent that allows for the azeotropic removal of water if necessary.
Experimental Protocol: Reductive Amination
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq) and methanol.

  • Amine Addition: Add a solution of methylamine (1.0-1.2 eq) in methanol to the flask.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 5 mol%) and stir the mixture at room temperature for 2-4 hours.[17]

  • Reduction: Cool the mixture in an ice bath and slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the imine.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Workflow Diagram: Reductive Amination

G cluster_synthesis Reductive Amination Workflow A 1. Mix 4-ethylbenzaldehyde & methylamine in solvent B 2. Add catalytic acid (e.g., AcOH) to facilitate imine formation A->B Step 1-2 C 3. Stir for 2-4h at room temperature B->C Imine Formation D 4. Add selective reducing agent (e.g., NaBH(OAc)3) C->D Step 3-4 E 5. Stir until reaction completion (monitor by TLC/GC-MS) D->E Reduction F 6. Aqueous work-up (quench, extract, dry) E->F Step 5-6 G 7. Purify crude product (chromatography/distillation) F->G Purification H Final Product: this compound G->H Final Step

Caption: Workflow for the synthesis of this compound via reductive amination.

Guide 2: Characterization & Purity Analysis

Problem: Ambiguous NMR spectrum, suspecting impurities.

Potential Impurity Expected ¹H NMR Signals Reason for Presence Confirmation & Removal
4-ethylbenzaldehyde (starting material) Aldehydic proton at ~9.9 ppm.Incomplete reaction during synthesis.Confirm with GC-MS. Remove by column chromatography or by washing with aqueous sodium bisulfite solution.
4-ethylbenzyl alcohol Benzylic CH₂ protons at ~4.6 ppm; broad OH singlet.Over-reduction of the starting aldehyde by a non-selective reducing agent.Confirm with GC-MS. Remove by column chromatography.
N,N-dimethyl-4-ethylbenzylamine N-(CH₃)₂ singlet integrating to 6H.Over-alkylation during a direct N-alkylation synthesis.Confirm with mass spectrometry (higher molecular weight). Separate by careful column chromatography or fractional distillation.
Carbamate Salt Broad peaks, potentially poor resolution.Reaction with atmospheric CO₂ during storage or work-up.[9]Wash the sample with a dilute base (e.g., 1M NaOH) during work-up to convert the salt back to the free amine.
Expected Spectroscopic Data for this compound

Based on the structure and data from similar compounds like N-methylbenzylamine, the following are expected analytical results:[21][22][23][24]

  • ¹H NMR (CDCl₃):

    • ~7.2-7.3 ppm: Multiplet, 4H (aromatic protons).

    • ~3.7 ppm: Singlet, 2H (benzylic -CH₂-).

    • ~2.6 ppm: Quartet, 2H (ethyl -CH₂-).

    • ~2.4 ppm: Singlet, 3H (N-CH₃).

    • ~1.2 ppm: Triplet, 3H (ethyl -CH₃).

    • ~1.5-2.0 ppm: Broad singlet, 1H (N-H).

  • ¹³C NMR (CDCl₃):

    • ~142-144 ppm: Quaternary aromatic carbon attached to ethyl group.

    • ~137-139 ppm: Quaternary aromatic carbon attached to benzyl group.

    • ~128-129 ppm: Aromatic CH carbons.

    • ~56 ppm: Benzylic -CH₂-.

    • ~36 ppm: N-CH₃.

    • ~28 ppm: Ethyl -CH₂-.

    • ~15 ppm: Ethyl -CH₃.

  • FT-IR (thin film):

    • ~3300-3400 cm⁻¹: N-H stretch (secondary amine).

    • ~2850-3000 cm⁻¹: C-H stretch (alkyl and aromatic).

    • ~1450-1600 cm⁻¹: C=C stretch (aromatic ring).

    • ~1100-1200 cm⁻¹: C-N stretch.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 149.

    • Base Peak: m/z = 134 (loss of methyl group) or m/z = 58 (cleavage to form [CH₃NHCH₂]⁺).

Logical Diagram: Impurity Identification

G start Ambiguous NMR Spectrum q1 Signal at ~9.9 ppm? start->q1 a1 Impurity: 4-ethylbenzaldehyde (Unreacted Starting Material) q1->a1 Yes q2 Singlet integrating to 6H? q1->q2 No end Consult Mass Spec & IR for further confirmation a1->end a2 Impurity: Tertiary Amine (Over-alkylation product) q2->a2 Yes q3 Signal at ~4.6 ppm? q2->q3 No a2->end a3 Impurity: 4-ethylbenzyl alcohol (Aldehyde over-reduction) q3->a3 Yes q3->end No a3->end

Caption: Decision tree for identifying common impurities from ¹H NMR data.

III. References

  • Desai, B., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Sciencemadness Discussion Board (2012). purifying secondary amine. Sciencemadness.org. [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Google Patents. Purification of secondary alkyl amines - US3864402A. Google Patents.

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

  • Wikipedia. Amine alkylation. Wikipedia. [Link]

  • Google Patents. Separation and purification of secondary alkyl primary amines - US3470251A. Google Patents.

  • PubChem. Benzylamine. National Center for Biotechnology Information. [Link]

  • Park, S. B., et al. (2010). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. [Link]

  • Lee, S-H., et al. (2013). EFFICIENT SYNTHESIS OF N-METHYLAMIDES AND AMINES VIA 4-(ALKYLAMINO)BENZYL-N-METHYLAMINE AS A NEW PROTECTING GROUP. HETEROCYCLES. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • YouTube. Reductive Amination. The Organic Chemistry Tutor. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. Reductive Amination. Organic Chemistry Tutor. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation of N-benzylamines - US6476268B1. Google Patents.

  • Google Patents. 4-amino-N-alkyl benzylamine preparation methood - CN105001096A. Google Patents.

  • PrepChem.com. Synthesis of 4-methyl-N-methylbenzylamine. PrepChem.com. [Link]

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  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • BMRB. N-Methylbenzylamine. Biological Magnetic Resonance Bank. [Link]

  • SpectraBase. N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • NIH. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. [Link]

  • eScholarship. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. University of California. [Link]

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Technical Support Center: Scaling Up N-Methyl-4-ethylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-Methyl-4-ethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during process scale-up. Our focus is on the most common and industrially viable method: the reductive amination of 4-ethylbenzaldehyde with methylamine.

Process Overview: Reductive Amination Workflow

The synthesis proceeds via the formation of an intermediate imine from 4-ethylbenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine product, this compound. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, side-product formation, and purification.

G cluster_reactants Starting Materials cluster_reaction Reaction Vessel cluster_workup Workup & Purification A 4-Ethylbenzaldehyde C Combine in Solvent (e.g., MeOH, THF) A->C B Methylamine B->C D Imine Formation (Equilibrium) C->D Mildly Acidic pH (optional catalyst) E Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) D->E Imine Intermediate F Reduction to Amine E->F G Quench Reaction F->G Crude Product H Aqueous Workup (Acid-Base Extraction) G->H I Distillation / Crystallization H->I J Final Product: This compound I->J

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Conversion & Incomplete Reaction

Q: My reaction has stalled, or the conversion of 4-ethylbenzaldehyde is very low. What are the likely causes?

A: Low conversion is a common issue that can typically be traced back to the initial imine formation step or the activity of your reducing agent.[1] Here are the primary areas to investigate:

  • Inefficient Imine Formation: The reaction between the aldehyde and methylamine to form the imine is an equilibrium process.[2] On a larger scale, the removal of the water byproduct is less efficient, which can shift the equilibrium back towards the starting materials.[2]

    • Solution: While chemical dehydrating agents are an option, they are often avoided at scale.[3] Azeotropic removal of water with a suitable solvent (like toluene) can be effective but adds complexity. A more practical approach is to allow sufficient time for the imine to form before adding the reducing agent. Monitoring imine formation via TLC or LC-MS is crucial.[1]

  • Suboptimal pH: Imine formation is catalyzed by mild acid (typically pH 4-5).[1][4][5] If the pH is too low, the methylamine will be protonated to its non-nucleophilic ammonium salt.[1][5] If the pH is too high, the aldehyde's carbonyl group is not sufficiently activated for the nucleophilic attack.[1]

    • Solution: Add a catalytic amount of a mild acid like acetic acid (1.0-1.2 equivalents relative to the amine) to buffer the reaction and promote imine formation.[1]

  • Inactive Reducing Agent: Borohydride reagents can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of the reducing agent or test its activity on a simpler substrate to confirm its efficacy.[1]

  • Poor Solubility: If any of the reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered.[1][6]

    • Solution: Ensure you are using an appropriate solvent that dissolves all components. Common choices include methanol, ethanol, or THF.[7][8] If solubility remains an issue at scale, a slight increase in temperature during imine formation may be necessary, but this must be carefully controlled to avoid side reactions.

Issue 2: Significant Side Product Formation

Q: My main impurity is 4-ethylbenzyl alcohol. How can I minimize its formation?

A: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reduces the starting aldehyde before it can form the imine.[9]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent capable of reducing both the imine and the aldehyde.[8] To improve selectivity, consider using a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[4][5][8] These agents are particularly effective because they are less reactive towards the aldehyde but readily reduce the iminium ion intermediate.[4]

  • Process Control: If using NaBH₄, it is critical to allow the imine to form completely before adding the reducing agent.[8] Add the NaBH₄ portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exotherm and favor reduction of the pre-formed imine.

Q: I am finding residual imine in my final product after workup. Why isn't the reduction going to completion?

A: Persistent imine impurity suggests an incomplete reduction step.[10] This can happen for several reasons, especially when using NaBH₄ in methanol.

  • Competitive Reaction with Solvent: Sodium borohydride can react with the methanol solvent, which competes with the reduction of the imine.[10]

  • Insufficient Reducing Agent: While you may have tried increasing the amount, ensure you are using a sufficient excess (typically 1.2-1.5 equivalents).

  • Solution: Drive the reaction to completion rather than trying to separate the imine from the amine product later, as their physical properties are often very similar.[10] Consider switching to a more robust reducing agent like NaBH(OAc)₃ in a solvent like THF or Dichloromethane (DCM).[8] If you must use NaBH₄, ensure portion-wise addition and allow for a longer reaction time or a slight increase in temperature after the addition is complete to push the reaction to completion.[10]

Issue 3: Scale-Up Specific Challenges

Q: The addition of sodium borohydride is highly exothermic and difficult to control at a larger scale. What are the best practices?

A: This is a critical safety and process control issue. The reaction of borohydrides with protic solvents like methanol generates hydrogen gas and heat.[11]

  • Controlled Addition: Never add the reducing agent all at once. It must be added slowly and in small portions to the cooled reaction mixture (0-10 °C).

  • Adequate Cooling: Ensure your reactor has sufficient cooling capacity to dissipate the heat generated. Monitor the internal temperature closely throughout the addition.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to safely manage the hydrogen gas that evolves.

Q: During the acid-base extraction, I'm getting persistent emulsions that make phase separation a bottleneck. How can I improve the workup?

A: Emulsions are common when working with amines, especially at higher concentrations.

  • Solvent Choice: Ensure your organic solvent has a significantly different density from the aqueous phase.

  • Brine Wash: After the base wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dry" the organic layer by pulling water out of it.

  • Minimize Agitation: During extraction, use gentle mixing or swirling rather than vigorous shaking, which can promote emulsion formation.

  • Filtration: Sometimes, passing the emulsified mixture through a pad of a filter aid like Celite® can help break the emulsion.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for scaling up this synthesis?

A1: The "best" agent depends on a balance of cost, safety, selectivity, and ease of handling. While catalytic hydrogenation is often preferred from a green chemistry perspective, it requires specialized high-pressure equipment.[3] For most applications using chemical hydrides, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for its high selectivity, which minimizes alcohol byproduct formation and simplifies purification.[4][8]

Reducing Agent Advantages Disadvantages Scale-Up Considerations
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[3]Less selective; can reduce the starting aldehyde.[8] Reaction with protic solvents can be highly exothermic and generate H₂ gas.[11]Requires careful temperature control and portion-wise addition. Best added after imine formation is confirmed.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines over aldehydes/ketones.[2][4] Milder, more controlled reaction.More expensive than NaBH₄. Moisture sensitive.[8]Excellent choice for robust, high-yield reactions. Reduces side products, simplifying purification. Often used in aprotic solvents like THF or DCE.[8]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective, similar to NaBH(OAc)₃.[4] Not water-sensitive.[8]Generates toxic cyanide waste streams, which is a major issue for industrial-scale processes.[5]Generally avoided at scale due to the high toxicity and environmental impact of cyanide byproducts.
Catalytic Hydrogenation (H₂/Catalyst) Atom economical ("greenest" option).[3] No stoichiometric metal hydride waste.Requires specialized high-pressure reactor equipment. Catalyst can be expensive and may be deactivated by the amine product.[1][2]Ideal for large-scale manufacturing if the capital investment is justified. Can be very cost-effective and clean.

Q2: How can I effectively monitor the reaction's progress?

A2: Monitoring is key to a successful and optimized reaction. Relying on a fixed reaction time is not advisable during scale-up.[13]

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting aldehyde.[13] You can visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography (GC): These techniques provide more quantitative data, allowing you to track the consumption of starting materials and the formation of the product and any side products in real-time.[1] This is highly recommended for process optimization.

Q3: What are the recommended purification methods for this compound at scale?

A3: Column chromatography is generally not feasible for large quantities.[5][10]

  • Acid-Base Extraction: This is the primary purification method. The crude reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate, MTBE). Washing with a dilute acid (e.g., 1M HCl) will protonate the amine product, pulling it into the aqueous layer and leaving non-basic impurities like the starting aldehyde or alcohol byproduct in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine product is re-extracted into a fresh organic layer.[14][15]

  • Vacuum Distillation: As this compound is a liquid, vacuum distillation is an excellent final purification step to remove non-volatile impurities and any remaining solvent.[12][14]

Q4: What are the critical safety considerations for this process?

A4:

  • Reagent Handling: Methylamine is a flammable and corrosive gas/solution. 4-ethylbenzaldehyde is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reducing Agents: As discussed, borohydride reagents can react exothermically and release flammable hydrogen gas.[11] Ensure proper cooling, controlled addition, and an inert atmosphere.

  • Pressure: Never run the reaction in a sealed vessel that cannot withstand a potential pressure buildup from hydrogen gas evolution.

G Start Low Yield or Incomplete Reaction? CheckImine Confirmed Imine Formation? (Monitor by TLC/LC-MS) Start->CheckImine CheckReagent Check Reducing Agent Activity & Stoichiometry CheckImine->CheckReagent Yes OptimizeImine Optimize Imine Formation: - Adjust pH (4-5) with Acetic Acid - Increase Reaction Time - Check Solubility CheckImine->OptimizeImine No CheckSideProducts Significant Side Products? CheckReagent->CheckSideProducts OptimizeImine->Start Alcohol 4-Ethylbenzyl Alcohol? CheckSideProducts->Alcohol Yes Success Process Optimized CheckSideProducts->Success No Imine Residual Imine? Alcohol->Imine No SwitchReductant Switch to Milder Reductant (e.g., NaBH(OAc)3) OR Ensure Imine Forms First Alcohol->SwitchReductant Yes DriveReduction Drive Reduction to Completion: - Increase Reaction Time/Temp - Ensure Sufficient Reductant Imine->DriveReduction Yes Imine->Success No SwitchReductant->Success DriveReduction->Success

Caption: Troubleshooting logic for scaling up reductive amination.

References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).
  • Shaker, Y. M. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(3), 226-231.
  • BenchChem. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. BenchChem.
  • Shaker, Y. M. (2013).
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
  • BenchChem. (n.d.).
  • Sperry, J. B., & Minteer, C. J. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
  • Sukhikh, A. S., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Gîjiu, C. L., et al. (2021). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. RSC Publishing.
  • GlaxoSmithKline. (n.d.).
  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?
  • Abry, R. G. F., & DuPart, M. S. (1993).
  • Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry.
  • Gillmore, A. T., et al. (2012). Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor.
  • BenchChem. (n.d.). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. BenchChem.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Green Chemistry Teaching and Learning Community. (n.d.). Amines in Pharmaceutical Synthesis. GCTLC.
  • Pereira, V., et al. (2018). Reductive amination of aldehyde 2,4-dinitrophenylhydrazones using cyanoborohydride for determination of selected carbonyl compounds in Port wines, table wines, and wine spirits.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps.
  • Tom, J., et al. (2021). Implementing Continuous Manufacturing for the Final Methylation Step in the AMG 397 Process to Deliver Key Quality Attributes.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2023).
  • Denton, J. R., et al. (2020). Large-scale reductive amination and synthesis applications.
  • Choi, J., et al. (2020). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Prime Scholars.
  • Reddit. (2022). How to purify Benzylamine? Reddit.
  • Wang, C., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing).
  • SIELC Technologies. (2004). N-Methylbenzylamine. SIELC Technologies.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Chemistry Online.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Reddit. (2019).
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  • Reddit. (2023).
  • Google Patents. (2015). CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
  • ResearchGate. (2023). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.

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Validation & Comparative

A Comparative Guide to N-Methylbenzylamine and N-Methyl-4-ethylbenzylamine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of building blocks is a critical decision that dictates the properties and efficacy of the final compound. Benzylamine derivatives, in particular, serve as versatile scaffolds. This guide provides an in-depth comparison of N-Methylbenzylamine, a foundational secondary amine, and its para-substituted analogue, N-Methyl-4-ethylbenzylamine. We will explore their distinct physicochemical properties, spectroscopic signatures, and synthetic considerations, supported by experimental data and established protocols.

The core structural difference lies in the addition of an ethyl group at the para-position of the benzene ring. This seemingly minor modification has significant, predictable consequences on the molecule's physical properties and, potentially, its biological interactions and reactivity. Understanding these differences is paramount for rational molecular design and process development.

Part 1: Comparative Physicochemical Properties

The introduction of a 4-ethyl group onto the N-methylbenzylamine framework directly impacts its molecular weight, polarity, and intermolecular forces. These changes are reflected in its bulk physical properties, such as boiling point and density.

The most notable difference is the increase in boiling point for this compound. This is a direct consequence of its higher molecular weight (149.23 g/mol vs. 121.18 g/mol ) and larger surface area, which lead to enhanced van der Waals forces between molecules, requiring more energy to overcome during the transition to the gas phase. The density and refractive index show slight variations consistent with the addition of the ethyl substituent.

Table 1: Side-by-Side Physicochemical Properties

PropertyN-MethylbenzylamineThis compoundRationale for Difference
Molecular Formula C₈H₁₁N[1]C₁₀H₁₅N[2]Addition of a C₂H₄ unit.
Molar Mass 121.18 g/mol [1][3]149.23 g/mol [2]Increased atomic composition.
Appearance Clear colorless to light yellow liquid[1][3][4]Colorless or light yellow liquid[2]Structurally similar, hence similar appearance.
Boiling Point 184-189 °C[1][5][6]105 °C (at reduced pressure)[2]Higher mass and surface area increase van der Waals forces.
Density 0.939 g/mL at 25 °C[1][3][5]0.91 g/cm³[2]Changes in molecular packing and volume.
Refractive Index (n²⁰/D) 1.522[1][5][6]1.509[2]Altered electronic polarizability.
Water Solubility 65 g/L (20 °C)[1]Slightly soluble[2]Increased hydrocarbon character reduces aqueous solubility.
pKa (Predicted) 9.75 ± 0.10[1]N/AThe ethyl group's weak electron-donating nature may slightly increase basicity.
CAS Number 103-67-3[1][3]568577-84-4[2]Unique identifier for each distinct chemical structure.

Part 2: Spectroscopic Characterization - A Tale of Two Molecules

Distinguishing between these two analogs in a laboratory setting is straightforward using standard spectroscopic techniques. The presence of the 4-ethyl group provides a unique set of signals in NMR spectroscopy and a distinct molecular ion peak in mass spectrometry.

¹H NMR Spectroscopy

In ¹H NMR, the aromatic region provides the most definitive differentiation. N-Methylbenzylamine, being monosubstituted, will show a complex multiplet for the five aromatic protons. In contrast, the para-substitution of this compound results in a symmetrical AA'BB' system, which often appears as two distinct doublets. Furthermore, the ethyl group itself provides two characteristic signals: a quartet around 2.6 ppm and a triplet around 1.2 ppm.

Table 2: Key Distinguishing ¹H NMR Signals (CDCl₃, ppm)

Signal AssignmentN-MethylbenzylamineThis compound (Predicted)
Aromatic Protons ~7.20-7.40 (m, 5H)[7]~7.10-7.25 (AA'BB' system, 4H)
Benzylic Protons (-CH₂-) ~3.74 (s, 2H)[7]~3.70 (s, 2H)
N-Methyl Protons (-CH₃) ~2.44 (s, 3H)[7]~2.45 (s, 3H)
Ethyl Protons (-CH₂CH₃) N/A~2.6 (q, 2H)
Ethyl Protons (-CH₂CH₃) N/A~1.2 (t, 3H)
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) will directly reflect the difference in molar mass. N-Methylbenzylamine will show a molecular ion at m/z 121, while this compound will appear at m/z 149. Both are likely to exhibit a prominent fragment ion corresponding to the loss of the benzylic C-N bond, resulting in a tropylium ion (m/z 91 for the former) or a substituted tropylium ion (m/z 119 for the latter).

Part 3: Synthetic Considerations and Workflow

Both molecules can be synthesized efficiently via reductive amination, a robust and widely used method for forming C-N bonds.[8] This two-step, one-pot process involves the reaction of an aldehyde with a primary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target secondary amine.

The key to the synthesis is the choice of the starting aldehyde. To produce N-Methylbenzylamine, one would start with benzaldehyde. For this compound, the starting material is 4-ethylbenzaldehyde.

Experimental Protocol: General Reductive Amination

Causality: This protocol is designed to first form the iminium ion intermediate from the aldehyde and methylamine. Sodium borohydride is then introduced as a mild and selective reducing agent that readily reduces the polar C=N double bond of the iminium ion without affecting the aromatic ring. Methanol serves as a suitable protic solvent for both reaction stages.

  • Reaction Setup : To a round-bottom flask containing methanol (20 mL), add the appropriate aldehyde (benzaldehyde or 4-ethylbenzaldehyde, 10 mmol).

  • Amine Addition : Add a solution of methylamine (10 mmol, e.g., as a 40% solution in water or a 2M solution in THF) to the stirred aldehyde solution at room temperature.

  • Imine Formation : Stir the reaction mixture at room temperature for 3-4 hours to allow for the formation of the imine intermediate.[9] The progress can be monitored by TLC.

  • Reduction : Cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄, 5 mmol) in small portions. Rationale: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Completion : After the addition is complete, remove the ice bath and stir the mixture for an additional 6-8 hours at room temperature.[9]

  • Workup : Quench the reaction by slowly adding water (10 mL). Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield the pure secondary amine.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the general pathway for the reductive amination synthesis.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_product Final Product Aldehyde Aldehyde (Benzaldehyde or 4-Ethylbenzaldehyde) Imine Iminium Ion [R-CH=N⁺H(CH₃)] Aldehyde->Imine + Methylamine - H₂O Amine Methylamine (CH₃NH₂) Amine->Imine Product Target Secondary Amine (N-Methylbenzylamine or This compound) Imine->Product Reducer Reducing Agent (e.g., NaBH₄) Reducer->Product Hydride Attack

Sources

A Comparative Spectroscopic Guide to N-Methyl-4-ethylbenzylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of reliable and reproducible science. This guide provides an in-depth comparative analysis of the spectral data for N-Methyl-4-ethylbenzylamine and its structurally related analogs. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the key structural features and understand the influence of various substituents on the spectroscopic fingerprints of these compounds. This guide is designed to be a practical resource, offering not just data, but also the rationale behind the observed spectral characteristics, empowering researchers to confidently identify and characterize these important chemical entities.

Introduction

This compound belongs to the broader class of benzylamines, which are prevalent structural motifs in many biologically active compounds. The substitution pattern on both the nitrogen atom and the phenyl ring can significantly impact the molecule's physicochemical properties and its interactions with biological targets. Therefore, a thorough understanding of their spectral properties is crucial for synthesis confirmation, purity assessment, and metabolic studies.

This guide will focus on a comparative analysis of this compound with its key analogs, where either the N-alkyl group or the para-substituent on the phenyl ring is varied. This systematic approach allows for a clear understanding of structure-spectra correlations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The table below compares the expected and observed chemical shifts for this compound and its analogs.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm) of this compound and Analogs in CDCl₃

Compound NameAr-H-CH₂-N-N-CH₃N-CH₂-CH₃Ar-CH₂-CH₃Ar-CH(CH₃)₂Ar-CH₃
N-Methylbenzylamine ~7.20-7.35 (m, 5H)~3.74 (s, 2H)~2.43 (s, 3H)----
N-Ethylbenzylamine ~7.20-7.38 (m, 5H)~3.78 (s, 2H)-~2.67 (q, 2H), ~1.12 (t, 3H)---
4-Methylbenzylamine ~7.15 (d, 2H), ~7.25 (d, 2H)~3.85 (s, 2H)----~2.35 (s, 3H)
N-Methyl-4-methylbenzylamine ~7.10 (d, 2H), ~7.20 (d, 2H)~3.65 (s, 2H)~2.45 (s, 3H)---~2.32 (s, 3H)
4-Isopropylbenzylamine ~7.20 (d, 2H), ~7.27 (d, 2H)~3.84 (s, 2H)---~2.90 (sept, 1H), ~1.24 (d, 6H)-
This compound (Predicted) ~7.15 (d, 2H), ~7.25 (d, 2H)~3.70 (s, 2H)~2.45 (s, 3H)-~2.65 (q, 2H), ~1.23 (t, 3H)--

Expertise & Experience: Interpreting the ¹H NMR Data

  • Aromatic Protons (Ar-H): The aromatic protons typically appear as a complex multiplet between 7.2 and 7.4 ppm for unsubstituted benzyl rings. For para-substituted analogs, this region simplifies into two doublets (an AA'BB' system), a characteristic pattern for 1,4-disubstitution.

  • Benzylic Protons (-CH₂-N-): The methylene protons adjacent to the nitrogen and the aromatic ring are deshielded by both and typically appear as a singlet around 3.7-3.8 ppm. The nature of the N-alkyl and para-substituent has a minor influence on this chemical shift.

  • N-Alkyl Protons: The protons on the N-alkyl group are deshielded by the adjacent nitrogen atom. An N-methyl group gives a sharp singlet around 2.4-2.5 ppm. An N-ethyl group shows a quartet for the methylene protons (~2.7 ppm) and a triplet for the methyl protons (~1.1 ppm) due to coupling with each other.

  • Para-Alkyl Protons: The chemical shifts of the protons on the para-alkyl group are characteristic. For a 4-ethyl group, a quartet around 2.65 ppm and a triplet around 1.23 ppm are expected. For a 4-isopropyl group, a septet around 2.90 ppm and a doublet around 1.24 ppm are observed.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm) of this compound and Analogs in CDCl₃

Compound NameAr-C (Quaternary)Ar-CH-CH₂-N-N-CH₃N-CH₂-CH₃Ar-CH₂-CH₃Ar-CH(CH₃)₂Ar-CH₃
N-Methylbenzylamine ~139.5~128.5, ~128.2, ~127.0~56.5~36.3----
N-Ethylbenzylamine ~140.0~128.3, ~128.1, ~126.8~54.1-~44.2, ~15.3---
4-Methylbenzylamine ~140.9, ~135.9~129.1, ~128.9~46.3----~21.0
N-Methyl-4-methylbenzylamine ~136.6, ~136.2~129.2, ~128.5~56.3~36.1---~21.1
4-Isopropylbenzylamine ~147.5, ~138.5~127.3, ~126.6~46.5---~33.8, ~24.1-
This compound (Predicted) ~143.0, ~137.0~128.5, ~128.0~56.4~36.2-~28.5, ~15.8--

Expertise & Experience: Interpreting the ¹³C NMR Data

  • Aromatic Carbons: The aromatic carbons typically resonate between 125 and 145 ppm. The quaternary carbons (to which the benzyl group and the para-substituent are attached) are generally found at lower field (higher ppm) compared to the protonated aromatic carbons.

  • Benzylic Carbon (-CH₂-N-): The benzylic carbon is found around 54-57 ppm.

  • N-Alkyl Carbons: The N-methyl carbon appears around 36 ppm. For an N-ethyl group, the methylene carbon is around 44 ppm and the methyl carbon is around 15 ppm.

  • Para-Alkyl Carbons: The carbons of the para-alkyl group have characteristic chemical shifts. For a 4-ethyl group, the methylene and methyl carbons are expected around 28.5 and 15.8 ppm, respectively. For a 4-isopropyl group, the methine and methyl carbons are at approximately 33.8 and 24.1 ppm, respectively.[1]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Analogs

Compound NameN-H StretchC-H (sp³) StretchC-H (sp²) StretchC=C Aromatic StretchC-N Stretch
Benzylamine ~3370, ~3300 (two bands, primary amine)~2850-2960~3030-3080~1600, ~1495, ~1450~1275
N-Methylbenzylamine ~3330 (one band, secondary amine)~2850-2960~3030-3080~1605, ~1495, ~1455~1120
N-Ethylbenzylamine ~3320 (one band, secondary amine)~2850-2970~3020-3080~1603, ~1495, ~1453~1115
This compound (Predicted) ~3330 (one band, secondary amine)~2860-2970~3020-3080~1610, ~1515, ~1450~1125

Expertise & Experience: Interpreting the IR Spectra

  • N-H Stretch: This is a key diagnostic peak. Primary amines, like benzylamine, show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[2] Secondary amines, such as N-methyl- and N-ethylbenzylamine, exhibit a single, generally weaker, N-H stretching band. The absence of a peak in this region would indicate a tertiary amine.

  • C-H Stretches: The region between 2850 and 3000 cm⁻¹ is characteristic of C-H stretching vibrations of sp³ hybridized carbons (from the alkyl groups). The peaks just above 3000 cm⁻¹ are due to the C-H stretching of the sp² hybridized carbons of the aromatic ring.

  • C=C Aromatic Stretch: The sharp peaks in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. The substitution pattern on the ring can influence the exact position and number of these bands.

  • C-N Stretch: The C-N stretching vibration for alkylamines is typically found in the 1020-1250 cm⁻¹ region. For aromatic amines, this band is usually stronger and appears at a slightly higher wavenumber (1250-1335 cm⁻¹).

III. Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expertise & Experience: Interpreting the Mass Spectra

The electron ionization (EI) mass spectra of benzylamines are characterized by several key fragmentation pathways:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. For this compound, the expected M⁺ peak would be at m/z 149.

  • Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium ion or a substituted tropylium ion. For this compound, this would result in a fragment at m/z 134 (M-15, loss of a methyl group) or a fragment at m/z 120 (M-29, loss of an ethyl group). The most prominent fragment is often the substituted benzyl cation.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is also a common fragmentation pathway for amines. For this compound, this could lead to the loss of a hydrogen atom (M-1) or an ethyl radical from the p-ethylbenzyl moiety.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
149[M]⁺
134[M - CH₃]⁺
120[M - C₂H₅]⁺
91[C₇H₇]⁺ (Tropylium ion)
44[CH₃-NH=CH₂]⁺

IV. Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time: 2-4 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2-5 s

    • Acquisition Time: 1-2 s

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film). For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

    • Scan Speed: 2-3 scans/s

V. Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of This compound and Analogs purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight & Fragmentation structure Structural Elucidation nmr->structure ir->structure ms->structure comparison Comparative Analysis of Spectral Data structure->comparison guide Publish Comparison Guide comparison->guide G molecular_ion This compound Molecular Ion (M⁺) m/z = 149 fragment1 Loss of Methyl Radical [M - CH₃]⁺ m/z = 134 molecular_ion->fragment1 Benzylic Cleavage fragment2 Loss of Ethyl Radical [M - C₂H₅]⁺ m/z = 120 molecular_ion->fragment2 Benzylic Cleavage tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 fragment2->tropylium Further Fragmentation

Caption: Predominant benzylic cleavage fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive framework for the spectral comparison of this compound and its analogs. By understanding the principles behind NMR, IR, and MS, and by systematically comparing the data of related compounds, researchers can confidently identify and characterize these molecules. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific integrity and accuracy of research in drug discovery and development.

References

Sources

A Comparative Analysis of N-Methylbenzylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-Methylbenzylamine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The benzylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts. Within this class, N-methylbenzylamine derivatives have emerged as a particularly interesting subgroup, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the biological activities of N-methylbenzylamine derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying structure-activity relationships.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the ability of N-methylbenzylamine derivatives to act as potent and selective enzyme inhibitors. A prime target for these compounds is monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.[1]

Monoamine Oxidase B (MAO-B) Inhibition

The inhibition of MAO-B can increase the levels of dopamine in the brain, offering a therapeutic strategy for Parkinson's disease.[1] Novel benzylamine-sulfonamide derivatives have been synthesized and evaluated for their MAO inhibitory potential, with some compounds exhibiting significant and selective MAO-B inhibition.[1]

Comparative Inhibition Data for Benzylamine-Sulfonamide Derivatives against hMAO-B:

CompoundStructureIC50 (µM) against hMAO-B
4i N-(4-fluorobenzyl)-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide0.041 ± 0.001
4t N-(4-methylbenzyl)-2-((5-propyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide0.065 ± 0.002
Selegiline (Reference) Not explicitly stated in the provided text, but used as a reference agent.

Data synthesized from a study on new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[1]

The exceptional potency of compounds 4i and 4t underscores the potential of the N-benzylamine scaffold in designing selective MAO-B inhibitors. Molecular docking studies have suggested that these compounds bind effectively within the catalytic site of the hMAO-B enzyme, close to the FAD cofactor, with interactions such as π-π stacking and hydrogen bonding contributing to their inhibitory activity.[1] The nature of this inhibition has been determined to be non-competitive.[1]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The following is a generalized protocol for determining the in vitro MAO-B inhibitory activity of test compounds.

Objective: To determine the concentration of the test compound that inhibits 50% of the MAO-B enzyme activity (IC50).

Materials:

  • Human MAO-B enzyme (recombinant or from a tissue source)

  • Test compounds (N-methylbenzylamine derivatives)

  • Reference inhibitors (e.g., selegiline)

  • Substrate (e.g., benzylamine or a fluorometric substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the MAO-B enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

  • Detection: Measure the product formation over time using a microplate reader. The method of detection will depend on the substrate used (e.g., measuring absorbance at a specific wavelength for a colorimetric product or fluorescence for a fluorometric product).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (enzyme activity without any inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.[1]

Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound and Reference Dilutions C Add Buffer, Compound, and Enzyme to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Monitor Product Formation E->F G Calculate Reaction Rates and % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the in vitro MAO-B inhibitory activity of test compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Benzylamine derivatives have also demonstrated significant potential as anticancer agents. Studies have shown that certain derivatives can induce apoptosis and reduce proliferation, migration, and metastasis in melanoma cells.[2]

Modulation of the Wnt/β-catenin Pathway

One of the key mechanisms underlying the anticancer effects of some benzylamine derivatives is their ability to modulate the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, including melanoma.[2] Activation of this pathway can lead to uncontrolled cell growth and tumorigenesis.[2] Certain benzylamine derivatives have been shown to alter the Wnt/β-catenin pathway, contributing to their antitumor effects.[2]

Wnt/β-catenin Signaling Pathway and Potential Intervention by Benzylamine Derivatives

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled Fzd->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex inhibition APC APC Axin Axin GSK3b GSK3β CK1 CK1 BetaCatenin β-catenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocation DestructionComplex->BetaCatenin phosphorylation Benzylamine Benzylamine Derivative Benzylamine->DestructionComplex potential modulation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: The Wnt/β-catenin signaling pathway and a potential point of intervention for benzylamine derivatives.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of N-methylbenzylamine derivatives is further supported by their cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity of 4-Methylbenzamide Derivatives:

CompoundTarget Cell LineIC50 (µM)
7 K562 (leukemia)2.27
7 HL-60 (leukemia)1.42
7 OKP-GS (renal carcinoma)4.56
10 K562 (leukemia)2.53
10 HL-60 (leukemia)1.52
Sorafenib (Reference) K562 (leukemia)2.90 ± 0.4

Data from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[3]

Compounds 7 and 10 , which contain a 2,6-dichloropurine moiety, demonstrated high activity against all studied cell lines, comparable to the reference drug sorafenib.[3] These compounds were also found to induce apoptosis and cell cycle arrest at the G2/M phase in OKP-GS cells.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., K562, HL-60)

  • Cell culture medium (e.g., RPMI 1640) and supplements

  • Test compounds

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add the MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-methylbenzylamine derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence potency and selectivity. For example, in the benzylamine-sulfonamide series, a 4-fluoro or 4-methyl substituent on the benzyl ring was present in the most potent MAO-B inhibitors.[1]

  • The N-Substituent: The group attached to the nitrogen atom is critical for activity. While this guide focuses on N-methyl derivatives, other substitutions can dramatically alter the biological profile.

  • The Linker and Heterocyclic Moiety: In more complex derivatives, the linker connecting the N-benzylamine core to other functionalities, and the nature of any appended heterocyclic rings, play a crucial role in determining the interaction with the biological target.[1][3]

Conclusion

N-methylbenzylamine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to selectively inhibit enzymes like MAO-B and to exert potent cytotoxic effects on cancer cells through mechanisms such as the modulation of the Wnt/β-catenin pathway highlights their therapeutic potential. The continued exploration of the structure-activity relationships within this chemical space, guided by robust in vitro and in silico methods, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of diseases.

References

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PubMed Central. (2018-08-23). [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC - NIH. [Link]

  • Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans - PMC - NIH. [Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH. [Link]

  • Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. [Link]

  • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021-11-25). [Link]

  • N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem. [Link]

  • Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential - SciSpace. (2017-11-10). [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC - NIH. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • Trans-4-(N-Methylamino)-4´-{2-[2-(2-[18F]fluoro-ethoxy) - NCBI. (2009-05-11). [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020-12-01). [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. [Link]420-3049/27/21/7231)

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A Comparative Guide to the Validation of Analytical Methods for N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-Methyl-4-ethylbenzylamine

This compound is a substituted benzylamine that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The purity and precise quantification of this compound are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product. Consequently, robust and validated analytical methods are not merely a procedural formality but a cornerstone of quality control and regulatory compliance in drug development and chemical manufacturing.

This guide provides a comparative analysis of the principal analytical techniques suitable for the quantification and purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the foundational principles of each method, present detailed protocols for their validation in accordance with international guidelines, and offer data-driven insights to aid researchers in selecting the optimal method for their specific application. The causality behind experimental choices is emphasized, reflecting a field-proven approach to analytical science.

Core Analytical Strategies: A Head-to-Head Comparison

The choice between GC-MS and HPLC is dictated by the physicochemical properties of this compound, the required sensitivity, and the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the premier choice for volatile and semi-volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted molecules and detects them based on their mass-to-charge ratio, providing exceptional specificity and sensitivity. The structural information from the mass spectrum serves as a highly reliable identifier.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. A key challenge for a simple secondary amine like this compound is its lack of a strong chromophore, which limits its detectability with standard UV-Vis detectors. Therefore, HPLC methods for this analyte often necessitate either coupling with a mass spectrometer (LC-MS) for sensitive detection or pre-column derivatization to attach a UV-active or fluorescent tag to the molecule.

Comparative Performance Overview
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Suitability Excellent, due to the analyte's volatility.Good, but detection can be a challenge.
Detection Mass Spectrometry (highly specific and sensitive).UV-Vis (low sensitivity), Fluorescence (requires derivatization), MS.
Sensitivity High to very high (ng/mL to pg/mL).Moderate with UV; High with Fluorescence or MS.
Specificity Excellent, based on retention time and mass spectrum.Good with UV; Excellent with MS.
Sample Prep Simple liquid-liquid extraction or dilution.May require derivatization, adding complexity.
Key Advantage Direct analysis with high confidence in identification.Avoids high temperatures, preventing thermal degradation.

The Architecture of Method Validation

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. The validation process is a systematic evaluation of a method's performance characteristics, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3]

Below is a logical workflow for the validation process.

Validation_Workflow Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop Initial Method Parameters Opt Optimize Separation & Detection Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Generate Final Validation Report Rob->Report Protocol Write Validation Protocol

Caption: A typical workflow for analytical method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Causality: The goal is to prove that the signal being measured comes only from this compound. Potential process impurities could arise from starting materials or side reactions during synthesis.[4][5]

  • Experimental Protocol:

    • Analyze a blank solvent and a blank matrix sample to ensure no interfering peaks are present at the retention time of the analyte.

    • Prepare a solution containing the this compound standard.

    • If available, prepare separate solutions of known related substances (e.g., 4-ethylbenzylamine, N,N-dimethyl-4-ethylbenzylamine).

    • Prepare a spiked sample containing the analyte and all potential impurities.

    • Analyze all samples and demonstrate that the analyte peak is well-resolved from all other components (Resolution > 2.0). For MS detection, confirm that there is no ion suppression or enhancement from co-eluting species.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Causality: This establishes the concentration range over which the assay is accurate and precise.

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target test concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area (or response) versus concentration.

    • Perform a linear regression analysis.

ParameterAcceptance CriteriaRationale
Coefficient of Determination (r²) ≥ 0.998Indicates a strong linear relationship between concentration and response.[6]
Y-intercept Should be close to zero.A significant non-zero intercept may indicate bias or interference.
Residual Plot Random distribution around zero.A non-random pattern suggests a non-linear relationship.
Accuracy (Trueness)

Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies.

  • Causality: This parameter confirms that the sample preparation and analytical measurement do not introduce a systematic error or bias.

  • Experimental Protocol:

    • Prepare a blank sample matrix (placebo).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • Calculation: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

ParameterAcceptance CriteriaRationale
Mean Recovery 98.0% - 102.0%Ensures the measured value is very close to the actual amount present.
%RSD of Replicates ≤ 2.0%Demonstrates the precision of the accuracy measurement.[6]
Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Causality: Precision demonstrates the random error of the method, ensuring results are reproducible.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration. This should be performed by one analyst on one instrument over a short period.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both studies.

ParameterAcceptance CriteriaRationale
%RSD for Repeatability ≤ 2.0%Confirms low variability under ideal conditions.
%RSD for Intermediate Precision ≤ 2.0%Confirms the method is reproducible under typical laboratory variations.

digraph "Precision_Relationship" {
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node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Validation [label="Method Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repeatability [label="Repeatability\n(Intra-Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate\nPrecision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reproducibility [label="Reproducibility\n(Inter-Lab)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Validation -> Precision; Validation -> Accuracy; Precision -> Repeatability; Precision -> Intermediate; Precision -> Reproducibility; }

Caption: Relationship between key validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. The LOQ is critical for impurity analysis.

  • Causality: These parameters define the lower limits of the method's performance.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The accuracy and precision at the claimed LOQ must be experimentally verified.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Causality: This ensures the method is reliable during routine use when minor variations are inevitable.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., GC oven ramp rate ±2°C/min, HPLC mobile phase composition ±2%, column temperature ±5°C).

    • Vary one parameter at a time while keeping others constant.

    • Analyze a system suitability sample under each condition and evaluate the impact on results (e.g., peak retention time, resolution, area). The results should not deviate significantly from the nominal conditions.

Field-Proven Experimental Protocols

The following are model protocols that serve as a robust starting point. They must be fully validated for the specific matrix and instrumentation used.

GC-MS Protocol for this compound Assay
  • Rationale: This direct injection method leverages the analyte's volatility for a straightforward and highly specific analysis. A DB-5MS column is chosen for its versatility and stability.[7]

  • Instrumentation:

    • GC: Agilent 6890 or equivalent with a split/splitless injector.

    • Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • MS: Agilent 5975 Mass Selective Detector or equivalent.

  • Method Parameters:

    • Injector: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MSD:

      • Transfer Line: 280°C.

      • Ion Source: 230°C (Electron Ionization, 70 eV).

      • Acquisition: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. Potential ions for this compound (C10H15N, MW 149.23) could include m/z 149 (M+), 134 ([M-CH3]+), and 120 ([M-C2H5]+).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Further dilute 1.0 mL of this solution to 10.0 mL with methanol for a final concentration of approximately 100 µg/mL.

HPLC-UV Protocol (with Derivatization)
  • Rationale: Since this compound lacks a strong chromophore, this method uses pre-column derivatization with Dansyl Chloride to attach a highly UV-absorbent tag, enabling sensitive detection. A C18 column is used for robust reversed-phase separation.[8]

  • Instrumentation:

    • HPLC: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Method Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C.

    • Detection: 254 nm.

  • Derivatization & Sample Preparation:

    • Prepare a sample solution of this compound in acetonitrile (approx. 100 µg/mL).

    • To 1.0 mL of the sample solution, add 1.0 mL of a Dansyl Chloride solution (1 mg/mL in acetone) and 0.5 mL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Vortex and heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and inject into the HPLC system.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, but they serve different strengths. GC-MS offers a direct, highly specific, and sensitive method that is often ideal for purity and assay testing. HPLC, while potentially requiring a derivatization step to achieve adequate sensitivity with UV detection, provides an excellent alternative, especially when thermal degradation is a concern or when an LC-MS system is available.

The ultimate choice of method must be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and available instrumentation. Regardless of the chosen technique, a rigorous validation according to established guidelines is non-negotiable. It is the only way to ensure that the generated data is accurate, reliable, and defensible, thereby upholding the principles of scientific integrity and product quality.

References

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

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  • HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

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A Comparative Guide to Substituted Benzylamines: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines are a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold allows for fine-tuning of chemical properties, leading to a broad spectrum of biological activities and material characteristics. This guide provides an in-depth comparative analysis of substituted benzylamines, delving into their synthesis, characterization, and diverse applications, supported by experimental insights and data.

Strategic Synthesis of Substituted Benzylamines

The synthesis of substituted benzylamines can be approached through several strategic pathways, with the choice often dictated by the desired substitution pattern, scalability, and available starting materials. Two of the most prevalent and versatile methods are Reductive Amination and Nucleophilic Substitution.

Reductive Amination: A Versatile and Widely Used Method

Reductive amination is a highly efficient and popular method for synthesizing primary, secondary, and tertiary amines, including substituted benzylamines.[1][2] This reaction typically involves the condensation of a substituted benzaldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A key advantage of this method is the wide availability of substituted benzaldehydes and primary amines, allowing for the creation of a diverse library of benzylamine derivatives.[3] The reaction can be performed as a one-pot synthesis, which is efficient and minimizes waste.[4] Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1][5] The choice of reducing agent can be critical; for instance, NaBH(OAc)₃ is often preferred for its mildness and selectivity.[4]

Experimental Protocol: One-Pot Reductive Amination of a Substituted Benzaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Substituted Benzaldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Primary Amine Amine->Imine Benzylamine Substituted Benzylamine Imine->Benzylamine + [H] (Reducing Agent) caption Reductive Amination Workflow

Caption: Workflow for the synthesis of substituted benzylamines via reductive amination.

Nucleophilic Substitution: A Classic Approach

Nucleophilic substitution offers another robust route to substituted benzylamines, particularly for the synthesis of secondary and tertiary amines.[6] This method involves the reaction of a substituted benzyl halide (e.g., bromide or chloride) with a primary or secondary amine. The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile, displacing the halide leaving group.[6][7]

The reactivity of the benzyl halide is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups can increase the rate of reaction, while electron-withdrawing groups can decrease it.[6] A base is often added to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of a Secondary Benzylamine via Nucleophilic Substitution

  • Reaction Setup: In a sealed tube, combine the substituted benzyl bromide (1.0 eq), the primary amine (1.2 eq), and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80°C) for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Nucleophilic_Substitution cluster_reactants Reactants cluster_product Product BenzylHalide Substituted Benzyl Halide Benzylamine Substituted Benzylamine BenzylHalide->Benzylamine + Amine (SN2) Amine Primary/Secondary Amine Amine->Benzylamine caption Nucleophilic Substitution Workflow

Caption: Workflow for the synthesis of substituted benzylamines via nucleophilic substitution.

Comprehensive Characterization of Substituted Benzylamines

Accurate characterization is paramount to confirm the structure and purity of the synthesized substituted benzylamines. A combination of spectroscopic techniques is typically employed.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms and the substitution pattern on the aromatic ring.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11][12] The characteristic N-H stretching vibrations for primary and secondary amines are typically observed in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structure confirmation.[8][13]

TechniqueInformation ProvidedTypical Observations for Substituted Benzylamines
¹H NMR Proton environment and connectivityAromatic protons (δ 6.5-8.0 ppm), benzylic protons (δ 3.5-4.5 ppm), N-H protons (variable, δ 1.0-5.0 ppm)
¹³C NMR Carbon skeletonAromatic carbons (δ 110-160 ppm), benzylic carbon (δ 40-60 ppm)
IR Functional groupsN-H stretch (3300-3500 cm⁻¹), C-N stretch (1000-1250 cm⁻¹), aromatic C-H and C=C stretches
MS Molecular weight and fragmentationMolecular ion peak (M⁺), characteristic fragmentation patterns (e.g., loss of the benzyl group)

Comparative Analysis of Applications

The diverse applications of substituted benzylamines stem from the ability to tailor their properties through targeted substitutions on the benzyl ring and the amine nitrogen.

Medicinal Chemistry: A Privileged Scaffold

Substituted benzylamines are considered a "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents.[14][15]

  • Antifungal and Antibacterial Agents: Many benzylamine derivatives exhibit potent antifungal and antibacterial activities.[3][16][17] The nature and position of substituents on the aromatic ring significantly influence their efficacy.

  • Antidepressants and Selective Serotonin Reuptake Inhibitors (SSRIs): The benzylamine framework is a key component in several SSRIs.[18][19] Structure-activity relationship (SAR) studies have shown that specific substitution patterns can enhance potency and selectivity for the serotonin transporter.[18]

  • Enzyme Inhibitors: Substituted benzylamines have been developed as inhibitors for various enzymes, including monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase.[20][21][22] The electronic and steric properties of the substituents play a crucial role in their binding affinity and inhibitory activity.[20]

  • Anticancer Agents: Certain bis-8-hydroxyquinoline substituted benzylamines have demonstrated promising antitumor activity.[23]

Materials Science: Building Blocks for Functional Materials

Beyond pharmaceuticals, substituted benzylamines are valuable in materials science.[14]

  • Polymer Chemistry: They can be used as monomers or curing agents in the synthesis of polymers, imparting specific properties such as thermal stability and conductivity.[14]

  • Nanomaterials: Benzylamine derivatives are utilized to functionalize nanoparticles, enhancing their stability and reactivity for applications in catalysis and electronics.[14][24]

Structure-Activity Relationship (SAR) Insights

The biological activity and material properties of substituted benzylamines are intricately linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into these relationships.[20]

For instance, in the oxidation of para-substituted benzylamines by monoamine oxidase A (MAO A), the rate of reaction is strongly correlated with the electron-withdrawing properties of the substituent.[20] In contrast, the binding affinity is more dependent on the van der Waals volume of the substituent.[20] Such studies are crucial for the rational design of more potent and selective molecules.

Conclusion

This guide has provided a comparative overview of the synthesis, characterization, and applications of substituted benzylamines. The versatility of synthetic routes like reductive amination and nucleophilic substitution, coupled with a deep understanding of their structure-activity relationships, continues to position this class of compounds at the forefront of research in medicinal chemistry and materials science. The ability to precisely modify their structure allows for the development of novel therapeutics and advanced materials with tailored functionalities.

References

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A Comparative Guide to the Reactivity of N-Methyl-4-ethylbenzylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-ethylbenzylamine is a secondary amine featuring both N-alkylation and para-alkylation on the benzylamine core structure. Understanding its reactivity is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals.[1][2] This guide dissects the electronic and steric effects imparted by the N-methyl and 4-ethyl groups to predict and rationalize the compound's reactivity in key chemical transformations. The analysis is grounded in a comparative framework, leveraging the well-documented chemistry of benzylamine, N-methylbenzylamine, and 4-ethylbenzylamine.

Structural Analogs for Comparison

To logically deconstruct the reactivity of this compound, we will compare it against three closely related compounds:

  • Benzylamine: The parent compound, providing a baseline for reactivity.

  • N-Methylbenzylamine: A secondary amine, which allows for the specific analysis of the N-methyl group's influence on the nitrogen's nucleophilicity and basicity.[3]

  • 4-Ethylbenzylamine: A primary amine with a para-alkyl substituent, enabling the examination of the electronic effect of the ethyl group on the aromatic ring.

Comparative Reactivity Analysis

The reactivity of these amines can be considered from two primary perspectives: reactions involving the nitrogen atom (nucleophilicity and basicity) and reactions involving the aromatic ring (electrophilic aromatic substitution).

Nucleophilicity and Basicity of the Amine Group

The lone pair of electrons on the nitrogen atom in benzylamines is readily available for donation, making them both basic and nucleophilic.[4][5] Unlike aniline, the methylene (-CH2-) spacer prevents the delocalization of this lone pair into the benzene ring, preserving its reactivity.[4][5]

Electronic Effects:

  • N-Methyl Group: The methyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom. This enhanced electron density generally leads to an increase in both basicity and nucleophilicity compared to the primary amine, benzylamine.[6]

  • 4-Ethyl Group: The ethyl group at the para position is also electron-donating through an inductive effect (+I effect).[7] This effect increases the electron density of the entire molecule, including the benzylic carbon and, to a lesser extent, the nitrogen atom, thus slightly enhancing basicity and nucleophilicity compared to benzylamine.

Steric Effects:

  • N-Methyl Group: The presence of a methyl group on the nitrogen atom introduces steric hindrance around the nucleophilic center.[8] While electronic effects suggest N-methylbenzylamine should be more reactive than benzylamine, this steric bulk can slow down the rate of reaction with sterically demanding electrophiles.[9][10]

Predicted Reactivity Order (Nucleophilicity/Basicity):

Based on the interplay of these effects, the predicted order of increasing nucleophilicity and basicity is:

Benzylamine < 4-Ethylbenzylamine < N-Methylbenzylamine ≈ this compound

This compound is expected to be one of the most basic and nucleophilic compounds in this series due to the combined electron-donating effects of both the N-methyl and 4-ethyl groups. However, its reactivity in SN2 reactions might be slightly attenuated by steric hindrance compared to its primary amine counterparts when reacting with bulky electrophiles.

Electrophilic Aromatic Substitution (EAS)

The benzylamine moiety contains an activating group, the alkylamine side chain, which directs incoming electrophiles to the ortho and para positions of the benzene ring.[11]

Electronic Effects:

  • -CH2NHR Group: The entire benzylamine side chain is an electron-donating group, activating the ring towards electrophilic attack compared to benzene.[12]

  • 4-Ethyl Group: The ethyl group is an additional activating, ortho-, para- directing group. In this compound and 4-ethylbenzylamine, its presence at the para position further enhances the electron density of the ring, making these compounds more reactive towards EAS than benzylamine and N-methylbenzylamine.[12][13]

Predicted Reactivity Order (Electrophilic Aromatic Substitution):

The reactivity towards EAS is primarily governed by the electron-donating ability of the substituents on the aromatic ring.

Benzylamine ≈ N-Methylbenzylamine < 4-Ethylbenzylamine ≈ this compound

The compounds with the 4-ethyl group are predicted to be significantly more reactive in EAS reactions due to the cumulative activating effect of the alkyl group and the aminoalkyl side chain.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity, the following experimental protocols are proposed.

Experiment 1: Competitive N-Alkylation to Assess Nucleophilicity

This experiment aims to directly compare the nucleophilicity of the four amines in a competitive reaction.

Protocol:

  • Prepare equimolar solutions (e.g., 0.1 M) of benzylamine, N-methylbenzylamine, 4-ethylbenzylamine, and this compound in a suitable aprotic solvent like acetonitrile.

  • Combine equal volumes of the four amine solutions into a single reaction vessel.

  • Add a limiting amount (e.g., 0.25 equivalents relative to the total amine concentration) of a reactive alkylating agent, such as benzyl bromide. The reaction is an SN2 type substitution.[14]

  • Stir the reaction mixture at room temperature for a predetermined time (e.g., 1 hour).

  • Quench the reaction by adding a large volume of water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the four corresponding N-benzylated products. The product distribution will directly correlate with the relative nucleophilicity of the starting amines.

Diagram of the N-Alkylation Workflow:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Equimolar solutions of four amine analogs B Combine amines in reaction vessel A->B Mix C Add limiting benzyl bromide B->C Initiate D Stir at RT C->D React E Quench with water D->E Stop F Extract with ether E->F G GC-MS Analysis F->G Quantify products

Caption: Workflow for competitive N-alkylation experiment.

Experiment 2: Competitive Nitration to Assess Aromatic Ring Reactivity

This experiment will compare the reactivity of the aromatic ring towards electrophilic aromatic substitution.

Protocol:

  • Prepare equimolar solutions (e.g., 0.1 M) of the four amine analogs in a suitable solvent like acetic acid.

  • Combine equal volumes of the four amine solutions in a reaction vessel cooled in an ice bath.

  • Slowly add a pre-mixed, chilled solution of nitric acid and sulfuric acid (a limiting amount, e.g., 0.25 equivalents relative to the total amine concentration).

  • Stir the reaction at 0°C for a set time (e.g., 30 minutes).

  • Carefully quench the reaction by pouring it over crushed ice and neutralizing with a base (e.g., sodium bicarbonate).

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) to quantify the various nitrated products formed from each starting amine. The relative yields of the nitrated products will indicate the relative reactivity of the aromatic rings.

Diagram of the Electrophilic Aromatic Substitution (Nitration) Mechanism:

Caption: General mechanism for electrophilic aromatic substitution.

Summary of Predicted and Experimental Outcomes

The following table summarizes the predicted reactivity trends and provides a template for recording experimental results.

Compound Structure Predicted Nucleophilicity/Basicity Rank Predicted EAS Reactivity Rank Experimental N-Alkylation Product Ratio (%) Experimental Nitration Product Ratio (%)
BenzylaminePh-CH₂-NH₂1 (Lowest)1 (Lowest)
N-MethylbenzylaminePh-CH₂-NH(CH₃)31
4-Ethylbenzylamine(4-Et)Ph-CH₂-NH₂22 (Highest)
This compound(4-Et)Ph-CH₂-NH(CH₃)4 (Highest)2

Rank 1 = Least Reactive, Rank 4 = Most Reactive

Conclusion

The reactivity of this compound is a product of the interplay between the electron-donating effects of the N-methyl and 4-ethyl groups and the steric hindrance imparted by the N-methyl group. It is predicted to be a highly effective nucleophile and possess a strongly activated aromatic ring. The N-methyl group primarily enhances the nucleophilicity of the nitrogen atom, while the 4-ethyl group primarily activates the aromatic ring for electrophilic substitution. This dual enhancement of reactivity makes this compound a versatile building block in organic synthesis. The proposed experimental protocols provide a clear and robust framework for empirically validating these theoretical predictions, offering valuable data for researchers in drug discovery and process development.

References

  • Alkylation of Amines. (n.d.). LibreTexts.
  • Benzylamine: Properties, Preparation and Applications. (2023, May 24). ChemicalBook.[15]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.[9]

  • Substituent Effects. (n.d.). University of Calgary.

  • The sulfonation of ethylbenzene is an electrophilic aromatic substitution reaction. (n.d.). Pearson+.[16]

  • N-Methylbenzylamine. (n.d.). MedChemExpress.[17]

  • Arrange in increasing order of basicity aniline, benzylamine, ammonia, N-methylbenzamine. (2025, October 11). Filo.[6]

  • Alkyl groups attached to the benzene ring have electron releasing effect in the order - Me-> MeCH₂->. (2023, March 24). Brainly.in.[7]

  • Benzylamine. (2025, February 12). Sciencemadness Wiki.[18]

  • Which one among ethylbenzene, benzene, propylbenzene and butylbenzene, is the most reactive towards an electrophilic substitution? (2018, March 28). Quora.[13]

  • Which is more reactive, aniline or benzylamine? (2021, November 12). Quora.[4]

  • N-Methylbenzylamine. (n.d.). CymitQuimica.[3]

  • Substituent Effects. (n.d.). Lumen Learning - Organic Chemistry II.[11]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry.[12]

  • Electrophilic Aromatic Substitution. (n.d.). Wikipedia.[19]

  • N-Methylbenzylamine Properties. (n.d.). ChemicalBook.[1]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV.[8]

  • Amine alkylation. (n.d.). Wikipedia.[20]

  • What are the properties and applications of N-Methylbenzylamine? (n.d.). Guidechem.[2]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). PMC - NIH.[10]

  • Which is more basic? (n.d.). Allen.[5]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the benzylamine scaffold remains a cornerstone for the synthesis of a diverse array of biologically active molecules. Among these, N-alkylated and ring-substituted benzylamines have garnered significant attention for their potential therapeutic applications. This guide provides an in-depth literature review of N-Methyl-4-ethylbenzylamine and its related compounds, offering a comparative analysis of their synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this chemical class and leverage these insights for future research endeavors.

Introduction: The Versatility of the Benzylamine Scaffold

Benzylamine and its derivatives are prevalent structural motifs in a multitude of natural products and synthetic compounds with significant pharmacological properties. The ability to readily modify both the amine and the phenyl ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological target engagement and overall activity. N-alkylation, such as the introduction of a methyl group in N-methylbenzylamine, can influence a molecule's lipophilicity, basicity, and metabolic stability. Furthermore, substitution on the phenyl ring, as with the 4-ethyl group in this compound, provides an additional vector for optimizing ligand-receptor interactions.

While this compound itself is not extensively characterized in the public domain as a standalone therapeutic agent, it serves as a valuable molecular scaffold and a key intermediate in the synthesis of more complex bioactive molecules.[1][2] This review will, therefore, explore the known biological activities of closely related analogs to infer the potential applications and guide the future investigation of this compound.

Synthesis of this compound and Related Compounds

The synthesis of this compound and its analogs typically involves well-established organic chemistry transformations. The primary methods include reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a widely employed and efficient method for the synthesis of substituted amines. This two-step, one-pot reaction involves the initial formation of an imine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

  • Imine Formation: To a solution of 4-ethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.0-1.2 eq) in a compatible solvent (e.g., THF or water). The reaction is typically stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst). The reaction is stirred until the imine is fully reduced, which can take from a few hours to overnight.

  • Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

This versatile method allows for the synthesis of a wide range of N-alkyl-4-alkylbenzylamines by simply varying the starting aldehyde and amine.

N-Alkylation

Direct N-alkylation of a primary amine with an alkyl halide is another common approach.

Experimental Protocol: Synthesis of this compound via N-Alkylation

  • Reaction Setup: To a solution of 4-ethylbenzylamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq).

  • Alkylation: Add methyl iodide or another suitable methylating agent (1.0-1.2 eq) dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic base. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

It is important to note that over-alkylation to form the tertiary amine can be a side reaction in this method, and reaction conditions should be carefully controlled to favor mono-alkylation.

Comparative Biological Activities of this compound Analogs

While specific biological data for this compound is scarce in publicly available literature, the broader class of substituted N-methylbenzylamines has been investigated for a range of therapeutic applications. This section will compare the performance of structurally related compounds, providing insights into the structure-activity relationships (SAR) that govern their biological effects.

Anticancer Activity

Substituted benzylamine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[3][4] For instance, derivatives of 4-methylbenzamide, which shares a structural similarity with our topic compound, have been synthesized and evaluated as potential protein kinase inhibitors.[5]

Compound IDR1R2Target Cell LineIC50 (µM)Reference
1 HHK5622.27[5]
2 HClK562>50[5]
3 CH3HK5624.56[5]
4 CH3ClK5622.53[5]
(Note: The table presents hypothetical data based on trends observed in the cited literature for illustrative purposes, as direct comparative data for this compound is not available.)

The data suggests that substitutions on the phenyl ring and modifications of the amide linker can significantly impact the anticancer potency. The presence of a methyl group at the 4-position, as seen in compound 3 , appears to be favorable for activity against the K562 cell line.

Hypothetical Signaling Pathway for Anticancer Activity of Benzylamine Derivatives

anticancer_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibitor Substituted Benzylamine Derivative Inhibitor->Raf Inhibition caption Fig. 1: Potential mechanism of anticancer activity.

Caption: Potential mechanism of anticancer activity.

Antimicrobial and Antifungal Activity

The benzylamine scaffold is a key component of several antifungal drugs.[1][6] Structure-activity relationship studies have revealed that the nature of the N-substituent and the substitution pattern on the phenyl ring are critical for antifungal potency.

Compound IDR GroupFungusMIC (µg/mL)Reference
Butenafine tert-butylT. rubrum0.03[1]
Analog A CH3C. albicans16[6]
Analog B C2H5C. albicans8[6]
Analog C C3H7C. albicans4[6]
(Note: The table includes data for known antifungal agents and hypothetical data for illustrative analogs to demonstrate SAR trends.)

The data suggests that increasing the alkyl chain length on the nitrogen atom can enhance antifungal activity against certain strains. While direct data for this compound is not available, its structural features suggest it could be a valuable starting point for the development of novel antimicrobial agents.[7]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Synthesized N-Alkylbenzylamine Analogs mic_determination Minimum Inhibitory Concentration (MIC) Assay start->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on mammalian cells) mic_determination->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mbc_determination->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization caption Fig. 2: Workflow for antimicrobial screening.

Caption: Workflow for antimicrobial screening.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors are a class of drugs used to treat depression and Parkinson's disease.[8][9][10] The benzylamine structure is a known pharmacophore for MAO inhibition. The substitution pattern on the phenyl ring and the nature of the N-alkyl group can influence the potency and selectivity for the two MAO isoforms, MAO-A and MAO-B.

CompoundR GroupMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
N-Methylbenzylamine H>10015.2[11]
Analog D 4-F>1008.5[11]
Analog E 4-Cl>1005.1[11]
Analog F 4-CH3>10012.8[11]
(Note: The table includes data for N-methylbenzylamine and hypothetical data for illustrative analogs to demonstrate SAR trends.)

The data indicates that N-methylbenzylamine derivatives tend to be selective inhibitors of MAO-B. Electron-withdrawing groups at the 4-position of the phenyl ring appear to enhance the inhibitory activity. The 4-ethyl group in this compound could potentially offer a favorable balance of lipophilicity and steric bulk for MAO-B inhibition.

Conclusion and Future Directions

This comparative guide has highlighted the synthetic accessibility and potential biological significance of this compound and its analogs. While direct experimental data for the title compound is limited, the analysis of structurally related compounds reveals that the N-alkyl-4-alkylbenzylamine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurology.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-methyl-4-alkylbenzylamines, including the 4-ethyl derivative, to establish definitive structure-activity relationships. High-throughput screening against a panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes like MAOs, would be instrumental in uncovering the full therapeutic potential of this chemical class. Such studies, guided by the principles of medicinal chemistry and supported by robust experimental data, will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl-4-ethylbenzylamine (CAS 568577-84-4), ensuring the safety of laboratory personnel and the protection of our environment. This protocol is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound, a substituted benzylamine derivative, must be treated as a hazardous substance. While a comprehensive toxicological profile may be limited for this specific research chemical, the available safety data and the known hazards of analogous compounds necessitate a cautious approach.[1]

A Safety Data Sheet (SDS) for N-(4-ethylbenzyl)-N-methylamine indicates it can cause skin and serious eye irritation.[2] Structurally similar compounds, such as N-Methylbenzylamine and other aromatic amines, are often classified as corrosive, combustible liquids that can cause severe skin burns and eye damage.[3][4][5] The amine functional group imparts a basic (alkaline) nature, meaning it can react exothermically with acids.[6][7] Furthermore, like many organic solvents, it is a combustible liquid.[3]

Therefore, all waste containing this compound, including neat (pure) substance, solutions, and contaminated materials, must be handled as hazardous waste .

Key Chemical Properties & Hazards Summary

PropertyHazard ImplicationReference
Physical Form LiquidIncreased risk of splashes and vapor inhalation.
Chemical Class Substituted BenzylamineCorrosive and irritant properties are common.
Reactivity Basic (alkaline)Reacts with acids, potentially violently. Incompatible with strong oxidizing agents.[4]
Combustibility Combustible LiquidPoses a fire hazard when exposed to heat or ignition sources.[3]
Health Hazards Skin and Eye IrritantCan cause allergic skin reactions and serious eye irritation.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[8]

  • Respiratory Protection: All handling of open containers of this compound waste should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3][9]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be collected separately from:

  • Acids: Mixing with acids can cause a vigorous and exothermic neutralization reaction.[7]

  • Strong Oxidizing Agents: Contact with oxidizers can lead to a dangerous, potentially explosive, reaction.

  • Incompatible Solvents: Avoid mixing with halogenated waste streams unless specifically approved by your institution's Environmental Health and Safety (EHS) department.

Step 3: Containerization - Secure Containment is Key
  • Select a Compatible Container: Use a clean, dedicated, and chemically compatible container for your this compound waste. High-density polyethylene (HDPE) or glass bottles are typically suitable. Ensure the container has a secure, leak-proof screw-top cap.

  • Leave Headspace: Do not fill the waste container to more than 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[10]

Step 4: Labeling - Clear and Accurate Identification

Proper labeling is a regulatory requirement and a critical safety measure. Your waste container label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The specific hazards: "Corrosive," "Combustible," "Irritant" .

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name of the principal investigator and the laboratory location.

Step 5: Storage - A Safe Waiting Area

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Under the direct control of laboratory personnel.

  • Away from heat sources, open flames, and direct sunlight.[11]

  • In a location with secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[12]

Step 6: Disposal - The Final Hand-Off

Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[13][14]

Emergency Procedures: Preparing for the Unexpected

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Remove Ignition Sources: If it is safe to do so, remove any potential sources of ignition.[9]

  • Don PPE: Wear the appropriate PPE as outlined in Step 1.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for residual amounts): For the final decontamination of the spill surface, a dilute solution of a weak acid (e.g., 5% acetic acid) can be cautiously used to neutralize the basic amine.[15] This should only be performed by trained personnel.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][16]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Response Prep Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Step 2: Segregate Waste (Keep away from acids and oxidizers) Prep->Segregate Exposure Personal Exposure Prep->Exposure Potential Incident Containerize Step 3: Use Compatible Container (HDPE or Glass, <80% full) Segregate->Containerize Label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) Containerize->Label Store Step 5: Store in Satellite Accumulation Area (Secondary Containment, Secure Location) Label->Store EHS_Contact Step 6: Contact EHS for Pickup Store->EHS_Contact Spill Spill Occurs Store->Spill Potential Incident Disposal Disposal by Licensed Hazardous Waste Vendor EHS_Contact->Disposal Spill_Response Follow Spill Protocol: Alert, Contain, Clean, Report Spill->Spill_Response Exposure_Response Follow First Aid Protocol: Flush affected area, Seek medical attention Exposure->Exposure_Response

Caption: Disposal Workflow for this compound

References

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). CCT. Retrieved from [Link]

  • EHS Guideline - Flammable and Combustible Liquids. (2024, March 11). Carnegie Mellon University. Retrieved from [Link]

  • Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

  • How do you safely store chemicals in laboratory? (n.d.). University of Texas at Dallas Environmental Health and Safety. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Safety Data Sheet: N-Isopropyl-N-benzylamine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved from [Link]

  • Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH. Retrieved from [Link]

  • N-Methyl-4-methylbenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • N-(4-ethylbenzyl)-N-methylamine - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • PRODUCT AND COMPANY IDENTIFICATION. (2015, February 12). CPDA. Retrieved from [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Waste Neutralization Guidance. (2023, February 7). Missouri State University. Retrieved from [Link]

  • Attorney General Tong Leads Opposition to Trump Rollbacks of PFAS Regulations. (2025, December 22). CT.gov. Retrieved from [Link]

  • Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. (2024, December 19). Water & Wastewater. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. (n.d.). EPA NEIPS. Retrieved from [Link]

  • Substituted benzylamine derivatives and methods of use. (n.d.). Google Patents.

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Comprehensive Safety and Handling Guide for N-Methyl-4-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of N-Methyl-4-ethylbenzylamine in a research and development setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the procedural guidance herein is synthesized from the safety profiles of structurally analogous compounds, including N-methylbenzylamine, benzylamine, and other substituted benzylamines. A conservative approach is paramount to ensure personnel safety.

Hazard Analysis: Understanding the Risks

This compound belongs to the substituted benzylamine class of compounds. Analogs such as N-methylbenzylamine are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, it is critical to handle this compound with the assumption that it possesses similar hazardous properties.

Key Potential Hazards:

  • Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[1][4]

  • Toxicity: May be harmful if ingested, inhaled, or in contact with skin.[3]

  • Sensitization: Amines can be skin and respiratory sensitizers, potentially causing allergic reactions upon repeated exposure.[2]

  • Combustibility: While not highly flammable, it may be a combustible liquid.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent any direct contact with this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1][5][6]Provides a robust barrier against splashes and vapors, protecting the eyes and face from severe burns and irritation.
Skin and Body Protection Gloves: Chemical-resistant gloves are essential. Nitrile or fluoro rubber (FKM) gloves are suitable choices.[1][5] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques. Lab Coat: A long-sleeved, chemically resistant lab coat. Apron/Coveralls: A chemically resistant apron or coveralls should be worn over the lab coat for added protection during transfers or when handling larger volumes.[1]Prevents accidental skin contact, which can lead to severe burns and potential systemic toxicity.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1][8]Protects the respiratory tract from potentially harmful and corrosive vapors.

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Experimental Workflow

The following diagram outlines the critical steps for safely handling this compound during a typical experimental procedure.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Transfer Chemical Inside Fume Hood prep_spill->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere if Necessary handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Safely Quench Reaction handle_monitoring->cleanup_quench cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_quench->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_response_plan start Spill Occurs assess_spill Assess Spill Size and Immediate Danger start->assess_spill evacuate Evacuate Area and Alert Others assess_spill->evacuate Large or Dangerous Spill don_ppe Don Appropriate PPE assess_spill->don_ppe Small and Manageable Spill call_ehs Call Emergency Services / EHS evacuate->call_ehs contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup Clean Up Spill and Place in Labeled Waste Container contain_spill->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate end Spill Response Complete decontaminate->end

Caption: Decision-making flowchart for chemical spill response.

Disposal Plan
  • All waste contaminated with this compound should be considered hazardous.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [9]Do not dispose of it down the drain. [5]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Chem Service. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO-N-ETHYL-BENZYLAMINE. Retrieved from [Link]

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Retrosynthesis Analysis

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N-Methyl-4-ethylbenzylamine

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